Bedaquiline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIJNHUBAXPXFS-XLJNKUFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027810, DTXSID80903989 | |
| Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Bedaquiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
White solid | |
CAS No. |
843663-66-1, 654653-93-7 | |
| Record name | Bedaquiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843663-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(αR,βS)-6-Bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654653-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolineethanol, 6-bromo-alpha-(2-(dimethylamino)ethyl)-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654653937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bedaquiline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0843663661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bedaquiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-1-(6-bromo-2-methoxy-3-quinolinyl)-4- (dimethylamino)-2-(1-naphthalenyl)-1-phenyl-2-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEDAQUILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78846I289Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bedaquiline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118 °C | |
| Record name | Bedaquiline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Bedaquiline's Action on ATP Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedaquiline (BDQ), a diarylquinoline antibiotic, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, the specific inhibition of the F1Fo-ATP synthase in Mycobacterium tuberculosis, has opened new avenues for antitubercular drug development. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and key experimental methodologies used to elucidate the mechanism of action of this compound on its target enzyme.
Core Mechanism of Action: Inhibition of the c-Ring Rotor
This compound's primary mode of action is the direct inhibition of the mycobacterial F-ATP synthase, a crucial enzyme for generating cellular energy in the form of ATP.[1][2] The drug specifically targets the membrane-embedded Fo domain of the ATP synthase, inducing a bactericidal effect by depleting the energy reserves of both replicating and non-replicating mycobacteria.[1][2]
Binding Site and Molecular Interactions
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to tight pockets at the interface of the 'a' subunit and the c-ring of the ATP synthase.[3][4][5] This binding is not to a single site but occurs at multiple locations, including 'c-only' sites and two higher-affinity sites designated as the 'leading' and 'lagging' sites, which also involve interactions with the 'a' subunit.[5][6] The binding of this compound induces significant conformational changes in the ATP synthase, which are crucial for its potent inhibitory activity.[4][5]
The interaction is characterized by the dimethylamino group of this compound interacting with the carboxyl group of the highly conserved glutamate (B1630785) residue (E65 in M. smegmatis) within the c-subunit.[7] This interaction is critical as it directly interferes with the proton translocation mechanism essential for the rotation of the c-ring. By occupying these binding sites, this compound effectively stalls the rotation of the c-ring, thereby preventing the synthesis of ATP.[1][8]
Resistance Mutations
The critical role of the c-subunit in this compound's mechanism is further underscored by the emergence of resistance mutations. Mutations in the atpE gene, which encodes the c-subunit, are a primary mechanism of this compound resistance.[9][10][11] Commonly observed mutations include substitutions at amino acid residues such as D28, E61, A63, and I66 in M. tuberculosis.[1] These mutations can prevent the binding of this compound to its target, thereby reducing the drug's inhibitory effect.[1]
Quantitative Data on this compound Inhibition
The potency of this compound's inhibitory action on ATP synthase has been quantified through various biochemical assays. The following tables summarize key quantitative data from multiple studies.
| Parameter | Organism | Value | Reference |
| IC50 (ATP Synthesis) | Mycobacterium phlei | 20-25 nM | [8] |
| Mycobacterium bovis BCG | 5.3 nM | [12] | |
| Yeast Mitochondria | ~1.1 µM | [1] | |
| Human Mitoplasts | ~0.66 µM | [1] | |
| IC50 (ATP Hydrolysis) | Yeast F1Fo ATP synthase | ~25 nM | [1] |
| M. smegmatis (truncated α) | Inhibited by ~60% at 2 µM | [5] | |
| Kd (Binding Affinity) | Isolated c-subunit | 500 nM | [13] |
| Isolated ε-subunit | 19.1 µM | [13] | |
| Human ATP synthase | 1:1 binding model | [4] |
Experimental Protocols
ATP Synthesis Inhibition Assay using Inverted Membrane Vesicles (IMVs)
This assay measures the rate of ATP synthesis by the F1Fo-ATP synthase in inside-out membrane vesicles, typically from Mycobacterium smegmatis or Mycobacterium bovis BCG.
Methodology:
-
Preparation of Inverted Membrane Vesicles (IMVs):
-
Grow mycobacterial cultures to the desired optical density.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells using a French press or sonicator.
-
Centrifuge the lysate at low speed to remove unbroken cells and debris.
-
Pellet the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer to obtain IMVs.
-
-
ATP Synthesis Assay:
-
Prepare a reaction mixture containing a respiratory substrate (e.g., succinate (B1194679) or NADH), ADP, and inorganic phosphate (B84403) (Pi) in a suitable buffer.
-
Add a luciferin/luciferase-based ATP detection reagent to the mixture.
-
Add a known concentration of IMVs to the reaction mixture.
-
Initiate the reaction by adding the respiratory substrate.
-
Measure the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
To determine the IC50 of this compound, perform the assay with varying concentrations of the drug and measure the inhibition of ATP synthesis.
-
Cryo-Electron Microscopy (Cryo-EM) of ATP Synthase-Bedaquiline Complex
Cryo-EM is a powerful technique to determine the high-resolution structure of the ATP synthase enzyme in complex with this compound, revealing the precise binding site and conformational changes.
Methodology:
-
Purification of Mycobacterial F-ATP Synthase:
-
Grow a mycobacterial strain engineered with an affinity tag (e.g., 3xFLAG) on one of the ATP synthase subunits (e.g., the β subunit).[5]
-
Harvest the cells and prepare membrane vesicles as described above.
-
Solubilize the membrane proteins using a mild detergent (e.g., DDM).
-
Purify the ATP synthase complex using affinity chromatography (e.g., anti-FLAG M2 affinity gel).
-
Further purify the complex using size-exclusion chromatography.
-
-
Sample Preparation and Data Collection:
-
Incubate the purified ATP synthase with a saturating concentration of this compound.
-
Apply the complex to a cryo-EM grid and plunge-freeze in liquid ethane.
-
Collect a large dataset of images using a transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing and Structure Determination:
-
Perform motion correction and contrast transfer function (CTF) estimation on the raw images.
-
Pick individual particle images and perform 2D classification to select for high-quality particles.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ATP synthase-bedaquiline complex.
-
Build an atomic model into the cryo-EM density map.
-
Visualizations
This compound's Mechanism of Action on ATP Synthase
References
- 1. researchgate.net [researchgate.net]
- 2. “How-to” guide on the use of this compound for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound reprograms central metabolism to reveal glycolytic vulnerability in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [openresearch.surrey.ac.uk]
- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM of native membranes reveals an intimate connection between the Krebs cycle and aerobic respiration in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delayed bactericidal response of Mycobacterium tuberculosis to this compound involves remodelling of bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adverse effects of this compound in patients with extensively drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of energy metabolism interfere with antibiotic-induced death in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Bedaquiline: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and development of bedaquiline, the first drug with a novel mechanism of action against Mycobacterium tuberculosis to be approved in over 40 years. This document provides a comprehensive overview of its journey from a screening hit to a cornerstone of multidrug-resistant tuberculosis (MDR-TB) treatment, with a focus on the core scientific and clinical data.
Discovery and Lead Identification
This compound emerged from a whole-cell phenotypic screening campaign against Mycobacterium smegmatis, a non-pathogenic surrogate for M. tuberculosis. This approach prioritized compounds with bactericidal activity, irrespective of their specific target.
Experimental Protocol: Whole-Cell Screening
The initial high-throughput screening (HTS) was designed to identify compounds that induced cell lysis in M. smegmatis.
Methodology:
-
Bacterial Culture: M. smegmatis mc²155 was cultured in 7H9 broth supplemented with ADC (albumin-dextrose-catalase) to mid-log phase.
-
Assay Plate Preparation: A library of chemical compounds was dispensed into 384-well microplates.
-
Inoculation: The bacterial culture was diluted and added to the assay plates.
-
Incubation: Plates were incubated at 37°C.
-
Readout: Bacterial growth was initially assessed by measuring optical density at 600 nm (OD₆₀₀). A secondary assay based on the release of adenylate kinase (AK), an intracellular enzyme, was used to specifically identify compounds causing cell lysis.
-
Hit Confirmation: Compounds showing significant growth inhibition and AK release were selected for further characterization, including determination of the minimum inhibitory concentration (MIC).
This screening effort identified the diarylquinoline (DAQ) scaffold as a promising starting point for a new class of anti-tubercular agents.
Mechanism of Action: Targeting ATP Synthase
Subsequent studies to elucidate the mechanism of action of the diarylquinoline lead compound, R207910 (later named this compound), revealed a novel target: the F1Fo ATP synthase of M. tuberculosis.
This compound specifically inhibits the proton pump of the mycobacterial ATP synthase, a crucial enzyme for generating cellular energy in the form of ATP. This inhibition disrupts the energy metabolism of the bacterium, leading to cell death. The drug binds to the c-subunit of the Fo rotor ring of the ATP synthase, effectively stalling its rotation and halting ATP production. This mechanism is distinct from all other existing anti-tubercular drugs, making this compound effective against strains resistant to other agents.
Experimental Protocol: ATP Synthase Inhibition Assay
The inhibitory activity of this compound on mycobacterial ATP synthase was confirmed using inverted membrane vesicles (IMVs) from M. phlei.
Methodology:
-
Preparation of Inverted Membrane Vesicles (IMVs): M. phlei cells were disrupted, and the cell membrane fragments were isolated and allowed to re-form into IMVs, with the ATP synthase oriented such that the ATP-generating F1 subunit is on the exterior.
-
ATP Synthesis Assay:
-
IMVs were incubated in a reaction buffer containing ADP and inorganic phosphate (B84403) (Pi).
-
The reaction was initiated by providing a proton motive force, typically through the addition of a substrate for the electron transport chain (e.g., succinate).
-
ATP production was continuously monitored using a luciferin/luciferase-based bioluminescence assay.
-
-
Inhibition Measurement: Various concentrations of this compound were added to the assay mixture, and the reduction in ATP synthesis was measured to determine the half-maximal inhibitory concentration (IC₅₀).
Lead Optimization
The initial diarylquinoline hit underwent extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, while minimizing off-target effects, particularly cardiotoxicity associated with inhibition of the hERG potassium channel. This involved systematic modifications to the three main structural components of the molecule: the A-ring (quinoline), the B-ring (phenyl), and the C-ring (naphthyl), as well as the linker and the dimethylamino side chain. These modifications aimed to improve the safety profile while retaining potent anti-tubercular activity.
Preclinical Development
This compound demonstrated potent in vitro activity against a wide range of drug-susceptible and drug-resistant clinical isolates of M. tuberculosis. In vivo studies in murine models of tuberculosis confirmed its bactericidal and sterilizing activity.
Preclinical Activity Data
| Parameter | Value | Reference Strain/Model |
| In Vitro Potency | ||
| MIC vs. M. tuberculosis H37Rv | 0.03 - 0.06 µg/mL | Standard laboratory strain |
| MIC Range vs. MDR-TB isolates | 0.03 - 0.25 µg/mL | Clinical isolates |
| Mechanism of Action | ||
| IC₅₀ for M. phlei ATP synthase | 20 - 25 nM | Inverted membrane vesicles |
| In Vivo Efficacy | ||
| Activity in murine TB model | Bactericidal and sterilizing | Mouse infection models |
Clinical Development
The clinical development of this compound involved Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy in humans.
Phase I Clinical Trials
Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of this compound. These studies established the initial dosing regimens for subsequent clinical trials.
| Trial Identifier | Study Design | Population | Key Findings |
| Various | Single and multiple ascending dose studies | Healthy adult volunteers | This compound was generally well-tolerated. The pharmacokinetic profile was characterized by a long terminal half-life. |
Phase II Clinical Trials
Two pivotal Phase IIb trials, C208 and C209, provided key evidence for the efficacy and safety of this compound in patients with MDR-TB.
Trial C208 (NCT00449644)
This was a randomized, double-blind, placebo-controlled trial.
| Parameter | This compound + Background Regimen (n=79) | Placebo + Background Regimen (n=81) |
| Patient Demographics | ||
| Mean Age (years) | 32.0 | 32.0 |
| Female (%) | 35.6 | 35.6 |
| Efficacy Outcomes | ||
| Median Time to Sputum Culture Conversion (days) | 83 | 125 |
| Culture Conversion at 24 Weeks (%) | 79 | 58 |
| Culture Conversion at 120 Weeks (%) | 62 | 44 |
| Cure Rate at 120 Weeks (WHO definition) (%) | 58 | 32[1] |
| Safety Outcomes | ||
| Deaths | 10 | 2[1] |
| QTcF Prolongation (>450 ms) (%) | 26.6 | 8.6[2] |
Trial C209 (NCT00910871)
This was an open-label, single-arm trial to further evaluate the safety and efficacy of this compound in a broader population of patients with MDR-TB, including those with pre-extensively drug-resistant (pre-XDR) and extensively drug-resistant (XDR) TB.[3][4]
| Parameter | Value (N=233) |
| Patient Population | |
| MDR-TB (%) | 63.5 |
| Pre-XDR-TB (%) | 18.9 |
| XDR-TB (%) | 16.3 |
| Efficacy Outcomes (120 Weeks) | |
| Culture Conversion (Overall, %) | 72.2 |
| Culture Conversion (MDR-TB, %) | 73.1 |
| Culture Conversion (Pre-XDR-TB, %) | 70.5 |
| Culture Conversion (XDR-TB, %) | 62.2 |
| Safety Outcomes | |
| Deaths (%) | 6.9 |
Phase III Clinical Trials (STREAM Trial)
The STREAM (Standardised Treatment Regimen of Anti-tuberculosis Drugs for Patients with MDR-TB) trial evaluated shorter, this compound-containing regimens for MDR-TB.
STREAM Stage 2
This stage of the trial assessed a 6-month and a 9-month all-oral this compound-containing regimen.
| Regimen | Favorable Outcome Rate (%) | Comparator (9-month injectable regimen) Favorable Outcome Rate (%) |
| 6-month this compound-containing regimen | 91.0 | 68.5[5] |
| 9-month all-oral this compound-containing regimen | 82.7 | 71.1[5][6] |
Regulatory Approval and Post-Marketing
Based on the robust data from the clinical trial program, this compound received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2012 for the treatment of pulmonary MDR-TB in adults, as part of combination therapy when an effective treatment regimen cannot otherwise be provided. It has since been approved in numerous other countries and is included in the World Health Organization's (WHO) list of essential medicines.
Conclusion
The discovery and development of this compound represents a landmark achievement in the fight against tuberculosis. Its novel mechanism of action, potent bactericidal activity against resistant strains, and the success of shorter, this compound-containing treatment regimens have transformed the management of MDR-TB, offering new hope to patients with this life-threatening disease. Ongoing research continues to explore the optimal use of this compound in various treatment combinations and patient populations.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. Evidence base for policy formulation - The Use of this compound in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. This compound in the treatment of multidrug- and extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STREAM 2 clinical trial results show two new oral, this compound-containing, short regimen treatments are safe and effective in treating multi-drug resistant tuberculosis (MDR-TB) | LSTM [lstmed.ac.uk]
- 6. vitalstrategies.org [vitalstrategies.org]
Diarylquinoline class of antibiotics mechanism
An In-depth Technical Guide to the Mechanism of the Diarylquinoline Class of Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Abstract
Diarylquinolines represent a novel class of antibiotics pivotal in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] This class, with bedaquiline as its flagship compound, introduces a unique mechanism of action by directly targeting cellular energy metabolism in Mycobacterium tuberculosis (Mtb).[2][3] Diarylquinolines specifically inhibit the F1Fo-ATP synthase, an enzyme essential for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][4] The primary mechanism involves binding to the oligomeric c-subunit of the enzyme's membrane-embedded Fo domain, which stalls the rotor ring, blocks proton translocation, and halts ATP synthesis, leading to bacterial cell death.[2][5][6] This bactericidal activity is effective against both replicating and non-replicating, dormant mycobacteria.[1][4] While direct inhibition of the c-ring is the principal mechanism, other proposed actions, such as uncoupling of the proton motive force and interaction with the ε-subunit, contribute to a more comprehensive understanding of their activity.[7] Resistance primarily arises from mutations in the target gene, atpE, or through the upregulation of efflux pumps via mutations in the Rv0678 transcriptional repressor.[8][9] This guide provides a detailed examination of the molecular mechanisms, quantitative efficacy, resistance pathways, and key experimental methodologies related to diarylquinoline antibiotics.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[7][10] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined conventional treatment regimens, creating an urgent need for novel therapeutics with new mechanisms of action.[10] The diarylquinoline (DARQ) class of antibiotics was a landmark development in this context.[2] this compound (formerly TMC207), the first diarylquinoline approved by the U.S. FDA in over 40 years for TB treatment, operates by a unique mechanism: the inhibition of mycobacterial ATP synthase.[2][11] This novel target means there is no cross-resistance with existing anti-TB drugs, making it a cornerstone of treatment for drug-resistant infections.[1] Diarylquinolines are highly specific for the mycobacterial enzyme, ensuring minimal off-target effects on the human mitochondrial equivalent.[2][12]
The Molecular Target: Mycobacterial F-ATP Synthase
The F1Fo-ATP synthase is a multi-subunit enzyme complex responsible for the bulk of ATP production through oxidative phosphorylation, making it indispensable for Mtb's survival and growth.[7][13] The enzyme couples the translocation of protons across the cytoplasmic membrane to the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).[5][6]
The mycobacterial F-ATP synthase is composed of two main domains:[13][14]
-
The F1 domain (α3β3γδε): A water-soluble, cytoplasmic portion that contains the catalytic sites for ATP synthesis located on the β-subunits.[14]
-
The Fo domain (ab2c9): A membrane-embedded portion that functions as a proton channel.[13][14] It consists of a ring of nine c-subunits that rotates as protons pass through a channel formed at the interface with the a-subunit.[6][15]
This rotation of the c-ring drives the central stalk (subunits γ and ε), which in turn induces conformational changes in the catalytic F1 domain, leading to ATP synthesis.[13] The unique structure and essentiality of this enzyme in mycobacteria make it an ideal target for therapeutic intervention.[2]
Caption: Structure of the Mycobacterial F1Fo-ATP Synthase.
Core Mechanism of Action
Direct Inhibition of the c-Subunit Rotor Ring
The primary bactericidal action of diarylquinolines is the direct inhibition of the F-ATP synthase by binding to the c-subunit rotor ring within the Fo domain.[2][7][16] Genetic, biochemical, and structural studies have confirmed that the c-subunit (encoded by the atpE gene) is the direct target.[6][16][17]
The mechanism proceeds as follows:
-
Binding: The diarylquinoline molecule, such as this compound, binds to a pocket formed at the interface between adjacent c-subunits in the rotor ring.[6][18] This binding site is located near the conserved glutamate (B1630785) residue (Glu61) that is essential for proton translocation.[6][18]
-
Proton Channel Obstruction: By occupying this critical space, the drug physically blocks the movement of protons through the Fo channel.[5][19]
-
Stalling of Rotation: The binding of the drug effectively "jams" the c-ring, preventing its rotation.[7][19]
-
Inhibition of ATP Synthesis: Since rotation of the c-ring is mechanically coupled to the catalytic activity of the F1 domain, its arrest leads to a complete halt in ATP synthesis.[4][7]
-
Cell Death: The resulting depletion of cellular ATP disrupts all essential energy-dependent processes, ultimately causing bacterial cell death.[4][12] This mechanism is effective even against dormant, non-replicating bacilli that still require a basal level of ATP.[1][7]
Caption: Diarylquinoline inhibition of the ATP synthase rotational mechanism.
The Uncoupling Hypothesis
At higher concentrations (typically ≥30-fold the MIC), this compound has been shown to function as a proton motive force (PMF) uncoupler.[7][20] This indirect mechanism involves the drug acting as a proton shuttle or ionophore, dissipating the transmembrane pH gradient.[7][21] this compound can function as a H+/K+ anti-porter, carrying protons across the membrane independent of the ATP synthase channel.[7] This uncoupling of the electron transport chain from ATP synthesis further disrupts cellular energy homeostasis.[21] However, recent studies with newer diarylquinolines suggest this uncoupling activity may not be essential for the primary bactericidal effect and could be linked to off-target toxicities.[7][20][22]
The Role of the ε-Subunit
A second, more controversial direct mechanism has been proposed involving this compound binding to the ε-subunit of the F1 domain.[7] The ε-subunit is part of the central stalk that links the rotation of the Fo motor to the F1 catalytic head.[7] It is suggested that binding to the ε-subunit could disrupt this coupling.[7] However, this mechanism is debated due to the moderate binding affinity of this compound for the isolated ε-subunit (Kd of 19.1 μM) and the inability to generate spontaneous resistance mutants in this subunit.[7]
Quantitative Analysis of Diarylquinoline Activity
The potency of diarylquinolines is assessed through in vitro susceptibility testing and in vivo efficacy models.
Table 1: In Vitro Potency of Diarylquinolines against M. tuberculosis
| Compound | Strain | Genotype | MIC (μg/mL) | Citation(s) |
| This compound (BDQ) | H37Rv (WT) | Wild-Type | 0.002 - 0.013 | [7] |
| This compound (BDQ) | H37Rv (WT) | Wild-Type | 0.03 - 0.06 | [23] |
| This compound (BDQ) | Clinical Isolate | Wild-Type | 0.0625 | [24] |
| This compound (BDQ) | Clinical Isolate | Rv0678 mutant | 0.5 | [24] |
| This compound (BDQ) | Resistant Mutant | atpE mutant | 0.12 - 3.84 | [23] |
| TBAJ-587 | H37Rv (WT) | Wild-Type | 0.016 | [24] |
| TBAJ-587 | Clinical Isolate | Rv0678 mutant | 0.0625 | [24] |
Table 2: In Vivo Efficacy of Diarylquinolines in a Murine TB Model
Data represents the reduction in bacterial load (log10 CFU) in the lungs of infected mice after 2 months of treatment.
| Treatment Group | Strain | Mean Lung CFU (log10) Reduction vs. Control | Citation(s) |
| This compound (25 mg/kg) | H37Rv (WT) | ~2.5 | [25] |
| TBAJ-587 (25 mg/kg) | H37Rv (WT) | ~4.0 | [25] |
| This compound (25 mg/kg) | Rv0678 Mutant | ~0.56 | [25] |
| TBAJ-587 (25 mg/kg) | Rv0678 Mutant | ~2.0 | [25] |
Mechanisms of Resistance
Resistance to diarylquinolines, though still relatively uncommon, can develop through two primary pathways.[8][9]
Target-Based Resistance
The most direct form of resistance involves mutations in the atpE gene, which encodes the c-subunit of the ATP synthase.[8][23] These mutations typically occur in residues that form the drug's binding pocket, sterically hindering the interaction or altering the electrostatic environment.[26] This mechanism often leads to high-level resistance to this compound.
Non-Target-Based Resistance
A more common mechanism of low-level resistance involves mutations in the Rv0678 gene.[8][9] Rv0678 encodes a transcriptional repressor for the MmpS5-MmpL5 efflux pump.[9] Inactivating mutations in Rv0678 lead to the overexpression of this pump, which actively transports diarylquinolines out of the bacterial cell, reducing the intracellular drug concentration.[9] Importantly, this mechanism can confer cross-resistance to other drugs, such as clofazimine (B1669197).[8]
Caption: Primary pathways leading to diarylquinoline resistance in Mtb.
Table 3: Resistance Mutation Frequencies and Impact on MIC
| Gene | Mutation Example | Consequence | Mutation Rate (per cell/division) | Fold Increase in MIC | Citation(s) |
| atpE | D28G, A63P, I66M | Altered target binding site | - | 4 to 128-fold | [18][23][26] |
| Rv0678 | Various (frameshift, nonsense) | Efflux pump derepression | - | 2 to 8-fold | [9] |
| Overall (at 10x MIC) | N/A | Spontaneous resistance | 4.7 x 10⁻⁷ to 8.9 x 10⁻⁹ | N/A | [23][27] |
| Overall (at 30x MIC) | N/A | Spontaneous resistance | 3.9 x 10⁻⁸ to 2.4 x 10⁻⁹ | N/A | [23][27] |
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The Resazurin (B115843) Microtiter Assay (REMA) is a common colorimetric method for determining the MIC of compounds against Mtb.
Methodology:
-
Inoculum Preparation: M. tuberculosis is cultured in Middlebrook 7H9 broth to mid-log phase. The culture is then diluted to a standardized optical density (e.g., OD600 = 0.0005).[28][29]
-
Drug Dilution: The diarylquinoline is serially diluted in a 96-well microtiter plate to achieve a range of final concentrations.[28]
-
Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions. Growth control (no drug) and sterile control (no bacteria) wells are included.[29]
-
Incubation: The plate is incubated at 37°C for 7 days.[29]
-
Resazurin Addition: A solution of resazurin (a cell viability indicator) is added to each well.[28] Resazurin is blue and is reduced by viable, metabolically active cells to the pink, fluorescent compound resorufin.
-
Final Incubation & Readout: The plate is incubated for another 24 hours.[28] The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink (or that shows a significant reduction in fluorescence).[28][29]
Caption: Experimental workflow for MIC determination using the REMA method.
ATP Synthesis Inhibition Assay
This biochemical assay directly measures the effect of diarylquinolines on the ATP synthesis activity of F-ATP synthase in inverted membrane vesicles (IMVs).
Methodology:
-
IMV Preparation: Mycobacterium smegmatis (a non-pathogenic model organism) is grown and harvested. Cells are lysed, and the membrane fraction is isolated and processed to form inverted membrane vesicles, where the F1 domain of ATP synthase faces the external buffer.
-
Assay Reaction: IMVs are suspended in a reaction buffer. A respiratory substrate (e.g., succinate) is added to energize the membrane and generate a proton motive force.[30]
-
Inhibitor Addition: The diarylquinoline compound is added at various concentrations to different reaction tubes.
-
Initiation of Synthesis: ADP and a luciferin/luciferase reagent are added to the reaction.
-
Measurement: The F-ATP synthase uses the PMF to synthesize ATP from the added ADP. The newly synthesized ATP is immediately used by the luciferase enzyme to produce light (bioluminescence). The light output is measured over time using a luminometer.
-
Data Analysis: The rate of ATP synthesis is calculated from the rate of light production. The inhibitory concentration (IC50) of the diarylquinoline is determined by plotting the synthesis rate against the drug concentration.
Conclusion and Future Directions
The diarylquinoline class of antibiotics has revolutionized the treatment of MDR-TB by providing a potent bactericidal agent with a novel mechanism of action. The core mechanism—direct inhibition of the ATP synthase c-ring rotor—is well-established and highlights the vulnerability of mycobacterial energy metabolism.[2][7] Understanding the dual mechanisms of resistance, both on-target (atpE) and off-target (Rv0678), is crucial for stewardship and for designing next-generation compounds that can overcome these pathways.[8] Second-generation diarylquinolines, such as TBAJ-587 and TBAJ-876, show improved potency against both wild-type and resistant strains, offering the potential for more effective and robust treatment regimens.[24][25][31] Future research will focus on optimizing the therapeutic window of these compounds, minimizing off-target effects potentially linked to PMF uncoupling, and developing combination therapies that prevent the emergence of resistance.[22][25]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Diarylquinoline - Wikipedia [en.wikipedia.org]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and this compound against Mycobacterium tuberculosis [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Interpretation of the mechanism of action of antituberculosis drug this compound based on a novel two‐ion theory of energy coupling in ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of the Evidence for Using this compound (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural Elements Involved in ATP Hydrolysis Inhibition and ATP Synthesis of Tuberculosis and Nontuberculous Mycobacterial F-ATP Synthase Decipher New Targets for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The uniqueness of subunit α of mycobacterial F-ATP synthases: An evolutionary variant for niche adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diarylquinolines target subunit c of mycobacterial ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New Mutations in the Mycobacterial ATP Synthase: New Insights into the Binding of the Diarylquinoline TMC207 to the ATP Synthase C-Ring Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probing the interaction of the diarylquinoline TMC207 with its target mycobacterial ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. web.iitd.ac.in [web.iitd.ac.in]
- 22. Early Evidence Base | EMBO [eeb.embo.org]
- 23. Rates and Mechanisms of Resistance Development in Mycobacterium tuberculosis to a Novel Diarylquinoline ATP Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. journals.asm.org [journals.asm.org]
- 26. Genetic Basis for Natural and Acquired Resistance to the Diarylquinoline R207910 in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. Frontiers | In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 29. In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Bedaquiline's Potent Action Against Non-Replicating Mycobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bedaquiline, a diarylquinoline antibiotic, represents a paradigm shift in the treatment of tuberculosis, particularly in its efficacy against drug-resistant and persistent forms of Mycobacterium tuberculosis. A key attribute contributing to its success is its potent bactericidal activity against non-replicating mycobacteria, a subpopulation of bacilli that are notoriously tolerant to conventional antibiotics and are a major cause of treatment relapse. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to this compound's action on these dormant bacteria. By inhibiting ATP synthase, this compound disrupts the crucial energy metabolism of both actively replicating and quiescent mycobacteria, leading to cell death.[1][2][3] This document consolidates key quantitative data, details essential experimental protocols for studying non-replicating mycobacteria, and visualizes the underlying molecular pathways.
Mechanism of Action: Targeting the Engine of Dormant Bacilli
This compound's primary molecular target is the F1Fo-ATP synthase, a fundamental enzyme responsible for generating adenosine (B11128) triphosphate (ATP), the cell's energy currency.[4] Its mechanism is distinct from all other anti-tubercular agents.
This compound specifically binds to the c-subunit of the Fo rotor ring within the mycobacterial ATP synthase.[5] This binding event physically obstructs the rotation of the c-ring, which is essential for the proton translocation that drives ATP synthesis.[5] By stalling this molecular motor, this compound effectively shuts down the primary source of energy for the bacterium.
Crucially, ATP production via oxidative phosphorylation remains essential for the survival of non-replicating or dormant mycobacteria.[5][6] These persistent bacilli, although metabolically slowed, still require a basal level of ATP to maintain essential cellular functions and viability. This compound's ability to halt ATP synthesis in these low-energy states is a cornerstone of its sterilizing activity.[5][6]
While the immediate effect of this compound is bacteriostasis due to ATP depletion, a delayed bactericidal effect is observed.[1][7] Transcriptional and proteomic analyses reveal that upon this compound exposure, M. tuberculosis initially attempts to compensate by upregulating the dormancy regulon and activating alternative ATP-generating pathways.[1][6] However, the sustained inhibition of the highly efficient ATP synthase ultimately leads to a metabolic collapse and cell death.
Quantitative Efficacy of this compound Against Non-Replicating Mycobacteria
The potency of this compound against non-replicating mycobacteria has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound
| Mycobacterial Species/Strain | Model of Non-Replication | This compound MIC (μg/mL) | Reference |
| M. tuberculosis H37Rv | Hypoxia (Wayne Model) | 0.03 - 0.12 | [8] |
| M. tuberculosis MDR Clinical Isolates | Resazurin Microtiter Assay (REMA) | 0.06 | [9][10] |
| M. avium Complex (MAC) | Broth Microdilution | ≤0.008 - 0.03 | [11] |
| M. tuberculosis Resistant Mutants | REMA | 0.25 - 8.0 | [9][10] |
Table 2: In Vivo Efficacy of this compound in the Cornell Mouse Model of Latent Tuberculosis
| Treatment Regimen | Duration | Outcome | Reference |
| Standard Regimen (RIF+INH+PZA+EMB) | 14 weeks | 90% relapse rate after immunosuppression | [2][12] |
| This compound-containing Regimen (RIF+INH+PZA+BDQ) | 8 weeks | Total organ CFU clearance; 0% relapse rate after immunosuppression | [2][12] |
| Long-Acting Injectable this compound | 12 weeks | ~4.7 log10 reduction in lung CFU | [13] |
Experimental Protocols for Studying Non-Replicating Mycobacteria
Several in vitro models have been developed to simulate the non-replicating state of mycobacteria found in vivo. These are critical for evaluating the efficacy of drugs like this compound against persistent bacilli.
The Wayne Model of Hypoxia
This model simulates the gradual oxygen depletion that mycobacteria encounter within a granuloma.
Protocol:
-
Inoculate M. tuberculosis into Dubos Tween Albumin Broth at a low density.
-
Dispense the culture into screw-cap tubes with a high headspace-to-liquid ratio (e.g., 17 mL in a 20x125 mm tube).
-
Include a magnetic stir bar for gentle agitation.
-
Tightly seal the tubes and incubate at 37°C with slow stirring (e.g., 120 rpm).[14]
-
Oxygen depletion is monitored using a methylene (B1212753) blue indicator, which decolorizes under anaerobic conditions.[14]
-
The culture transitions through two stages of non-replicating persistence (NRP-1 and NRP-2) as oxygen is consumed.[14]
-
Drug susceptibility testing can be performed on cultures in these NRP states.
Streptomycin-Dependent M. tuberculosis 18b Model
This model utilizes a mutant strain of M. tuberculosis that requires streptomycin (B1217042) (STR) for replication.
Protocol:
-
Culture M. tuberculosis strain 18b in Middlebrook 7H9 broth supplemented with 50 µg/mL streptomycin to mid-log phase.[15][16]
-
To induce a non-replicating state, harvest the cells by centrifugation and wash them three times with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80 to remove all streptomycin.[15][16]
-
Resuspend the washed cells in streptomycin-free 7H9 broth. The bacteria will cease to replicate but will remain viable.[15]
-
For drug susceptibility testing, add this compound at various concentrations to the streptomycin-starved culture and incubate for a defined period (e.g., 7 days).[15][16]
-
Determine bacterial viability by plating serial dilutions on streptomycin-containing solid medium and counting colony-forming units (CFUs).[15]
Nutrient Starvation Model
This model simulates the nutrient-poor environment that mycobacteria may encounter within a host.
Protocol:
-
Grow M. tuberculosis to mid-log phase in a complete medium like Middlebrook 7H9.
-
Harvest the bacteria by centrifugation and wash twice with PBS.[17]
-
Resuspend the bacterial pellet in PBS, a carbon- and nutrient-free medium.[17][18]
-
Incubate the suspension at 37°C with gentle agitation for an extended period (e.g., several weeks).[17][19]
-
During this time, the bacteria will enter a non-replicating, persistent state.
-
To test drug efficacy, add this compound to the starved culture and assess viability over time by CFU enumeration.[20]
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.
Conclusion
This compound's unique mechanism of targeting ATP synthase provides a powerful tool against non-replicating Mycobacterium tuberculosis, a critical component in achieving durable cures and preventing relapse. The data and protocols presented in this guide underscore its potent activity and provide a framework for further research and development in this area. Understanding the intricate interplay between this compound-induced energy depletion and the mycobacterial stress response is key to optimizing its use and developing next-generation therapies that can effectively eradicate persistent tuberculosis infections.
References
- 1. Delayed bactericidal response of Mycobacterium tuberculosis to this compound involves remodelling of bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. research.vu.nl [research.vu.nl]
- 4. Targeting Energy Metabolism in Mycobacterium tuberculosis, a New Paradigm in Antimycobacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic characterization of Mycobacterium tuberculosis subjected to carbon starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multilaboratory, Multicountry Study To Determine this compound MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 10. In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Susceptibility Testing of this compound against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound kills persistent Mycobacterium tuberculosis with no disease relapse: an in vivo model of a potential cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of a Long-Acting Injectable this compound Formulation in a Paucibacillary Mouse Model of Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wayne Model [sohaskey.com]
- 15. Simple Model for Testing Drugs against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Streptomycin-Starved Mycobacterium tuberculosis 18b, a Drug Discovery Tool for Latent Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Frontiers | Mild Nutrient Starvation Triggers the Development of a Small-Cell Survival Morphotype in Mycobacteria [frontiersin.org]
- 20. Identification of novel inhibitors of non-replicating Mycobacterium tuberculosis using a carbon starvation model - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Powerhouse: An In-depth Technical Guide to the Molecular Targets of Bedaquiline Beyond ATP Synthase
For Immediate Release
This technical guide provides a comprehensive overview of the molecular targets of the anti-tuberculosis drug Bedaquiline (BDQ) outside of its primary target, the F1Fo-ATP synthase in Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals interested in the off-target effects, potential for drug repurposing, and mechanisms of resistance and toxicity associated with this compound.
Executive Summary
This compound, a diarylquinoline antibiotic, is a cornerstone in the treatment of multidrug-resistant tuberculosis. Its primary mechanism of action is the potent inhibition of the mycobacterial ATP synthase, leading to a depletion of cellular energy and subsequent bactericidal effects. However, a growing body of evidence reveals that this compound's molecular interactions are not confined to its intended target. This guide delves into these non-ATP synthase targets, summarizing key quantitative data, outlining experimental methodologies used for their identification, and visualizing the involved biological pathways. The principal off-target interactions discussed herein include the human Ether-à-go-go-Related Gene (hERG) potassium channel, human mitochondrial ATP synthase, and its implications in cancer therapy, as well as the molecular basis of resistance mediated by the MmpS5-MmpL5 efflux pump.
Off-Target Inhibition and Cardiotoxicity: The hERG Potassium Channel
A significant clinical concern with this compound is its potential for cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening arrhythmias.[1][2] This adverse effect is primarily attributed to the direct blockade of the hERG potassium channel, which is crucial for cardiac repolarization.[3][4]
Quantitative Data: hERG Channel Inhibition
The inhibitory potency of this compound on the hERG channel has been quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibition.
| Compound | Target | IC50 (µM) | Source |
| This compound | hERG Potassium Channel | 1.6 | [3][5] |
| TBAJ-587 (analogue) | hERG Potassium Channel | 13 | [3] |
TBAJ-587 is a structural analogue of this compound developed to have a reduced affinity for the hERG channel, thereby improving its cardiac safety profile.[3]
Experimental Protocol: Electrophysiological Assessment of hERG Inhibition
The standard method for assessing hERG channel inhibition is the patch-clamp electrophysiology assay .
Objective: To measure the effect of this compound on the potassium current conducted by the hERG channel.
Methodology Outline:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.
-
Cell Preparation: Cells are cultured to an appropriate confluency and then prepared for electrophysiological recording.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal"). The whole-cell configuration is then established, allowing for the control of the cell's membrane potential and the measurement of the resulting ion currents.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG potassium current.
-
Drug Application: this compound, at various concentrations, is perfused over the cell.
-
Data Acquisition and Analysis: The hERG current is measured before and after the application of this compound. The percentage of current inhibition at each concentration is calculated to determine the IC50 value.
Signaling Pathway: Mechanism of QT Prolongation
The blockade of the hERG channel by this compound disrupts the normal flow of potassium ions out of cardiomyocytes during the repolarization phase of the cardiac action potential. This leads to a delay in repolarization, which manifests as a prolonged QT interval on an electrocardiogram (ECG).
This compound's Foray into Oncology: Targeting Cancer Cell Metabolism
Recent research has explored the repurposing of this compound as an anti-cancer agent, particularly against cancer stem-like cells (CSCs).[6][7] The proposed mechanism involves the disruption of mitochondrial function, leading to a metabolic crisis in cancer cells.[6][8]
Quantitative Data: Anti-Cancer Activity
| Cell Type | Assay | IC50 (µM) | Source |
| MCF7-derived CSCs | Mammosphere Assay | ~1 | [6][7] |
| H1299 (NSCLC) | Cytotoxicity Assay (72h) | ~40 | [9] |
Experimental Protocols
Objective: To measure the impact of this compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).[6]
Methodology Outline:
-
Cell Seeding: Cancer cells (e.g., MCF7) are seeded into a Seahorse XF microplate.
-
Drug Treatment: Cells are treated with this compound for a specified duration.
-
Assay Procedure: The Seahorse XFe analyzer performs sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Simultaneously, ECAR is measured to assess glycolytic activity.
-
Data Analysis: OCR and ECAR values are recorded in real-time and analyzed to determine the effect of this compound on cellular metabolism.
Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem-like cells.[6][7]
Methodology Outline:
-
Cell Culture: Cancer cells are cultured in serum-free, non-adherent conditions that promote the growth of mammospheres, which are enriched in CSCs.
-
Drug Treatment: Single-cell suspensions are plated with varying concentrations of this compound.
-
Sphere Formation: The cells are incubated for a period to allow for the formation of mammospheres.
-
Quantification: The number and size of the mammospheres are quantified using microscopy.
-
Data Analysis: The IC50 for the inhibition of mammosphere formation is calculated.
Signaling Pathway: Proposed Anti-Cancer Mechanism
This compound is hypothesized to inhibit the mitochondrial F0F1-ATP synthase in cancer cells, similar to its action in mycobacteria.[6] This leads to a decrease in mitochondrial respiration and ATP production, coupled with an increase in reactive oxygen species (ROS), inducing oxidative stress and ultimately inhibiting the proliferation of cancer stem-like cells.[6][8]
Human Mitochondrial ATP Synthase Inhibition
In addition to its effects on cancer cell mitochondria, this compound has also been shown to be a potent inhibitor of human mitochondrial ATP synthase.[10][11] This lack of selectivity likely contributes to some of its off-target effects.[10]
Quantitative Data: Human Mitochondrial ATP Synthase Inhibition
| Target | Assay | IC50 (µM) | Source |
| Human Mitoplasts ATP Synthase | ATP Synthesis Assay | 0.66 ± 0.05 | [10] |
| Yeast Mitochondria ATP Synthase | ATP Synthesis Assay | 1.1 ± 0.05 | [10] |
Resistance Mechanism: The MmpS5-MmpL5 Efflux Pump
A significant mechanism of low-level this compound resistance in M. tuberculosis does not involve mutation of the drug's primary target, but rather the upregulation of an efflux pump that actively removes the drug from the bacterial cell.[12][13][14] This process is controlled by the transcriptional repressor Rv0678.[15][16]
Experimental Protocol: Efflux Pump Activity Assay
Objective: To determine if a bacterial strain exhibits increased efflux pump activity.
Methodology Outline:
-
Bacterial Strains: Wild-type and suspected this compound-resistant strains of M. tuberculosis or a surrogate species like M. smegmatis are used.
-
Fluorescent Dye Accumulation: A fluorescent substrate of the efflux pump (e.g., ethidium (B1194527) bromide) is added to the bacterial cultures.
-
Measurement of Fluorescence: The intracellular accumulation of the fluorescent dye is measured over time using a fluorometer. Strains with upregulated efflux pumps will show lower intracellular fluorescence due to the active removal of the dye.
-
Confirmation with Efflux Pump Inhibitors: The assay can be repeated in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in fluorescence in the presence of the inhibitor confirms that the low accumulation is due to efflux pump activity.
Regulatory Pathway: Upregulation of the MmpS5-MmpL5 Efflux Pump
Mutations in the rv0678 gene, which encodes a transcriptional repressor, are a common cause of this compound resistance.[12][14] These mutations lead to a non-functional repressor protein, which can no longer bind to the promoter region of the mmpS5-mmpL5 operon.[15] This de-repression results in the overexpression of the MmpS5 and MmpL5 proteins, which form an efflux pump that expels this compound from the cell, thereby reducing its intracellular concentration and efficacy.[12][13]
Conclusion
While this compound's primary therapeutic value stems from its potent inhibition of mycobacterial ATP synthase, its interactions with other molecular targets have significant clinical and research implications. The off-target inhibition of the hERG channel underscores the importance of cardiac monitoring during this compound therapy and drives the development of safer analogues. The drug's ability to disrupt the metabolism of cancer stem-like cells opens exciting avenues for its repurposing in oncology. Furthermore, understanding the efflux-mediated resistance mechanism is crucial for developing strategies to preserve this compound's long-term efficacy against multidrug-resistant tuberculosis. Continued investigation into the polypharmacology of this compound will be vital for optimizing its clinical use and exploring its full therapeutic potential.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Adverse effects of this compound in patients with extensively drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing this compound for cardiotoxicity by structure based virtual screening, DFT analysis and molecular dynamic simulation studies to identify selective MDR-TB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dialkoxypyridine analogues of this compound are potent antituberculosis agents with minimal inhibition of the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pa-824.com [pa-824.com]
- 9. Repurposing this compound for Effective Non-Small Cell Lung Cancer (NSCLC) Therapy as Inhalable Cyclodextrin-Based Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits the yeast and human mitochondrial ATP synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Structural and functional analysis of the Mycobacterium tuberculosis MmpS5L5 efflux pump presages a pathway to increased this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intricate link between siderophore secretion and drug efflux in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Preclinical Profile of Bedaquiline: An In-depth Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedaquiline, a diarylquinoline antimycobacterial agent, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, targeting ATP synthase in Mycobacterium tuberculosis, has made it a cornerstone of modern TB therapy.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering a valuable resource for researchers and drug development professionals. We will delve into its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal models, its efficacy in preclinical settings, and the experimental protocols utilized in these critical studies.
Pharmacokinetics: A Summary of Preclinical Data
The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive tissue distribution, and a long terminal half-life. Metabolism is primarily mediated by the cytochrome P450 isoenzyme CYP3A4, leading to the formation of a less active N-monodesmethyl metabolite (M2).[1][2] The following tables summarize the key pharmacokinetic parameters of this compound and its M2 metabolite in various preclinical models.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference(s) |
| Mouse | 160 | Intramuscular (LAI) | ~1500 (peak) | ~24 | Not Reported | Long-acting | [3] |
| Rat | 10 | Oral | 482 ± 170 | 7.2 ± 5.2 | 6137 ± 1542 (AUC₀-∞) | 10.3 ± 4.4 | [4][5] |
| Rat (Diabetic) | 10 | Oral | 259 ± 77 | Not Reported | 3673 ± 1493 (AUC₀-∞) | Not Reported | [4][5] |
| Dog | 10 (fumarate) | Oral | 200 ± 168 | 3.5 | 7515 ± 5297 | 115 (n=2) | [6] |
| Dog | 10 (benzoate) | Oral | 193 ± 168 | 8.75 | 6800 ± 4800 | 107 (n=1) | [6] |
| Dog | 10 (maleate) | Oral | 195 ± 168 | 8.0 | 6643 ± 4700 | 126 | [6] |
LAI: Long-Acting Injectable. Data are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of M2 Metabolite in Preclinical Models
| Species | Dose (mg/kg this compound) | Route | Cmax (ng/mL) | Tmax (h) | M2 to this compound AUC Ratio | Reference(s) |
| Mouse | 160 | Intramuscular (LAI) | ~750 (peak) | ~168 | Not Reported | [3] |
| Dog | 10 (fumarate) | Oral | 17.5 | 37.5 | ~1.0 | [6] |
| Dog | 10 (benzoate) | Oral | Not Reported | Not Reported | ~0.92 | [6] |
| Dog | 10 (maleate) | Oral | Not Reported | Not Reported | ~0.91 | [6] |
Pharmacodynamics: Efficacy in Preclinical Models of Tuberculosis
This compound has demonstrated potent bactericidal and sterilizing activity in various preclinical models of tuberculosis. Its efficacy extends to both drug-susceptible and drug-resistant strains of M. tuberculosis.
Table 3: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Strain | Method | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| M. tuberculosis H37Rv | MGIT 960 | 0.125-0.5 (QC Range) | - | [7] |
| M. abscessus complex | Broth Microdilution | 0.06 | 0.12 | [8][9] |
| M. avium complex | Broth Microdilution | 0.03 | ≤0.25 | [10] |
MIC: Minimum Inhibitory Concentration; MGIT: Mycobacteria Growth Indicator Tube; QC: Quality Control.
In Vivo Efficacy:
In the widely used Cornell mouse model, a this compound-containing regimen demonstrated superior sterilizing activity compared to the standard regimen, achieving total organ CFU clearance at 8 weeks versus 14 weeks for the standard of care.[11] Importantly, the this compound regimen eradicated persistent bacilli, leading to no disease relapse after immunosuppression.[11] In a paucibacillary mouse model of latent TB infection, a long-acting injectable formulation of this compound showed sustained antituberculosis activity for up to 12 weeks.[12][13]
Experimental Protocols
In Vivo Efficacy in a Mouse Model of Tuberculosis
A common experimental design to assess the in vivo efficacy of this compound involves the following steps:
-
Animal Model: Female BALB/c mice are commonly used.[11]
-
Infection: Mice are infected intravenously via the tail vein with a standardized inoculum of M. tuberculosis (e.g., 1.2 × 10⁵ CFU of mouse-passaged H37Rv).[11]
-
Treatment Initiation: Treatment is typically initiated several weeks post-infection to allow for the establishment of a chronic infection.
-
Drug Administration: this compound is administered orally by gavage, typically 5 days a week. A common dosage is 25 mg/kg. It is often part of a combination regimen.[11]
-
Efficacy Assessment: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed and homogenized. The bacterial load (CFU) is determined by plating serial dilutions of the homogenates on selective agar (B569324) medium.
-
Relapse Assessment (Cornell Model): Following the completion of treatment, a subset of mice that are culture-negative are immunosuppressed (e.g., with hydrocortisone (B1673445) for 8 weeks) to induce disease relapse. The rate of relapse is determined by culturing lung and spleen homogenates.[11]
In Vitro Susceptibility Testing (Broth Microdilution)
The in vitro activity of this compound against M. tuberculosis and other nontuberculous mycobacteria is typically determined using broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
-
Media: Cation-adjusted Mueller-Hinton broth is commonly used.[14]
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture.
-
Drug Dilutions: Serial twofold dilutions of this compound are prepared in the broth in microtiter plates.
-
Incubation: The plates are inoculated with the bacterial suspension and incubated at the appropriate temperature and for a sufficient duration (e.g., several days to weeks depending on the mycobacterial species).
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.[8]
Mechanism of Action and Toxicity Pathways
ATP Synthase Inhibition
The primary mechanism of action of this compound is the inhibition of the proton pump of mycobacterial ATP synthase, an enzyme crucial for cellular energy production.[1] this compound binds to the c-subunit of the F₀ rotor of ATP synthase, effectively stalling its rotation and halting ATP synthesis. This leads to a depletion of cellular energy and ultimately, bacterial cell death.[12][15]
Caption: Mechanism of this compound's inhibition of mycobacterial ATP synthase.
Cardiotoxicity: hERG Channel Inhibition
A notable adverse effect associated with this compound is cardiotoxicity, specifically QT interval prolongation. This is primarily due to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.[14][16]
Caption: Pathway of this compound-induced hERG channel inhibition and cardiotoxicity.
Phospholipidosis
This compound is a cationic amphiphilic drug, a class of compounds known to induce phospholipidosis. This is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids (B1166683). The positively charged amine group of this compound becomes protonated within the acidic environment of the lysosome, leading to its accumulation. This is thought to interfere with the normal degradation of phospholipids by lysosomal enzymes.[13]
Caption: Proposed mechanism of this compound-induced phospholipidosis.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel anti-tuberculosis drug candidate like this compound follows a structured workflow to assess its potential for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extrapolation of lung pharmacokinetics of this compound across species using physiologically-based pharmacokinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and Bactericidal Activity of this compound in Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Susceptibility Testing of this compound against Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “How-to” guide on the use of this compound for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Phospholipidosis is a shared mechanism underlying the in vitro antiviral activity of many repurposed drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging mechanisms of drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Relationship between Plasma and Intracellular Concentrations of this compound and Its M2 Metabolite in South African Patients with Rifampin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging mechanisms of drug-induced phospholipidosis [ouci.dntb.gov.ua]
Bedaquiline Analogues: A Technical Guide to Their Antimycobacterial Potential
For Researchers, Scientists, and Drug Development Professionals
Bedaquiline, a diarylquinoline antibiotic, marked a significant breakthrough in the fight against multidrug-resistant tuberculosis (MDR-TB) by introducing a novel mechanism of action: the inhibition of mycobacterial ATP synthase.[1][2] Despite its efficacy, concerns regarding its high lipophilicity, long half-life, and potential for cardiac side effects, specifically inhibition of the hERG potassium channel, have spurred extensive research into the development of analogues with improved pharmacological profiles.[1][3][4] This technical guide provides an in-depth overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and antimycobacterial potential of various this compound analogues, presenting key data and experimental methodologies to inform future drug discovery efforts.
Mechanism of Action: Targeting the Mycobacterial Powerhouse
This compound and its analogues exert their bactericidal effect by targeting the F1Fo-ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis (M. tb).[2][5] The primary mechanism involves binding to the rotating c-ring of the Fo subunit, effectively stalling its rotation and halting ATP synthesis.[5][6] This disruption of the proton motive force ultimately leads to bacterial cell death.
Recent studies have revealed a more complex interplay, suggesting multiple mechanisms of action. A second direct mechanism involves this compound binding to the ε-subunit of the ATP synthase, which may disrupt the coupling of c-ring rotation to ATP synthesis.[5][6] Additionally, an indirect mechanism has been proposed where this compound acts as an uncoupler, dissipating the proton gradient across the mycobacterial membrane.[5] However, investigations using the structurally distinct analogue TBAJ-876 have cast doubt on the significance of the uncoupler mechanism in the overall antimycobacterial activity, while confirming the c-ring as a primary target and supporting a functional role for targeting the ε-subunit.[5][6]
Figure 1: Mechanism of action of this compound analogues.
Synthesis of this compound Analogues
The synthesis of this compound analogues generally involves the coupling of two key fragments: a substituted quinoline (B57606) (or aza-analogue) representing the A/B-ring system and a substituted aryl or heteroaryl moiety as the C/D-ring system.[1] A common strategy employs a base-catalyzed condensation reaction.
A general synthetic workflow is outlined below:
Figure 2: General synthetic workflow for this compound analogues.
Representative Experimental Protocol: Synthesis of Thienyl Analogues[1]
Synthesis of Intermediate Alcohols (e.g., 53, 57, 60, 63): A solution of 2,2,6,6-tetramethylpiperidine (B32323) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -75 °C under a nitrogen atmosphere. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes. A solution of the appropriate quinoline (e.g., 51) in anhydrous THF is then added dropwise, and the mixture is stirred for 1.5 hours at -75 °C. The relevant thiophene (B33073) aldehyde (e.g., 52, 56, 59, or 62) in anhydrous THF is added, and the reaction is stirred for a further 4 hours at -75 °C. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Synthesis of Benzylquinoline A/B-units (e.g., 54, 58, 61, 64): To a solution of the intermediate alcohol in dichloromethane (B109758) (DCM) is added triethylsilane followed by trifluoroacetic acid (TFA). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between saturated aqueous sodium bicarbonate and DCM. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Final Coupling to this compound Analogues: A solution of the benzylquinoline A/B-unit in anhydrous THF is cooled to -75 °C under a nitrogen atmosphere. A solution of lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) is added dropwise, and the mixture is stirred for 1.5 hours. The appropriate 3-(dimethylamino)-1-arylpropan-1-one (Mannich base) C/D-unit is then added, and the reaction is stirred for 4 hours at -75 °C. The reaction is quenched and worked up as described for the intermediate alcohols. The final product is purified by column chromatography.
Structure-Activity Relationships (SAR)
The extensive synthesis of this compound analogues has provided valuable insights into the structural requirements for potent antimycobacterial activity and a favorable safety profile.
Lipophilicity and Antimycobacterial Potency
A consistent theme in the SAR of this compound analogues is the positive correlation between lipophilicity (often expressed as clogP) and in vitro activity against M. tb.[1][3] However, the high lipophilicity of this compound (clogP 7.25) is also associated with its long half-life and potential for tissue accumulation.[1][7] Therefore, a key objective in analogue design has been to reduce lipophilicity while maintaining potent antimycobacterial activity.
Studies have shown that potency tends to fall off sharply below a clogP of approximately 4.0-5.0.[3][8][9] This provides a useful lower boundary for the design of new analogues.
Modifications of the A, B, and C-Rings
-
A-Ring (Quinoline): Replacement of the quinoline A-ring with pyridine (B92270) heterocycles has been shown to retain antimycobacterial activity.[7][10] This modification can lead to less lipophilic compounds with potentially improved safety profiles.[10]
-
B-Ring (Phenyl): Replacing the phenyl B-ring with various monocyclic heterocycles such as thiophenes, furans, and pyridines has been explored.[1] While a general correlation with lipophilicity was observed, 4-pyridyl derivatives showed an additional contribution to potency.[1]
-
C-Ring (Naphthalene): The naphthalene (B1677914) C-unit has been a major focus of modification to reduce lipophilicity and hERG inhibition. Replacement with substituted pyridines and various bicyclic heterocycles has yielded analogues with significantly reduced clogP values.[3][4][8][9][11] Notably, analogues with a 3,5-dimethoxy-4-pyridyl C-unit, such as TBAJ-587 and TBAJ-876, exhibit potent antitubercular activity with reduced hERG inhibition.[10][12]
Quantitative Data on this compound Analogues
The following tables summarize key quantitative data for selected this compound analogues from the literature.
Table 1: In Vitro Antimycobacterial Activity and Physicochemical Properties of Selected this compound Analogues
| Compound | Modification | MIC90 (µg/mL) vs. M. tb H37Rv | clogP | hERG IC50 (µM) | Reference |
| This compound (1) | - | 0.03 | 7.25 | 0.49 | [1][3] |
| Analogue 2 | Furan B-ring | 0.12 | 6.50 | - | [1] |
| 4-Pyridyl Analogue | 4-Pyridyl B-ring | 0.06 | 5.80 | - | [1] |
| TBAJ-876 | Pyridyl C-unit | Potent | Structurally distinct | - | [5][6] |
| TBAJ-587 | Pyridyl C-unit | Potent | - | Reduced vs. This compound | [10] |
| 6-CN Analogue | 6-CN on quinoline | - | Reduced by ~1.25 log P units | - | [1] |
Note: The specific MIC and hERG IC50 values for TBAJ-587 and TBAJ-876 are not consistently reported in the provided search results but are described as "potent" and having "reduced" hERG inhibition, respectively.
Experimental Protocols for Biological Evaluation
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.
Microplate Alamar Blue Assay (MABA): [1][13]
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.
-
A standardized inoculum of M. tb (e.g., H37Rv) is added to each well.
-
The plates are incubated at 37 °C for a defined period (e.g., 7 days).
-
Alamar Blue reagent is added to each well, and the plates are re-incubated.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Resazurin (B115843) Microtiter Assay (REMA): [7] This assay is similar to MABA, using resazurin as the indicator of bacterial viability.
hERG Inhibition Assay
Inhibition of the hERG potassium channel is a key indicator of potential cardiotoxicity.
Automated Patch-Clamp Electrophysiology:
-
Human embryonic kidney (HEK) 293 cells stably expressing the hERG channel are used.
-
The cells are subjected to whole-cell voltage-clamp recordings.
-
Test compounds are applied at various concentrations, and the effect on the hERG current is measured.
-
The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined.
Future Directions
The development of this compound analogues continues to be a promising avenue for discovering safer and more effective treatments for tuberculosis. Future research will likely focus on:
-
Fine-tuning lipophilicity: Achieving a balance between potent antimycobacterial activity and an optimal pharmacokinetic profile.
-
Multi-target analogues: Designing molecules that inhibit ATP synthase and other essential mycobacterial targets.
-
Improving the safety profile: Further reducing hERG inhibition and other potential off-target effects.
-
In vivo evaluation: Advancing promising analogues through preclinical and clinical trials to assess their efficacy and safety in a whole-organism context.[14][15]
The comprehensive data and methodologies presented in this guide offer a solid foundation for researchers to build upon in the ongoing quest for novel antitubercular agents.
References
- 1. Synthesis and evaluation of analogues of the tuberculosis drug this compound containing heterocyclic B-ring units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyridine-derived this compound analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for analogs of the tuberculosis drug this compound with the naphthalene unit replaced by bicyclic heterocycles - UCL Discovery [discovery.ucl.ac.uk]
- 9. Structure-activity relationships for analogs of the tuberculosis drug this compound with the naphthalene unit replaced by bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Anti-tubercular Analogues of this compound with Modified A-, B- and C-Ring Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships for analogs of the tuberculosis drug this compound with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pipeline of new molecules and regimens against drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
In Vitro Early Bactericidal Activity of Bedaquiline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro early bactericidal activity (EBA) of bedaquiline, a diarylquinoline antimycobacterial agent. This compound is a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB) and exhibits a unique mechanism of action by targeting the ATP synthase of mycobacteria.[1] This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes its mechanism of action and experimental workflows.
Quantitative Data Summary
The in vitro efficacy of this compound has been evaluated against a range of mycobacterial species. The following tables summarize the minimum inhibitory concentrations (MICs) and other relevant quantitative data from various studies.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Strain/Isolate Type | Medium/Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Drug-Susceptible & Drug-Resistant | - | 0.002 - 0.13 | - | - | [2] |
| H37Rv (Reference Strain) | 7H10/7H11 Agar (B569324) | 0.015 - 0.12 (QC Range) | - | - | [3] |
| H37Rv (Reference Strain) | 7H9 Broth | 0.015 - 0.06 (QC Range) | - | - | [3] |
| Wild-Type Strains | MGIT 960 | ≤0.03 - 1.00 | - | - | [4] |
| Wild-Type Strains | Middlebrook 7H11 | ≤0.008 - 0.25 | - | - | [4] |
| MDR Clinical Isolates (Sensitive) | 7H9 Broth (REMA) | 0.06 | - | - | [5] |
| In Vitro Generated Resistant Mutants | 7H9 Broth (REMA) | 0.25 - 8.0 | - | - | [5] |
Table 2: In Vitro Activity of this compound against Non-Tuberculous Mycobacteria (NTM)
| Species | Medium/Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| M. avium-intracellulare Complex (MAC) | Middlebrook 7H10 Agar | - | - | - | [6] |
| M. avium | Middlebrook 7H9 Broth | 0.06 - 2.0 | 0.12 | 0.12 | [7] |
| M. intracellulare | Middlebrook 7H9 Broth | 0.06 - 2.0 | 0.25 | 0.25 | [7] |
| M. abscessus | Cation-Adjusted Mueller-Hinton Broth | - | - | - | [8] |
| M. avium | - | - | 0.03 | 16 | [9] |
| M. abscessus subsp. abscessus | - | - | 0.13 | >16 | [9] |
| M. abscessus subsp. massiliense | - | - | 0.13 | >16 | [9] |
| Slow-Growing Mycobacteria (SGM) | Resazurin (B115843) Microtitre Assay | 0.007 - 0.03 | - | - | [10] |
Table 3: Intracellular and Time-Kill Activity of this compound
| Organism | Model System | Key Findings | Reference(s) |
| MDR-M. tuberculosis | Macrophage Infection Model | 30% decrease in intracellular CFUs at 4 hours; time and concentration-dependent bactericidal activity. | [11] |
| M. abscessus | THP-1 Monocytic Cells | Concentration-dependent activity, ranging from growth-limiting to bactericidal. | [12] |
| M. tuberculosis | Liquid Culture (Middlebrook 7H9) | Delayed bactericidal activity observed over 18 days, with a minimal effect in the first week. | [13] |
| M. abscessus (Nutrient-Starved) | In Vitro Model | Bactericidal activity against nutrient-starved persisters. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are generalized protocols for key assays used to evaluate the EBA of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly employed.
Protocol: Broth Microdilution using Resazurin Microtiter Assay (REMA)
-
Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[5][7] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a mycobacterial suspension equivalent to a 0.5 McFarland standard and dilute it 1:10.[15]
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 7-14 days for slow-growing mycobacteria).[16]
-
Addition of Resazurin: After incubation, add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration in a well that remains blue.[5][15]
Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing over time in the presence of an antimicrobial agent.
Protocol: In Vitro Time-Kill Assay
-
Bacterial Culture Preparation: Grow mycobacteria in Middlebrook 7H9 broth to the mid-logarithmic phase.
-
Drug Exposure: Inoculate flasks containing fresh broth with the bacterial culture to a starting density of approximately 10⁵ to 10⁶ CFU/mL. Add this compound at various concentrations (e.g., 1x, 10x, 20x MIC).[11] Include a drug-free control.
-
Incubation and Sampling: Incubate the flasks at 37°C. At predetermined time points (e.g., 0, 4, 8, 24, 48 hours, and daily thereafter), withdraw aliquots from each flask.[11][13]
-
Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the collected samples and plate them on Middlebrook 7H10 or 7H11 agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow.
Mechanism of Action of this compound
Caption: Mechanism of this compound targeting the c-subunit of ATP synthase.
Experimental Workflow for In Vitro EBA Assessment
Caption: Workflow for assessing the Early Bactericidal Activity of this compound.
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A Multilaboratory, Multicountry Study To Determine this compound MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. In vitro activity of this compound and imipenem against actively growing, nutrient-starved, and intracellular Mycobacterium abscessus | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activity of this compound against slow-growing nontuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Activity of this compound and Imipenem against Actively Growing, Nutrient-Starved, and Intracellular Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro activity of this compound against rapidly growing nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Susceptibility Testing of this compound against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Bedaquiline on the Mycobacterial Cell Membrane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bedaquiline (BDQ), a diarylquinoline antibiotic, represents a significant advancement in the treatment of multidrug-resistant tuberculosis. Its primary mechanism of action involves the direct inhibition of the F1Fo-ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis. This inhibition leads to a rapid depletion of intracellular ATP, ultimately resulting in bacterial cell death.[1][2] While the direct targeting of ATP synthase is well-established, the broader effects of this compound on the mycobacterial cell membrane have been a subject of extensive research and evolving understanding. This technical guide provides an in-depth analysis of this compound's multifaceted interaction with the mycobacterial cell membrane, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways involved.
Core Mechanism of Action: Inhibition of F-ATP Synthase
This compound's primary target is the F1Fo-ATP synthase, a multi-subunit enzyme responsible for synthesizing ATP from ADP and inorganic phosphate, driven by the proton motive force (PMF) across the cytoplasmic membrane.
Direct Binding to the c-Subunit
The most widely accepted mechanism involves the binding of this compound to the oligomeric c-ring of the Fo subunit of the ATP synthase.[1][3][4] This binding event physically obstructs the rotation of the c-ring, which is essential for proton translocation and the subsequent conformational changes in the F1 subunit that drive ATP synthesis.[3][4] The binding site has been identified in a cleft between two c-subunits.[3] Resistance to this compound is frequently associated with mutations in the atpE gene, which encodes the c-subunit, further solidifying its role as the primary target.[3][5]
Potential Interaction with the ε-Subunit
In addition to the c-subunit, evidence suggests a secondary interaction with the ε-subunit of the F-ATP synthase.[3][4] The ε-subunit plays a crucial role in coupling the rotation of the Fo motor to the catalytic activity of the F1 headpiece.[4] Studies have shown that this compound can bind to the ε-subunit, potentially disrupting this coupling and further inhibiting ATP synthesis.[4][6][7] However, the physiological relevance of this interaction is still under investigation, as spontaneous resistance mutations in the ε-subunit have not been readily isolated.[4]
The "Uncoupling" Controversy: A Paradigm Shift in Understanding
Early investigations into this compound's mechanism suggested that it might act as an uncoupler, dissipating the proton motive force (PMF) that drives ATP synthesis. This hypothesis was based on the observation that this compound treatment led to an increase in oxygen consumption, a hallmark of uncoupling.[8] However, more recent and sophisticated studies have challenged this notion, proposing an alternative explanation for the observed phenomena.
The Ionophoric and Protonophoric Hypotheses
Initial theories proposed that this compound could function as a protonophore, directly shuttling protons across the membrane, or as a K+/H+ ionophore, exchanging potassium and hydrogen ions.[3][8][9] This would lead to the dissipation of the ΔpH component of the PMF.[3][9] While some in vitro studies using artificial membrane systems supported these hypotheses, evidence in living mycobacteria has been less conclusive.[3][9] A key finding that contradicts a simple uncoupling mechanism is the lack of a significant effect of this compound on the membrane potential (ΔΨ) component of the PMF.[3]
The Electron Flux Redirection Model: The Current Understanding
Advanced techniques such as remission spectroscopy have provided a more nuanced view of this compound's effects on mycobacterial bioenergetics.[8][10][11][12] These studies have found no direct evidence of protonophoric or ionophoric uncoupling in living mycobacteria.[8][10][11] Instead, the increased oxygen consumption is attributed to a redirection of electron flux through the alternative cytochrome bd oxidase (CydAB).[8][10]
The direct inhibition of ATP synthase by this compound leads to a "backpressure" on the primary respiratory chain (cytochrome bcc:aa3), causing an increase in the PMF.[8][10] To alleviate this, electrons are shunted to the lower-efficiency cytochrome bd oxidase, which is less sensitive to the PMF.[8] This redirection of electron flow explains the observed increase in oxygen consumption without the need for a direct uncoupling mechanism.[8][10]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the effects of this compound.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Organism/System | Value | Reference |
| MIC50 | M. smegmatis | 10 nM | [6] |
| MIC90 | M. bovis BCG | Varies (compound-dependent) | [13] |
| MIC | M. chelonae | 0.06 µg/ml | [14] |
| MIC | M. fortuitum | 0.03 µg/ml | [14] |
| MIC | M. mageritense | 0.06 µg/ml | [14] |
| IC50 (ATP synthesis) | M. smegmatis IMVs | ~2.5 nM | [15] |
| IC50 (ATP synthesis) | M. smegmatis IMVs | 5.3 nM | [13] |
| IC50 (ATP-driven IMV acidification) | M. smegmatis IMVs | ~34 nM | [15] |
Table 2: Effects on Cellular Bioenergetics
| Parameter | Organism | Effect | Magnitude | Reference |
| Oxygen Consumption | M. smegmatis | Increase | 2.3-fold | [16] |
| Intracellular ATP | M. abscessus | Dose-dependent depletion | Rapid (within 180 min) | [5] |
| Intracellular ATP | M. tuberculosis | Decrease | Time-dependent | [17] |
| Membrane Potential (ΔΨ) | Mycobacteria | No significant effect | - | [3] |
| Transmembrane pH gradient (ΔpH) | M. smegmatis IMVs | Dissipation (weaker than parent drug for TBAJ-876) | - | [3] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the effects of this compound on the mycobacterial cell membrane.
Measurement of Mycobacterial Membrane Potential
This protocol is based on the use of the fluorescent dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC2(3)) and flow cytometry.
Principle: DiOC2(3) is a lipophilic cationic dye that exhibits a shift in fluorescence emission from green to red as it aggregates in the cytoplasm of cells with a high membrane potential. The ratio of red to green fluorescence provides a measure of the membrane potential. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a protonophore, is used as a depolarizing control.
Protocol:
-
Cell Preparation:
-
Staining:
-
Aliquot 500 µl of the cell suspension into flow cytometry tubes.[18]
-
For the depolarized control, add CCCP to a final concentration of 25 µM.[18]
-
Add DiOC2(3) to all samples (except the unstained control) to a final concentration of 3 µM.[18]
-
Incubate at room temperature for 30 minutes in the dark.[18]
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Calculate the red/green fluorescence ratio for each sample. A decrease in this ratio in treated samples compared to the untreated control indicates membrane depolarization.[18]
-
Assay for ATP Synthase Activity in Inverted Membrane Vesicles (IMVs)
This protocol describes a fluorescence-based assay to measure the proton-pumping activity of the F-ATP synthase, which is indicative of its activity.
Principle: Inverted membrane vesicles (IMVs) are prepared such that the ATP-hydrolyzing F1 subunit of the ATP synthase faces the external medium. In genetically modified strains where the enzyme's hydrolytic activity is enabled, the addition of ATP drives the pumping of protons into the vesicle lumen, creating a pH gradient (acidic inside). This acidification can be monitored by the quenching of a fluorescent weak base, such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA). Inhibitors of the ATP synthase will prevent this acidification.
Protocol:
-
IMV Preparation:
-
Prepare IMVs from a suitable Mycobacterium smegmatis strain (e.g., one with a truncated α subunit to enhance ATPase activity).[15]
-
-
Assay Setup:
-
In a fluorometer cuvette, combine IMVs with a buffer containing ACMA.[15]
-
-
Initiating Proton Pumping:
-
Fluorescence Measurement:
-
Inhibitor Testing:
-
Pre-incubate the IMVs with various concentrations of this compound before adding ATP.
-
The inhibition of the rate of fluorescence quenching is used to determine the IC50 of the compound.[15]
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the MIC of this compound against mycobacteria.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum:
-
Grow a culture of the mycobacterial strain to be tested.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Middlebrook 7H9).[20]
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 37°C for the required period (e.g., 7-14 days for slow-growing mycobacteria).
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by using a growth indicator such as resazurin.[14]
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: this compound's multifaceted mechanism of action on the mycobacterial cell.
Experimental Workflows
Caption: Workflow for measuring mycobacterial membrane potential using flow cytometry.
Caption: Workflow for assaying ATP synthase activity in inverted membrane vesicles.
Conclusion
The interaction of this compound with the mycobacterial cell membrane is complex and centered around its potent inhibition of the F1Fo-ATP synthase. While initial hypotheses suggested a role as a membrane uncoupler, the current scientific consensus, supported by advanced biophysical techniques, points towards a model of electron flux redirection as a secondary consequence of direct ATP synthase inhibition. This refined understanding of this compound's mechanism of action is critical for the rational design of new anti-tubercular agents and for optimizing combination therapies to combat the global threat of multidrug-resistant tuberculosis. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field.
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. This compound – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Targets the ε Subunit of Mycobacterial F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Targets the ε Subunit of Mycobacterial F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Remission spectroscopy resolves the mechanism of action of this compound within living mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ionophoric effects of the antitubercular drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [ourarchive.otago.ac.nz]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. TBAJ-876 Retains this compound’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of this compound against rapidly growing nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Interpretation of the mechanism of action of antituberculosis drug this compound based on a novel two‐ion theory of energy coupling in ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Accumulation of Bedaquiline in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedaquiline (BDQ), a diarylquinoline antibiotic, is a cornerstone of treatment for multidrug-resistant tuberculosis. Its efficacy is intrinsically linked to its ability to penetrate and accumulate within host macrophages, the primary niche for Mycobacterium tuberculosis (Mtb). Understanding the dynamics of BDQ's intracellular accumulation is paramount for optimizing treatment regimens, overcoming drug resistance, and guiding the development of next-generation antitubercular agents. This technical guide provides a comprehensive overview of the current knowledge on the intracellular accumulation of BDQ in macrophages, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Analysis of this compound Accumulation
The lipophilic nature of this compound drives its significant accumulation within cells.[1] Several studies have quantified the intracellular concentrations of BDQ and its primary metabolite, M2, in various experimental systems.
Table 1: Intracellular vs. Extracellular Concentrations of this compound (BDQ) and its M2 Metabolite in Peripheral Blood Mononuclear Cells (PBMCs) from Patients with Rifampin-Resistant Tuberculosis. [2][3][4][5]
| Analyte | Time Point | Plasma Concentration (ng/mL) | Intracellular (PBMC) Concentration (ng/mL) | Intracellular-to-Plasma Ratio |
| This compound | Month 1 | 94.7 - 2,540 | 16.2 - 5,478 | 0.61 (95% CI: 0.42 to 0.92) |
| Month 2 | 1.10 (95% CI: 0.74 to 1.63) | |||
| M2 Metabolite | Month 1 | 34.3 - 496 | 109.2 - 16,764 | 12.4 (95% CI: 8.8 to 17.8) |
| Month 2 | 22.2 (95% CI: 15.6 to 32.3) |
Data presented as ranges or typical ratios with 95% confidence intervals (CI). It is noteworthy that intracellular concentrations of the M2 metabolite are considerably higher than those of the parent drug, this compound.[2][3] The intracellular-to-plasma concentration ratios for both BDQ and M2 were observed to increase over time, reaching a maximum at the second month of treatment, which indicates a gradual accumulation within the cells.[3] Interestingly, HIV co-infection has been associated with a significant decrease in the intracellular accumulation of both this compound and M2.[4]
Subcellular Localization: The Lipid Droplet Reservoir
Correlative light, electron, and ion microscopy have revealed that this compound primarily accumulates in host cell lipid droplets.[1][6][7] This subcellular localization is not a dead-end sequestration but rather a dynamic reservoir. These lipid droplets can be consumed by intracellular Mtb, facilitating the transfer of the antibiotic to the bacteria.[1][6][7] This mechanism of drug trafficking by host organelles enhances the antibacterial efficacy of BDQ.[1][6] Preventing the formation of lipid droplets has been shown to significantly reduce the amount of this compound that reaches the intracellular mycobacteria.[7]
Experimental Protocols
Quantification of Intracellular this compound by LC-MS/MS
This protocol describes the general steps for measuring the intracellular concentrations of this compound and its metabolites in macrophages or PBMCs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Cell Culture and Treatment:
-
Human monocyte-derived macrophages (hMDMs) or other suitable macrophage cell lines are cultured under standard conditions.
-
For in vitro studies, cells are infected with M. tuberculosis for a specified period (e.g., 48 hours) to allow the bacteria to establish an intracellular presence.[1]
-
Following infection, the cells are treated with a known concentration of this compound (e.g., 2.5 mg/L) for a defined duration (e.g., 24 hours).[1]
b. Sample Preparation:
-
After incubation, the cells are harvested and washed extensively with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.[8]
-
The cell pellet is lysed, and the intracellular contents are extracted using an organic solvent.[8]
-
For patient samples, peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.[2][3]
c. LC-MS/MS Analysis:
-
The extracted samples are analyzed by a validated LC-MS/MS method to quantify the concentrations of this compound and its metabolites.[2][3]
-
The intracellular concentration can be normalized to the cell number or total protein content.[8]
Visualization of Subcellular this compound Distribution
This protocol outlines the methodology for imaging the subcellular localization of this compound in infected macrophages.
a. Sample Preparation for Microscopy:
-
Human monocyte-derived macrophages are cultured on suitable imaging substrates (e.g., gridded coverslips).
-
Cells are infected with M. tuberculosis and subsequently treated with this compound as described above.[1]
-
The cells are then fixed for microscopy.[1]
b. Correlative Light, Electron, and Ion Microscopy:
-
This advanced imaging technique combines multiple microscopy modalities to visualize the drug distribution at high resolution.[1][6]
-
The bromine atom present in the this compound molecule allows for its detection by ion microscopy based on the 79Br signal.[1]
-
This method enables the precise localization of this compound within subcellular compartments, such as lipid droplets, and within the intracellular mycobacteria themselves.[1]
Mechanisms of Intracellular Accumulation and Efflux
The high lipophilicity of this compound is a primary driver of its passive diffusion across the macrophage cell membrane and subsequent accumulation in lipid-rich compartments.[1]
Role of Efflux Pumps
The involvement of host cell efflux pumps in modulating this compound accumulation has been investigated. The use of verapamil (B1683045), a compound previously considered an efflux pump inhibitor, has shown varied effects. In one study, verapamil slightly reduced BDQ accumulation in macrophages.[1] However, the role of specific efflux pumps in macrophages remains an area for further investigation, as some studies have questioned the specificity of verapamil as an efflux pump inhibitor.[1] In M. tuberculosis, overexpression of certain efflux pump genes has been linked to BDQ resistance, and verapamil has been shown to reduce the minimum inhibitory concentration (MIC) of BDQ in resistant isolates.[9][10]
Host-Directed Effects of this compound
Beyond its direct antimycobacterial activity, this compound has been shown to modulate the host macrophage response, which may indirectly influence its intracellular fate and efficacy.
Lysosomal Activation and Autophagy
This compound treatment has been found to reprogram macrophages into more potent bactericidal cells.[11][12][13][14] This reprogramming involves the induction of lysosome biogenesis and activation.[11][12] this compound triggers a range of antimicrobial defense mechanisms in macrophages, including nitric oxide production, phagosome-lysosome fusion, and autophagy.[11][12] These effects are associated with the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression.[11][12][15] This enhanced lysosomal activity and autophagy could potentially influence the trafficking and presentation of this compound to intracellular mycobacteria.
dot
Caption: this compound-induced host macrophage activation pathway.
Experimental and Logical Workflows
dot
Caption: Experimental workflow for analyzing BDQ accumulation.
dot
Caption: Proposed mechanism of BDQ transfer via lipid droplets.
Conclusion
The intracellular accumulation of this compound in macrophages is a multifaceted process driven by its physicochemical properties and influenced by the host cell's biology. Its sequestration in lipid droplets serves as a key reservoir, enhancing its delivery to the site of infection. Furthermore, the immunomodulatory effects of this compound on macrophage function highlight the complex interplay between the drug, the host cell, and the pathogen. A thorough understanding of these dynamics is crucial for the rational design of future antitubercular therapies that can effectively target intracellular pathogens.
References
- 1. Subcellular antibiotic visualization reveals a dynamic drug reservoir in infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. journals.asm.org [journals.asm.org]
- 4. Relationship between Plasma and Intracellular Concentrations of this compound and Its M2 Metabolite in South African Patients with Rifampin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subcellular antibiotic visualization reveals a dynamic drug reservoir in infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New method reveals how well TB antibiotics reach their targets | Crick [crick.ac.uk]
- 8. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 9. The importance of heteroresistance and efflux pumps in this compound-resistant Mycobacterium tuberculosis isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The importance of heteroresistance and efflux pumps in this compound-resistant Mycobacterium tuberculosis isolates from Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The antibiotic this compound activates host macrophage innate immune resistance to bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antibiotic this compound activates host macrophage innate immune resistance to bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antibiotic this compound activates host macrophage innate immune resistance to bacterial infection | Crick [crick.ac.uk]
- 15. Peer review in The antibiotic this compound activates host macrophage innate immune resistance to bacterial infection | eLife [elifesciences.org]
The Genetic Underpinnings of Bedaquiline's Efficacy and Resistance in Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bedaquiline, a diarylquinoline antibiotic, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, targeting the F1Fo-ATP synthase of Mycobacterium tuberculosis, has made it a cornerstone of modern TB therapy. However, the emergence of this compound resistance poses a threat to its long-term efficacy. This technical guide provides a comprehensive overview of the genetic basis of this compound's action and the mechanisms by which M. tuberculosis develops resistance. We delve into the molecular interactions between this compound and its target, the genetic mutations that confer resistance, and the experimental protocols used to study these phenomena. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to combat tuberculosis.
Mechanism of Action of this compound
This compound's bactericidal activity stems from its ability to specifically inhibit the F1Fo-ATP synthase, an essential enzyme for energy production in M. tuberculosis.[1][2][3][4] This enzyme, located in the bacterial cell membrane, utilizes the proton motive force to synthesize ATP, the primary energy currency of the cell.
Targeting the c-subunit of ATP Synthase
The direct target of this compound is the c-subunit of the Fo rotor ring of the ATP synthase, which is encoded by the atpE gene.[1][5][6] this compound binds to a hydrophobic pocket at the interface of the c-subunits, effectively stalling the rotation of the c-ring.[1][5] This rotational inhibition prevents the translocation of protons across the membrane, thereby halting ATP synthesis and leading to bacterial cell death.[3][7] The bactericidal effect of this compound is observed against both actively replicating and dormant, non-replicating mycobacteria.[3][8]
dot
Caption: Mechanism of action of this compound on M. tuberculosis ATP synthase.
Genetic Basis of this compound Resistance
Resistance to this compound in M. tuberculosis primarily arises through two distinct genetic mechanisms: target-based mutations in the atpE gene and non-target-based mutations affecting drug efflux.[9][10]
Target-Based Resistance: Mutations in atpE
Mutations within the atpE gene can alter the structure of the c-subunit, thereby reducing the binding affinity of this compound to its target.[6][8] These mutations are typically associated with high levels of this compound resistance.[9] However, atpE mutations are relatively rare in clinical isolates, suggesting a potential fitness cost associated with these alterations.[9][10]
Non-Target-Based Resistance: Upregulation of the MmpS5-MmpL5 Efflux Pump
The most common mechanism of this compound resistance observed in clinical settings involves mutations in the Rv0678 gene.[9][10] Rv0678 encodes a transcriptional repressor that negatively regulates the expression of the MmpS5-MmpL5 efflux pump.[11][12] Mutations in Rv0678, which can include insertions, deletions, and single nucleotide polymorphisms, lead to a non-functional repressor protein.[10] This results in the overexpression of the MmpS5-MmpL5 efflux pump, which actively transports this compound out of the bacterial cell, thereby reducing its intracellular concentration and efficacy.[11][12] Resistance conferred by Rv0678 mutations is typically low to moderate.[9] Notably, mutations in Rv0678 can also confer cross-resistance to clofazimine (B1669197), another anti-tubercular drug.[9][11]
dot
Caption: Genetic mechanisms of this compound resistance in M. tuberculosis.
Quantitative Data on this compound Susceptibility and Resistance
The following tables summarize key quantitative data related to this compound's activity against M. tuberculosis and the impact of resistance mutations.
Table 1: this compound Minimum Inhibitory Concentrations (MICs) for M. tuberculosis
| Strain Type | Genotype | MIC Range (µg/mL) | Fold Change in MIC (compared to Wild-Type) | Reference(s) |
| Wild-Type | H37Rv | 0.008 - 0.25 | - | [7][10] |
| Resistant | atpE mutations | 0.5 - >2.0 | 10 to >128 | [1][9] |
| Resistant | Rv0678 mutations | 0.125 - 1.0 | 2 to 16 | [7][13] |
Table 2: Prevalence of this compound Resistance-Associated Mutations in Clinical Isolates
| Gene | Mutation Type | Prevalence in this compound-Resistant Isolates | Reference(s) |
| atpE | Various substitutions (e.g., E61D, I66M) | Relatively low, but high in some studies of treatment failures | [1][9][14] |
| Rv0678 | Frameshift, nonsense, missense | High, the most common mechanism in clinical isolates | [2][9][13] |
Experimental Protocols
This section outlines key experimental methodologies for studying the genetic basis of this compound's action.
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (using 7H9 broth) or Agar Dilution (using 7H10/7H11 agar).
Protocol Outline:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration.
-
Prepare Serial Dilutions: Serially dilute the this compound stock solution in mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Culture M. tuberculosis to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
In Vitro Generation of this compound-Resistant Mutants
Method: Serial Passaging or Plating on Drug-Containing Agar.
Protocol Outline (Serial Passaging):
-
Initial Culture: Grow a susceptible strain of M. tuberculosis in liquid medium.
-
Sub-inhibitory Exposure: Expose the culture to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).
-
Passaging: After a period of growth, transfer an aliquot of the culture to fresh medium containing a slightly higher concentration of this compound.
-
Repeat: Repeat the passaging step with incrementally increasing concentrations of this compound.
-
Isolation of Resistant Mutants: Plate the final culture onto solid medium containing a high concentration of this compound to select for and isolate resistant colonies.
Genotypic Characterization of Resistant Mutants
Method: Sanger Sequencing of atpE and Rv0678 genes.
Protocol Outline:
-
DNA Extraction: Extract genomic DNA from the this compound-resistant M. tuberculosis isolates.
-
PCR Amplification: Amplify the atpE and Rv0678 genes using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing Reaction: Perform cycle sequencing using a fluorescently labeled dideoxynucleotide chain termination method.[15]
-
Capillary Electrophoresis: Separate the sequencing reaction products by size using capillary electrophoresis.
-
Sequence Analysis: Analyze the sequencing data and compare the sequences of the resistant isolates to the wild-type reference sequence (e.g., H37Rv) to identify mutations.
dot
Caption: Experimental workflow for characterizing this compound-resistant M. tuberculosis.
Conclusion and Future Directions
This compound has revolutionized the treatment of MDR-TB, but the emergence of resistance underscores the need for continued vigilance and research. A thorough understanding of the genetic basis of its action and resistance mechanisms is crucial for the development of next-generation anti-tubercular agents that can overcome existing resistance. Future research should focus on:
-
Identifying novel resistance mechanisms: While atpE and Rv0678 are the primary drivers of resistance, other genetic factors may also play a role.
-
Developing rapid molecular diagnostics: Tools for the rapid detection of this compound resistance-associated mutations are needed to guide personalized treatment strategies.
-
Discovering new drug targets: A deeper understanding of the M. tuberculosis ATP synthase and other essential cellular processes will facilitate the discovery of novel drug targets.
By continuing to explore the intricate interplay between this compound and the genetics of M. tuberculosis, the scientific community can work towards ensuring the long-term effectiveness of this life-saving drug and developing new therapies to combat the global threat of tuberculosis.
References
- 1. High Prevalence of atpE Mutations in this compound-Resistant Mycobacterium tuberculosis Isolates, Russia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unexpected high prevalence of resistance-associated Rv0678 variants in MDR-TB patients without documented prior use of clofazimine or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Bedquiline Resistance Mutations: Correlations with Drug Exposures and Impact on the Proteome in M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.vub.be [researchportal.vub.be]
- 6. research.itg.be [research.itg.be]
- 7. Phenotypic and genotypic analysis of drug resistance in M. tuberculosis isolates in Gansu, China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
- 11. amr.vivli.org [amr.vivli.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] High Prevalence of atpE Mutations in this compound-Resistant Mycobacterium tuberculosis Isolates, Russia | Semantic Scholar [semanticscholar.org]
- 14. cd-genomics.com [cd-genomics.com]
- 15. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Bedaquiline experimental protocol for in vitro susceptibility testing
Introduction
Bedaquiline is a diarylquinoline antimycobacterial agent that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its unique mechanism of action involves the inhibition of mycobacterial ATP synthase, leading to ATP depletion and subsequent cell death.[1][3] Given the critical role of this compound in treating resistant infections, accurate and reliable in vitro susceptibility testing is paramount to guide clinical decision-making, monitor for the emergence of resistance, and ensure effective patient outcomes.[4][5][6] This document provides detailed protocols for the phenotypic drug susceptibility testing (DST) of this compound against Mycobacterium tuberculosis.
Mechanisms of Resistance
Resistance to this compound can emerge through various genetic mutations. The most well-characterized resistance-associated variants (RAVs) involve mutations in the atpE gene, which encodes the target ATP synthase subunit c.[2][3] Additionally, mutations in the Rv0678 gene, a transcriptional repressor of the MmpS5-MmpL5 efflux pump, can lead to low-level this compound resistance and cross-resistance with clofazimine.[3][7] Other genes, such as pepQ and Rv1979c, have also been implicated in this compound resistance.[1]
Overview of Testing Methods
Phenotypic DST for this compound is primarily conducted using three methods: the broth microdilution (BMD) assay, the agar (B569324) proportion (AP) method, and the automated Mycobacterial Growth Indicator Tube (MGIT) system.[1][4][5] Each method has validated critical concentrations or minimum inhibitory concentration (MIC) breakpoints for categorizing M. tuberculosis isolates as susceptible or resistant.
Data Presentation
The following tables summarize the key quantitative data for this compound in vitro susceptibility testing.
Table 1: Critical Concentrations and MIC Breakpoints for this compound
| Method | Medium | Critical Concentration (CC) / MIC Breakpoint (µg/mL) |
| Agar Proportion (AP) | Middlebrook 7H11 | 0.25[1][4][5] |
| Broth Microdilution (BMD) | Middlebrook 7H9 | 0.12[1][4][5] |
| MGIT 960 | MGIT Tube | 1.0[1][4][5] |
Table 2: Quality Control (QC) Ranges for this compound using M. tuberculosis H37Rv
| Method | Medium | QC MIC Range (µg/mL) |
| Agar Dilution | Middlebrook 7H10 / 7H11 | 0.015 - 0.12[8] |
| Broth Microdilution | Middlebrook 7H9 | 0.015 - 0.06[8] |
Experimental Workflows
The following diagram illustrates the general workflow for this compound in vitro susceptibility testing.
Experimental Protocols
The following are detailed protocols for the three primary methods of this compound susceptibility testing.
Broth Microdilution (BMD) Method
This method determines the minimum inhibitory concentration (MIC) of this compound.
a. Materials
-
M. tuberculosis isolate
-
Middlebrook 7H9 broth base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
Glycerol
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Sterile water
-
McFarland 0.5 turbidity standard
-
M. tuberculosis H37Rv (ATCC 27294) for quality control
b. Preparation of Media and Reagents
-
Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 10% OADC and 0.2% glycerol.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
This compound Working Solutions: Perform serial twofold dilutions of the this compound stock solution in complete Middlebrook 7H9 broth to achieve the desired final concentrations in the microtiter plates (e.g., ranging from 0.008 to 4 µg/mL).[7]
c. Inoculum Preparation
-
Culture the M. tuberculosis isolate on solid media.
-
Prepare a suspension of the bacterial colonies in sterile saline or water containing glass beads.
-
Vortex the suspension to create a homogenous mixture.
-
Allow the larger particles to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.
-
Dilute this suspension 1:20 in complete Middlebrook 7H9 broth.
d. Plate Inoculation
-
Dispense 100 µL of the appropriate this compound working solution into the wells of a 96-well plate.
-
Include a drug-free growth control well and a sterility control well.
-
Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
-
Seal the plates.
e. Incubation
-
Incubate the plates at 37°C in a humidified incubator.
-
Incubation time is typically 7-14 days, or until growth is clearly visible in the drug-free control well.[9]
f. Reading and Interpretation of Results
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the M. tuberculosis isolate.
-
An isolate is considered susceptible to this compound if the MIC is ≤ 0.12 µg/mL.[1][6][10]
-
An isolate is considered resistant if the MIC is > 0.12 µg/mL.
Agar Proportion (AP) Method
This method determines the proportion of bacteria in a culture that is resistant to a specific concentration of this compound.
a. Materials
-
M. tuberculosis isolate
-
Middlebrook 7H11 agar base
-
OADC enrichment
-
Glycerol
-
This compound powder
-
DMSO
-
Petri dishes
-
Sterile water
-
McFarland 1.0 turbidity standard
-
M. tuberculosis H37Rv (ATCC 27294) for quality control
b. Preparation of Media
-
Prepare Middlebrook 7H11 agar according to the manufacturer's instructions, supplementing with 10% OADC and 0.5% glycerol.
-
Cool the molten agar to 45-50°C.
-
Prepare a drug-containing plate by adding this compound to the molten agar to achieve a final concentration of 0.25 µg/mL.[1][6][10]
-
Prepare a drug-free control plate.
-
Dispense the agar into petri dishes and allow to solidify.
c. Inoculum Preparation
-
Prepare a bacterial suspension and adjust its turbidity to match a 1.0 McFarland standard.
-
Prepare two dilutions of this suspension: a 10⁻² dilution and a 10⁻⁴ dilution.
d. Plate Inoculation
-
Inoculate the drug-containing plate with 100 µL of the 10⁻² dilution.
-
Inoculate the drug-free control plate with 100 µL of both the 10⁻² and 10⁻⁴ dilutions.
e. Incubation
-
Incubate the plates at 37°C in a CO₂-enriched atmosphere (5-10% CO₂) for 3-4 weeks.
f. Reading and Interpretation of Results
-
Count the number of colonies on the drug-free control plate inoculated with the 10⁻⁴ dilution. A confluent growth on the 10⁻² plate and between 100-200 colonies on the 10⁻⁴ plate indicates a valid test.
-
Count the number of colonies on the drug-containing plate.
-
Calculate the percentage of resistant bacteria: (Number of colonies on drug plate / Number of colonies on control plate) x 100.
-
An isolate is considered resistant if the percentage of growth on the drug-containing medium is ≥ 1% of the growth on the drug-free medium.
-
An isolate is considered susceptible if the percentage of growth is < 1%.
Mycobacterial Growth Indicator Tube (MGIT) Method
This is an automated method for rapid susceptibility testing.
a. Materials
-
BACTEC MGIT 960 instrument
-
MGIT tubes with growth supplement
-
This compound stock solution
-
M. tuberculosis isolate
-
M. tuberculosis H37Rv (ATCC 27294) for quality control
b. Preparation
-
Prepare a bacterial suspension from a positive MGIT tube or a solid culture.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute the suspension 1:5 in sterile saline.
c. Inoculation
-
Prepare a drug-containing MGIT tube by adding the appropriate amount of this compound to achieve a final concentration of 1.0 µg/mL.[1][6][10]
-
Prepare a drug-free growth control tube.
-
Inoculate both the drug-containing and growth control tubes with 0.5 mL of the diluted bacterial suspension.
d. Incubation and Analysis
-
Place the tubes in the BACTEC MGIT 960 instrument.
-
The instrument continuously monitors the tubes for fluorescence, which indicates bacterial growth.
-
The instrument automatically flags a tube as positive when growth is detected.
e. Interpretation of Results
-
If the growth control tube becomes positive and the drug-containing tube remains negative after a specified period, the isolate is considered susceptible .
-
If both the growth control and the drug-containing tubes become positive, the isolate is considered resistant .
References
- 1. journals.asm.org [journals.asm.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Frontiers | In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. research.itg.be [research.itg.be]
- 6. Validation of this compound Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Drug Resistance Emergence Assessment in Multidrug-Resistant Tuberculosis (MDR-TB): a 5-Year Prospective In Vitro Surveillance Study of this compound and Other Second-Line Drug Susceptibility Testing in MDR-TB Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multilaboratory, Multicountry Study To Determine this compound MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility Testing of this compound against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Bedaquiline Dosage and Administration in Murine Tuberculosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bedaquiline dosage and administration strategies in murine models of tuberculosis (TB). The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and novel anti-TB regimens.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound dosage, administration, mouse models, and efficacy from various studies.
Table 1: this compound Monotherapy Dosage and Efficacy
| Mouse Strain | Infection Model | This compound Dose | Administration Route | Dosing Frequency | Treatment Duration | Lung CFU Reduction (log10) | Reference |
| BALB/c | Chronic Infection | 10 mg/kg | Oral Gavage | 5 days/week | 4 weeks | 3.1 | [1] |
| BALB/c | Chronic Infection | 25 mg/kg | Oral Gavage | 5 days/week | 4 weeks | 4.1 | [1] |
| BALB/c | Paucibacillary (LTBI) | 25 mg/kg | Oral Gavage | Daily | 12 weeks | ~4.7 | [2] |
| C3HeB/FeJ | Chronic Infection | 10 mg/kg | Oral Gavage | 5 days/week | 4 weeks | Bimodal response | [1] |
| C3HeB/FeJ | Chronic Infection | 25 mg/kg | Oral Gavage | 5 days/week | 8 weeks | Bimodal response | [1] |
| Nude Mice | M. leprae Infection | 3.3 mg/kg | Oral Gavage | 5 days/week | 24 weeks | Minimal Effective Dose (MED) | [3][4][5] |
| Nude Mice | M. leprae Infection | 25 mg/kg | Oral Gavage | 5 days/week | 24 weeks | Similar to 3.3 mg/kg | [3][4] |
Table 2: this compound in Combination Therapy
| Mouse Strain | Combination Regimen | This compound Dose | Administration Route | Dosing Frequency | Treatment Duration | Outcome | Reference |
| BALB/c | BDQ + PZA | 10 mg/kg | Oral Gavage | 5 days/week | 4 weeks | 4.1 log10 CFU reduction | [1] |
| BALB/c | BPaL (BDQ + Pretomanid + Linezolid) | 25 mg/kg | Oral Gavage | 5 days/week | - | Effective regimen | [6][7] |
| BALB/c | BDL (BDQ + Delamanid + Linezolid) | Human Equivalent Dose | Oral Gavage | - | 8 weeks | Culture negativity in lungs and spleens | [8] |
| C3HeB/FeJ | BPaL (BDQ + Pretomanid + Linezolid) | 25 mg/kg | Oral Gavage | 5 days/week | 4 weeks | Similar efficacy to BPaS | [9] |
Table 3: Long-Acting Injectable (LAI) this compound
| Mouse Strain | Infection Model | This compound Dose | Administration Route | Dosing Frequency | Treatment Duration | Outcome | Reference |
| BALB/c | Paucibacillary (LTBI) | 160 mg/kg | Intramuscular | Single injection | 12 weeks | Activity sustained for at least 12 weeks | [2][10][11] |
| BALB/c | Paucibacillary (LTBI) | 160 mg/kg | Intramuscular | Two injections (4 weeks apart) | 12 weeks post-last dose | Bactericidal activity lasted for 12 weeks after the second dose | [10][11] |
| Swiss Mice | M. leprae Infection | 2 mg/kg & 20 mg/kg | Intramuscular | Single or 3 doses | - | Similar or less active than oral BDQ at equivalent doses | [3][4] |
Experimental Protocols
Oral Administration of this compound in a Chronic Murine TB Model
This protocol describes the oral administration of this compound to mice with a chronic Mycobacterium tuberculosis infection.
Materials:
-
This compound (formulated for oral gavage)
-
Female BALB/c or C3HeB/FeJ mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv or other virulent strain
-
Aerosol infection chamber
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 ml)
-
7H11 agar (B569324) plates
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
Procedure:
-
Infection: Infect mice with a low dose of M. tuberculosis via the aerosol route to establish a chronic infection. This typically results in a lung bacillary load of 4-5 log10 CFU by 4-6 weeks post-infection.
-
Treatment Initiation: Begin treatment 4-6 weeks after infection.
-
Drug Preparation: Prepare the this compound suspension for oral gavage. A common vehicle is 0.5% carboxymethylcellulose (CMC). Ensure the drug is homogenously suspended before each administration.
-
Administration: Administer this compound by oral gavage at the desired dose (e.g., 10 mg/kg or 25 mg/kg) in a volume of 0.2 ml per mouse.[3][4] Treatment is typically given 5 days a week (Monday to Friday).[7]
-
Monitoring: Monitor the weight and clinical signs of the mice throughout the experiment.
-
Efficacy Assessment: At specified time points (e.g., after 2, 4, or 8 weeks of treatment), euthanize a subset of mice.
-
Organ Homogenization: Aseptically remove the lungs and/or spleens. Homogenize the organs in a known volume of sterile PBS.
-
CFU Enumeration: Prepare serial dilutions of the organ homogenates and plate them on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).
-
Data Analysis: Express the bacterial load as log10 CFU per organ. Compare the CFU counts in the treated groups to the untreated control group to determine the bactericidal activity of the treatment.
Administration of Long-Acting Injectable (LAI) this compound
This protocol outlines the administration of a long-acting injectable formulation of this compound in a paucibacillary mouse model of latent TB infection (LTBI).
Materials:
-
Long-acting injectable this compound formulation
-
Female BALB/c mice (6-8 weeks old)
-
Mycobacterium bovis BCG (for immunization)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol infection chamber
-
Syringes (1 ml) with appropriate needles for intramuscular injection
-
Materials for CFU enumeration as described in Protocol 2.1.
Procedure:
-
Immunization: Immunize mice with M. bovis BCG.
-
Challenge: Challenge the immunized mice with an aerosol infection of M. tuberculosis H37Rv. This establishes a stable, low-level chronic infection characteristic of LTBI.
-
Treatment Initiation: Begin treatment several weeks after the challenge (e.g., 13 weeks) when a stable paucibacillary state is established.
-
Administration: Administer the LAI this compound formulation via intramuscular injection, typically into the thigh muscle. A common dose used in studies is 160 mg/kg.[10][11]
-
Dosing Schedule: A single injection or multiple injections spaced several weeks apart (e.g., every 4 weeks) can be evaluated.[10][11]
-
Efficacy Assessment: Monitor the bacterial load in the lungs at various time points post-injection (e.g., monthly for up to 28 weeks) to determine the duration of the drug's activity.[10][11]
-
CFU Enumeration and Data Analysis: Follow steps 7-9 from Protocol 2.1.
Visualizations
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the F1F0-ATP synthase in Mycobacterium tuberculosis. This enzyme is crucial for generating ATP, the main energy currency of the cell. By blocking ATP synthesis, this compound effectively kills the bacteria.
Caption: this compound inhibits mycobacterial ATP synthase.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine TB model.
Caption: Workflow for this compound efficacy testing in mice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Minimal effective dose of this compound administered orally and activity of a long acting formulation of this compound in the murine model of leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Minimal effective dose of this compound administered orally and activity of a long acting formulation of this compound in the murine model of leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Superior Efficacy of a this compound, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Modified BPaL Regimen for Tuberculosis Treatment replaces Linezolid with Inhaled Spectinamides [elifesciences.org]
- 10. atsjournals.org [atsjournals.org]
- 11. Efficacy of Long-Acting this compound Regimens in a Mouse Model of Tuberculosis Preventive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bedaquiline Efficacy Using Liquid Culture Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of Bedaquiline (BDQ) against Mycobacterium tuberculosis (Mtb) using established liquid culture methods. The included methodologies are essential for preclinical drug development, resistance monitoring, and clinical research.
This compound, a diarylquinoline, is a cornerstone of treatment for multidrug-resistant tuberculosis (MDR-TB).[1][2] Its unique mechanism of action targets the ATP synthase of Mtb, an essential enzyme for cellular energy production.[3][4] Accurate and reproducible methods to determine the susceptibility of Mtb isolates to this compound are crucial for effective patient management and for monitoring the emergence of resistance. Liquid culture-based assays offer advantages over solid media, including faster turnaround times and higher sensitivity.[5][6]
This document outlines protocols for three widely used liquid culture methods: the Microplate Alamar Blue Assay (MABA), the BACTEC™ MGIT™ 960 system, and the Broth Microdilution (BMD) method for Minimum Inhibitory Concentration (MIC) determination.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound susceptibility testing, providing a reference for expected outcomes and quality control.
Table 1: this compound Minimum Inhibitory Concentration (MIC) Breakpoints and Quality Control Ranges
| Method | Medium | Quality Control Strain | QC MIC Range (µg/mL) | Susceptibility Breakpoint/Critical Concentration (µg/mL) |
| Broth Microdilution (BMD) | Middlebrook 7H9 | M. tuberculosis H37Rv | 0.015 - 0.06[7] | 0.12[8][9][10] |
| BACTEC™ MGIT™ 960 | MGIT™ Tube | M. tuberculosis H37Rv | 0.125 - 0.50[11][12] | 1.0[6][8][9] |
| Microplate Alamar Blue Assay (MABA) | Middlebrook 7H9 | M. tuberculosis H37Rv | 0.03 - 0.12 (provisional)[7] | Not formally established, but MICs are generally comparable to BMD. |
Table 2: Epidemiological Cut-off (ECOFF) Values for this compound
| Method | Medium | Suggested ECOFF (mg/L) |
| BACTEC™ MGIT™ 960 | MGIT™ Tube | 1.00[11][12] |
| Middlebrook 7H11 Agar | Agar-based | 0.25[11][12] |
Experimental Protocols
Microplate Alamar Blue Assay (MABA)
This colorimetric assay provides a visual determination of bacterial viability and is well-suited for determining the MIC of this compound.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
This compound stock solution (dissolved in DMSO).
-
M. tuberculosis culture (H37Rv for control, and clinical isolates).
-
Sterile 96-well microplates.
-
Alamar Blue reagent.
-
20% Tween 80 solution.
Procedure:
-
Inoculum Preparation:
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free control well (containing only broth and inoculum) and a negative control well (containing only broth).
-
-
Inoculation:
-
Add 100 µL of the prepared Mtb inoculum to each well (except the negative control).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.[13]
-
-
Addition of Alamar Blue:
-
Reading Results:
-
Visually assess the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[13]
-
BACTEC™ MGIT™ 960 System
This automated system continuously monitors mycobacterial growth in a liquid medium and is a widely used method for routine drug susceptibility testing.
Materials:
-
BACTEC™ MGIT™ 960 instrument.
-
MGIT™ tubes containing 7H9 broth base.
-
MGIT™ Growth Supplement/OADC.
-
This compound stock solution.
-
M. tuberculosis culture.
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a 3-4 week old culture on Löwenstein-Jensen medium or from a positive MGIT tube.[14]
-
Adjust the turbidity to a 0.5 McFarland standard.
-
For the drug-containing tubes, use 0.5 mL of this suspension.
-
For the drug-free control tube, prepare a 1:100 dilution of the 0.5 McFarland suspension and use 0.5 mL of this dilution.[14]
-
-
Drug Preparation and Inoculation:
-
Reconstitute lyophilized this compound with DMSO.
-
Add the appropriate volume of this compound stock solution to the MGIT tube to achieve the desired final concentration (e.g., the critical concentration of 1.0 µg/mL).[8]
-
Aseptically add 0.8 mL of the MGIT Growth Supplement/OADC to each tube.
-
Inoculate the drug-containing and drug-free control tubes with the prepared bacterial suspensions.
-
-
Incubation and Analysis:
-
Place the tubes into the BACTEC™ MGIT™ 960 instrument.
-
The instrument will automatically incubate and monitor the tubes for growth by detecting oxygen consumption.
-
The results are interpreted by the instrument's software based on the growth units (GU) in the drug-containing tube compared to the drug-free control.[14] An isolate is reported as susceptible if the GU in the drug tube remains below a certain threshold when the control tube becomes positive.
-
Broth Microdilution (BMD) Method
This method is considered a reference method for MIC determination and involves testing a range of drug concentrations in a liquid medium.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC and Tween 80.
-
This compound stock solution.
-
M. tuberculosis culture.
-
Sterile 96-well microplates.
Procedure:
-
Drug and Inoculum Preparation:
-
Follow the same procedures for inoculum preparation and serial drug dilutions as described for the MABA protocol.
-
-
Inoculation and Incubation:
-
Inoculate the wells with the bacterial suspension.
-
Incubate the plates at 37°C for 7-14 days.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of this compound that shows complete inhibition of visible bacterial growth. This can be assessed visually or by using a plate reader to measure optical density.
-
Visualization of Pathways and Workflows
This compound's Mechanism of Action
This compound's primary target is the F-ATP synthase enzyme in Mycobacterium tuberculosis. Specifically, it binds to the c-subunit of the F0 domain, which is a proton pump.[3][15] This binding action blocks the rotation of the c-ring, thereby inhibiting the synthesis of ATP, the cell's main energy currency.[16][17] The depletion of ATP ultimately leads to bacterial cell death.[3] this compound is effective against both replicating and non-replicating mycobacteria.[3]
References
- 1. Impact of this compound regimen on the treatment success rates of multidrug-resistant tuberculosis patients in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Efficacy and Safety of this compound in the Treatment of Pulmonary Tuberculosis Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Multilaboratory, Multicountry Study To Determine this compound MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Validation of this compound Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of this compound Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. itg.elsevierpure.com [itg.elsevierpure.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Effects of this compound on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Bedaquiline Treatment Regimens in Animal Studies of Multidrug-Resistant Tuberculosis (MDR-TB)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal studies investigating Bedaquiline (BDQ) as a core component of treatment regimens for Multidrug-Resistant Tuberculosis (MDR-TB). The following sections detail experimental protocols and summarize key quantitative data from various murine models to guide the design and interpretation of future studies in the field of tuberculosis drug development.
I. Introduction
This compound, a diarylquinoline, is a pivotal drug in the treatment of MDR-TB, acting through a novel mechanism by inhibiting mycobacterial ATP synthase.[1][2][3] Its efficacy has been demonstrated in both preclinical animal models and clinical trials, showing potent bactericidal and sterilizing activity against Mycobacterium tuberculosis.[3][4][5] Animal models, particularly murine models, are instrumental in evaluating the efficacy of new drug regimens, determining optimal dosing and duration, and understanding the synergistic interactions between different anti-tubercular agents.[5] This document synthesizes findings from key animal studies to provide a practical resource for researchers.
II. Quantitative Data Summary
The following tables summarize the efficacy of various this compound-containing regimens in different murine models of MDR-TB. The data highlights the bactericidal and sterilizing activities of these regimens, often measured by the reduction in bacterial load (log10 CFU) in the lungs and the proportion of mice relapsing after treatment completion.
Table 1: Efficacy of this compound-Based Combination Regimens in BALB/c Mice
| Regimen | Dosage (mg/kg) | Treatment Duration | Lung CFU Reduction (log10) at End of Treatment | Relapse Rate (%) after Follow-up | Reference |
| BZM (BDQ + PZA + Moxi) | BDQ: 25, PZA: 150 | 1 month | Significant reduction compared to PZM backbone | Lower proportion of relapsing mice after 1.5 months of treatment | [6] |
| BZMRb (BDQ + PZA + Moxi + Rifabutin) | Not specified | 2 months | Further increased sterilizing activity over BZM | Significantly fewer relapses than PZMH | [6] |
| TBI-166 + BDQ + PZA | TBI-166: 20, BDQ: 25, PZA: 150 | 4 weeks | Lungs culture negative | No relapses at 8 weeks | [7] |
| BPaL (BDQ + Pretomanid + Linezolid) | BDQ: 25, PMD: 100, LZD: 100 | 8 weeks | Nearly culture negative | Not specified | [7] |
| BDQ + PZA | BDQ: 10, PZA: 150 | 4 weeks | 4.1 | Not specified | [5] |
| BDQ (low dose) | 10 | 4 weeks | 3.1 | Not specified | [5] |
| BDQ (standard dose) | 25 | 4 weeks | 4.1 | Not specified | [5] |
Table 2: Efficacy of this compound-Based Combination Regimens in C3HeB/FeJ Mice
| Regimen | Dosage (mg/kg) | Treatment Duration | Lung CFU Reduction (log10) at End of Treatment | Observations | Reference |
| BZMRb (BDQ + PZA + Moxi + Rifabutin) | Not specified | 2 months | Not specified | Significantly fewer relapses than PZMH | [6] |
| TBI-166 + BDQ + PZA | TBI-166: 20, BDQ: 25, PZA: 150 | 4 weeks | Lungs culture negative | No relapses at 8 weeks | [7] |
| BDQ + PZA | BDQ: 10, PZA: 150 | 8 weeks | Bimodal response observed | Responsive and less-responsive subpopulations | [5] |
| BDQ (low dose) | 10 | 8 weeks | Bimodal response observed | Slower CFU reduction in less-responsive subpopulation | [5] |
| BDQ (standard dose) | 25 | 8 weeks | Bimodal response observed | Similar CFU reduction in responsive and less-responsive subpopulations | [5] |
III. Experimental Protocols
This section outlines standardized methodologies for conducting preclinical evaluations of this compound-containing regimens in murine models of MDR-TB.
Animal Models
-
BALB/c Mice: This inbred strain is widely used for initial efficacy screening of anti-TB drug regimens. They develop a robust immune response but typically do not form the caseous, necrotic granulomas characteristic of human TB.[5]
-
C3HeB/FeJ Mice: This strain develops human-like caseous necrotic granulomas, making it a more stringent model for evaluating the sterilizing activity of drugs, as the lung pathology can affect drug penetration and efficacy.[5][6]
Infection Protocol
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is a commonly used virulent laboratory strain.
-
Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv.
-
Aerosol Infection: Infect mice via the aerosol route using a low-dose aerosol exposure system to deliver a predetermined number of bacilli (typically 50-100 CFU) to the lungs.
-
Establishment of Infection: Allow the infection to establish for a period of 4 to 8 weeks before initiating treatment. This allows for the development of a stable bacterial load and, in the case of C3HeB/FeJ mice, the formation of necrotic granulomas.
Drug Preparation and Administration
-
Drug Formulation: this compound is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose. Other drugs in the regimen should be prepared according to their solubility and stability characteristics.
-
Route of Administration: Administer drugs orally via gavage.[5]
-
Dosing Schedule: Treatment is typically administered five days a week. The specific dosages for this compound and companion drugs are detailed in the quantitative data tables above.
Assessment of Treatment Efficacy
-
Bactericidal Activity:
-
At specified time points during treatment (e.g., 2, 4, 8 weeks), euthanize a subset of mice from each treatment group.
-
Aseptically remove the lungs and homogenize them in sterile saline with 0.05% Tween 80.
-
Plate serial dilutions of the lung homogenates onto 7H11 agar (B569324) supplemented with OADC.
-
Incubate plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
Calculate the mean log10 CFU per lung for each group. Efficacy is determined by the reduction in CFU compared to untreated controls.[5]
-
-
Sterilizing Activity (Relapse Assessment):
-
Following the completion of the treatment period, hold a subset of mice for a follow-up period (typically 3 months) without treatment.
-
At the end of the follow-up period, euthanize the mice and culture their lungs as described above.
-
Relapse is defined as the presence of one or more CFU in the lung homogenate. The proportion of relapsed mice in each group is a measure of the sterilizing activity of the regimen.[6]
-
IV. Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual frameworks relevant to the study of this compound in MDR-TB animal models.
References
- 1. ijbcp.com [ijbcp.com]
- 2. This compound: An Insight Into its Clinical Use in Multidrug-Resistant Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “How-to” guide on the use of this compound for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Regimens of this compound-Pyrazinamide Combined with Moxifloxacin, Rifabutin, Delamanid and/or OPC-167832 in Murine Tuberculosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Monitoring Bedaquiline Efficacy in Hollow Fiber Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedaquiline (BDQ) is a potent diarylquinoline antimycobacterial agent and a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Its unique mechanism of action targets the ATP synthase proton pump of Mycobacterium tuberculosis, disrupting the cellular energy supply and leading to bacterial death.[1][2][4] The hollow fiber infection model (HFIM) is a valuable in vitro system for studying the pharmacokinetic/pharmacodynamic (PK/PD) relationships of antimicrobial agents.[5][6][7] This model allows for the simulation of human-like drug concentration profiles, enabling the evaluation of drug efficacy, dose optimization, and the suppression of drug resistance over extended periods.[5][7][8][9] These application notes provide a detailed protocol for monitoring the efficacy of this compound in a hollow fiber model system for tuberculosis research.
This compound's Mechanism of Action
This compound's primary target is the c-subunit of the F-ATP synthase in Mycobacterium tuberculosis.[4][10] By binding to this subunit, it obstructs the rotation of the c-ring, which is essential for the translocation of protons that drives ATP synthesis.[10][11] This inhibition of ATP production is bactericidal and affects both actively replicating and dormant mycobacteria.[1][4] Resistance to this compound can emerge through mutations in the atpE gene, which encodes the c-subunit of ATP synthase, or through mutations affecting drug efflux pumps.[1]
Caption: this compound's mechanism of action targeting the c-subunit of ATP synthase.
Experimental Protocol: this compound Efficacy in a Hollow Fiber Model
This protocol outlines the key steps for establishing and monitoring a hollow fiber experiment to assess this compound's efficacy against Mycobacterium tuberculosis.
Materials and Equipment
-
Hollow fiber cartridge (e.g., polysulfone or cellulose (B213188) acetate (B1210297) fibers)
-
Peristaltic pump
-
Central reservoir for sterile medium
-
Drug reservoir containing this compound solution
-
Waste reservoir
-
Tubing and connectors
-
Incubator (37°C)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Appropriate culture medium (e.g., Middlebrook 7H9 with supplements)
-
Biosafety Level 3 (BSL-3) facility and procedures
-
Analytical equipment for drug concentration measurement (e.g., HPLC, LC-MS/MS)[12][13]
-
Equipment for bacterial quantification (e.g., plating on solid media for colony-forming unit (CFU) counting)
Experimental Workflow
Caption: Experimental workflow for monitoring this compound efficacy in the HFIM.
Detailed Methodologies
a. System Preparation and Sterilization: All components of the hollow fiber system, including the cartridge, tubing, and reservoirs, must be sterilized prior to use. This can be achieved through autoclaving or ethylene (B1197577) oxide sterilization, depending on the material compatibility. The entire assembly should be performed in a biosafety cabinet to maintain sterility.
b. Inoculum Preparation:
-
Culture Mycobacterium tuberculosis in appropriate liquid medium to mid-logarithmic phase.
-
Determine the bacterial concentration (CFU/mL) by plating serial dilutions on solid agar (B569324) (e.g., Middlebrook 7H11).
-
Prepare the final inoculum by diluting the culture to the target concentration (e.g., 10^5 to 10^7 CFU/mL) in fresh medium.
c. Hollow Fiber Cartridge Inoculation:
-
Using a syringe, carefully inject the prepared inoculum into the extracapillary space (ECS) of the hollow fiber cartridge through the designated ports.
-
Allow the bacteria to acclimate for a defined period (e.g., 24 hours) before initiating the experiment.
d. Pharmacokinetic Simulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium in the central reservoir to achieve the desired starting concentration.
-
Program the peristaltic pump to mimic the human pharmacokinetic profile of this compound. This typically involves a loading dose followed by maintenance doses to simulate its long half-life.[14][15] The flow rate of the pump will determine the rate of drug clearance from the system.
e. Sampling Procedure:
-
Collect samples from both the central reservoir (representing the plasma compartment) and the ECS (representing the site of infection) at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then daily).
-
For bacterial quantification, aspirate a small volume from the ECS. Perform serial dilutions and plate on solid media to determine the CFU/mL.
-
For drug concentration analysis, collect samples from both compartments and store them at -80°C until analysis by HPLC or LC-MS/MS.
f. Data Analysis:
-
Plot the log10 CFU/mL versus time to determine the rate of bacterial killing for different this compound exposure profiles.
-
Measure the area under the concentration-time curve (AUC) from the drug concentration data.
-
Determine the minimum inhibitory concentration (MIC) of this compound against the test strain.
-
Correlate the PK/PD indices (e.g., AUC/MIC, Cmax/MIC) with the observed bactericidal effect to identify the drivers of efficacy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from various studies.
Table 1: this compound In Vitro Susceptibility Data
| Mycobacterium Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| M. avium | 0.015 | 0.12 | 0.003 - 1.0 | [16] |
| M. intracellulare | 0.007 | 0.06 | 0.003 - 0.5 | [16] |
| M. avium ATCC 700898 | - | - | 0.06 | [17] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Population/Model | Reference |
| Elimination Half-life | ~5.5 months | Humans | [1][15] |
| Time to Maximum Concentration (Tmax) | ~5 hours | Humans | [15] |
| Protein Binding | >99.9% | Human Plasma | [1] |
| Apparent Clearance (CL/F) | 52.0% higher in Black individuals | Humans | [15] |
| Apparent Central Volume of Distribution (Vc/F) | 15.7% lower in females | Humans | [15] |
Table 3: Pharmacodynamic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Maximum Kill Rate | 0.23 ± 0.03 log10 CFU/mL/day | Pulmonary TB patients | [18] |
| Half-Maximum Effective Concentration (EC50) | 1.6 ± 0.3 mg/L | Pulmonary TB patients | [18] |
| Time to Onset of Activity | 40 ± 7 hours | Pulmonary TB patients | [18] |
| Intracellular Kill Rate (with other drugs) | 0.48 (95% CI 0.46–0.50) | Hollow Fiber Model (M. avium) | [17][19] |
| Extracellular Kill Rate (with other drugs) | 0.65 (95% CI 0.64–0.67) | Hollow Fiber Model (M. avium) | [17][19] |
Conclusion
The hollow fiber infection model provides a robust and dynamic platform for the preclinical evaluation of this compound. By allowing for the simulation of human pharmacokinetics and long-duration experiments, it offers valuable insights into the drug's efficacy, dose-response relationships, and the potential for resistance emergence. The detailed protocol and data presented here serve as a comprehensive resource for researchers aiming to utilize this powerful tool in the development of novel anti-tuberculosis therapies. Adherence to rigorous experimental design and analytical procedures is crucial for generating reliable and translatable data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. “How-to” guide on the use of this compound for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 5. Drug Sensitivity Testing of Mycobacterium tuberculosis Growing in a Hollow Fiber Bioreactor | Springer Nature Experiments [experiments.springernature.com]
- 6. Application of the Hollow-Fiber Infection Model to Personalized Precision Dosing of Isoniazid in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Hollow-fibre system model of tuberculosis reproducibility and performance specifications for best practice in drug and combination therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijsdr.org [ijsdr.org]
- 13. Method development and validation of an analytical quality by design ultrafast liquid chromatographic method for the determination of this compound from pharmaceutical bulk and nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacodynamics and Bactericidal Activity of this compound in Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population Pharmacokinetics of this compound (TMC207), a Novel Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro activity of this compound against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound does not enhance a clofazimine-azithromycin-ethambutol regimen against Mycobacterium avium in the hollow-fiber system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Bedaquiline Co-administration in TB Research
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the co-administration of bedaquiline with other tuberculosis (TB) drugs in research settings. The information is intended to guide experimental design, data interpretation, and protocol development.
Introduction
This compound is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP synthase.[1][2] It is a critical component of treatment regimens for multidrug-resistant TB (MDR-TB).[3][4] However, its co-administration with other anti-TB drugs requires careful consideration due to the potential for drug-drug interactions, which can impact efficacy and safety.[5][6] this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[7][8] Co-administration with drugs that induce or inhibit this enzyme can significantly alter this compound's plasma concentrations.[5][6]
Pharmacokinetic Drug-Drug Interactions
Understanding the pharmacokinetic interactions between this compound and other TB drugs is crucial for designing safe and effective treatment regimens.
Co-administration with Rifamycins
Rifamycins, such as rifampicin (B610482) and rifapentine, are potent inducers of CYP3A4 and should generally be avoided during this compound treatment.[5][9] Co-administration can lead to a significant reduction in this compound exposure, potentially compromising its efficacy.[9][10] Rifabutin, a weaker CYP3A4 inducer, has a less pronounced effect on this compound pharmacokinetics and may be a more suitable option when a rifamycin (B1679328) is necessary.[11]
Table 1: Effect of Rifamycins on this compound Pharmacokinetics [10]
| Co-administered Drug | This compound Parameter | Change |
| Rifampin | AUC | ~45-53% decrease |
| Rifampin | Cmax | ~40% decrease |
| Rifapentine | AUC | Significant decrease |
| Rifapentine | Cmax | Significant decrease |
| Rifabutin | AUC | Little quantitative impact |
Co-administration with CYP3A4 Inhibitors
Strong CYP3A4 inhibitors, such as ketoconazole, can increase this compound exposure, heightening the risk of adverse reactions.[5] Lopinavir/ritonavir, an antiretroviral and CYP3A4 inhibitor, has been shown to significantly increase this compound exposure.[8]
Table 2: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetics [5][8]
| Co-administered Drug | This compound Parameter | Change |
| Ketoconazole | AUC | 22% increase |
| Lopinavir/ritonavir | AUC(0-48) | ~93% increase |
Co-administration with Other TB Drugs
-
Clofazimine (B1669197) : While clofazimine is an in vitro inhibitor of CYP3A4, clinical studies have not found a statistically significant pharmacokinetic interaction with this compound. However, wide confidence intervals in these studies mean a clinically relevant interaction cannot be entirely ruled out.[12][13]
-
Delamanid (B1670213) : this compound has a long half-life of 5.5 months, while delamanid has a shorter half-life of 38 hours. This difference may lead to potential co-administration when delamanid is used sequentially after this compound.[14]
-
Isoniazid and Pyrazinamide : No significant drug-drug interactions have been observed, and no dose adjustments are required when co-administered with this compound.[5]
-
Ethambutol, Kanamycin, Ofloxacin, Cycloserine : No major impact on the pharmacokinetics of these drugs has been observed with this compound co-administration.[5]
-
Linezolid (B1675486) and Pretomanid (B1679085) : The BPaL regimen (this compound, pretomanid, and linezolid) has shown high efficacy in treating drug-resistant TB.[15] Studies are ongoing to optimize the dose and duration of linezolid to minimize toxicity while maintaining efficacy.[16][17]
Efficacy and Safety of this compound Combinations
This compound and Delamanid
The combination of this compound and delamanid has been used in challenging cases of MDR/XDR-TB.[18] A meta-analysis showed reasonable rates of culture conversion and low mortality with their combined use.[19] However, both drugs can prolong the QT interval, and their co-administration requires careful cardiac monitoring.[18][19]
Table 3: Efficacy and Safety of this compound and Delamanid [19]
| Outcome | This compound | Delamanid | Combined |
| Pooled Culture Conversion at 6 months | 80.1% | 84.9% | 82.3% |
| Pooled All-Cause Mortality at 6 months | 7.4% | 3.1% | 17.2% |
| Incidence of QTc Prolongation | 16.3% | 34.4% | 34.0% |
This compound, Pretomanid, and Linezolid (BPaL)
The BPaL regimen has demonstrated high success rates in treating XDR-TB and treatment-intolerant or non-responsive MDR-TB.[15] A key concern with this regimen is the toxicity of linezolid, particularly peripheral neuropathy.[16] Research is focused on structured dose reductions of linezolid to mitigate this risk.[16][17]
This compound with Fluoroquinolones and Clofazimine
Co-administration of this compound with other QT-prolonging drugs like fluoroquinolones (moxifloxacin, levofloxacin) and clofazimine is common in MDR-TB regimens.[20][21] This necessitates vigilant monitoring of the QT interval.[20][21]
Experimental Protocols
In Vitro Synergy and Interaction Studies
Objective: To assess the in vitro interaction (synergistic, additive, indifferent, or antagonistic) of this compound with other anti-TB drugs.
Methodology: Checkerboard Assay
-
Prepare a series of two-fold dilutions of this compound and the companion drug in a 96-well microplate.
-
Inoculate each well with a standardized suspension of Mycobacterium tuberculosis.
-
Incubate the plates under appropriate conditions.
-
Determine the Minimal Inhibitory Concentration (MIC) of each drug alone and in combination.[2]
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.
Diagram: In Vitro Checkerboard Assay Workflow
Caption: Workflow for assessing in vitro drug interactions.
Murine Models of TB Chemotherapy
Objective: To evaluate the efficacy of this compound-containing regimens in vivo.
Methodology: BALB/c and C3HeB/FeJ Mouse Models
-
Infect mice (e.g., BALB/c or C3HeB/FeJ strains) with an aerosolized suspension of M. tuberculosis.[22]
-
Initiate treatment with the this compound-containing regimen at a specified time post-infection.[23][24]
-
Administer drugs via oral gavage for the duration of the study.[22]
-
At various time points, sacrifice cohorts of mice and determine the bacterial load (colony-forming units, CFU) in the lungs and spleen.[25]
Diagram: Murine Model Experimental Workflow
Caption: Workflow for in vivo efficacy testing in mouse models.
Clinical Trial Protocols for this compound Co-administration
Objective: To assess the safety and efficacy of this compound-containing regimens in patients with drug-resistant TB.
Methodology: Randomized Controlled Trial (e.g., TB-PRACTECAL) [27]
-
Patient Recruitment: Enroll adult patients with pulmonary multidrug-resistant tuberculosis based on defined inclusion and exclusion criteria.[28][29]
-
Randomization: Randomly assign participants to either an investigational arm (e.g., a 24-week regimen with this compound and pretomanid) or the standard of care arm.[27][30]
-
Treatment and Follow-up: Administer treatment under direct observation. Conduct regular follow-up visits for safety and efficacy assessments, including sputum culture, electrocardiograms (ECGs), and monitoring for adverse events.[28][29]
-
Endpoints: The primary outcome is typically the proportion of participants with an unfavorable outcome at a specified time point post-randomization.[27]
Diagram: Clinical Trial Logical Flow
Caption: Logical flow of a randomized controlled clinical trial.
Signaling Pathways and Mechanisms
This compound's Mechanism of Action: this compound targets the F1/F0-ATPase (ATP synthase) of M. tuberculosis, disrupting the proton pump and inhibiting energy production, which is essential for the bacterium's survival.[1][4]
Clofazimine's Mechanism of Action: Clofazimine has multiple proposed mechanisms, including the inhibition of bacterial replication and transcription by binding to DNA, and enhancing the bactericidal activity of macrophages.[4]
Diagram: this compound and Clofazimine Mechanisms
Caption: Simplified mechanisms of action for this compound and clofazimine.
References
- 1. Mechanisms of action and therapeutic efficacies of the lipophilic antimycobacterial agents clofazimine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility Testing of this compound against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved outcomes following addition of this compound and clofazimine to a treatment regimen for multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “How-to” guide on the use of this compound for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Drug-drug interactions between this compound and the antiretrovirals lopinavir/ritonavir and nevirapine in HIV-infected patients with drug-resistant TB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Evaluation of the Pharmacokinetic Interaction between Repeated Doses of Rifapentine or Rifampin and a Single Dose of this compound in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic interaction between this compound and clofazimine in patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Pretomanid with this compound and linezolid for drug-resistant TB: a comparison of prospective cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness and Safety of Varying Doses of Linezolid With this compound and Pretomanid in Treatment of Drug-Resistant Pulmonary Tuberculosis: Open-Label, Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. Efficacy and safety of this compound and delamanid in the treatment of drug-resistant tuberculosis in adults: A systematic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 20. This compound for multidrug-resistant tuberculosis and QTc prolongation in California - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Executive summary - The Use of this compound in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Novel Regimens of this compound-Pyrazinamide Combined with Moxifloxacin, Rifabutin, Delamanid and/or OPC-167832 in Murine Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel Regimens of this compound-Pyrazinamide Combined with Moxifloxacin, Rifabutin, Delamanid and/or OPC-167832 in Murine Tuberculosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. atsjournals.org [atsjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. TB-PRACTECAL: study protocol for a randomised, controlled, open-label, phase II-III trial to evaluate the safety and efficacy of regimens containing this compound and pretomanid for the treatment of adult patients with pulmonary multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The endTB observational study protocol: treatment of MDR-TB with this compound or delamanid containing regimens | Protocol / Research Protocol | MSF Science Portal [scienceportal.msf.org]
- 29. d-nb.info [d-nb.info]
- 30. A pragmatic randomized controlled trial to evaluate the efficacy and safety of an oral short-course regimen including this compound for the treatment of patients with multidrug-resistant tuberculosis in China: study protocol for PROSPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Bedaquiline in Plasma Samples
Introduction
Bedaquiline (BDQ), a diarylquinoline antimycobacterial agent, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). It functions by inhibiting the proton pump of ATP synthase, an enzyme critical for energy production in Mycobacterium tuberculosis. Monitoring the concentration of this compound in patient plasma is crucial for optimizing therapeutic efficacy, minimizing dose-related toxicity, and understanding its pharmacokinetic profile. This document provides detailed application notes and validated protocols for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: The LC-MS/MS method is the gold standard for quantifying this compound and its N-monodesmethyl metabolite (M2) in plasma. Its high sensitivity and specificity allow for the detection of low concentrations, making it ideal for pharmacokinetic studies and therapeutic drug monitoring.[1][2] This method typically utilizes a small plasma volume and a short chromatographic run time, enabling high-throughput analysis.[1] The use of a deuterated internal standard, such as this compound-d6, ensures high accuracy and precision by correcting for matrix effects and variability during sample processing.[1][2][3]
Quantitative Data Summary: LC-MS/MS Method
| Parameter | This compound (BDQ) | This compound Metabolite (M2) | Reference |
| Linearity Range | 5 - 1800 ng/mL | 0.05 - 6.00 mg/L (50 - 6000 ng/mL) | [1][2][3][4] |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.999 | [1][2][3][4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.05 mg/L (50 ng/mL) | [1][2][3] |
| Accuracy (%) | 1.9% to 13.6% | 2.9% to 8.5% | [2][3] |
| Within-Run Precision (% RSD) | 3.0% to 7.2% | 3.1% to 5.2% | [2][3] |
| Between-Run Precision (% RSD) | 0.0% to 4.3% | 0.0% to 4.6% | [2][3] |
| Extraction Recovery | ~85% (data derived from matrix effect tests) | Not explicitly stated | [1] |
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [1][4]
-
Pipette 50 µL of human plasma into a pre-labeled microcentrifuge tube.
-
Add the internal standard (this compound-d6).
-
Add 1.0 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer into a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection.
2. Chromatographic Conditions [1][4]
-
LC System: Shimadzu LC-20AD prominence pump or equivalent.[1]
-
Mobile Phase: Methanol (B129727) and 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid (90:10, v/v).[1][4]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Run Time: 2.0 minutes.[1]
3. Mass Spectrometric Conditions [1]
-
Mass Spectrometer: AB Sciex API 5500 triple quadrupole mass spectrometer or equivalent.[1]
-
Ion Source: Turbo Ion Spray™ (Electrospray Ionization - ESI).
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 555.2 → 58.1
-
This compound-d6 (IS): m/z 561.2 → 58.1
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note: For laboratories where LC-MS/MS instrumentation is not readily available, an HPLC-UV method offers a cost-effective and reliable alternative for this compound quantification.[5][6][7] While generally less sensitive than mass spectrometry, modern HPLC-UV methods can achieve adequate limits of quantification for clinical applications.[6][7] These methods often involve protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before injection.[5][8] This approach is particularly useful in resource-limited settings.[5]
Quantitative Data Summary: HPLC-UV Method
| Parameter | This compound (BDQ) | Reference |
| Linearity Range | 1 - 50 µg/mL | [6][7] |
| Correlation Coefficient (r²) | 1 | [6][7] |
| Limit of Detection (LOD) | 0.05 µg/mL | [6][7] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | [6][7] |
| Accuracy / Recovery (%) | Overall recovery of 99.69% | [6] |
| Precision (% RSD) | < 2% | [6][7] |
Experimental Protocol: HPLC-UV
1. Sample Preparation: Deproteinization and Solid-Phase Extraction (SPE) [5][8]
-
To 300 µL of plasma sample (or calibration standard), add 300 µL of 4% orthophosphoric acid in water.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Condition an SPE cartridge (e.g., Strata-X) with methanol and then equilibrate with deionized water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound from the cartridge using an appropriate elution solvent (e.g., methanol with 0.1% formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. Chromatographic Conditions [6][7]
-
LC System: HPLC system with a UV detector.
-
Column: Phenomenex Kinetex RP-C18 (150 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of (A) methanol:acetonitrile (B52724) (85:15 v/v) and (B) 1% v/v triethylamine:0.15 mM KH2PO4 buffer (pH 7.4), in a ratio of 95:5 (A:B).[7]
-
Retention Time: Approximately 4.17 minutes.[7]
Method 3: Simultaneous HPLC-UV Quantification of this compound and Delamanid
Application Note: In the treatment of MDR-TB, this compound is often co-administered with other drugs, such as Delamanid. A simultaneous estimation method using HPLC-UV is highly valuable for comprehensive therapeutic drug monitoring from a single plasma sample. This reduces sample volume requirements, cost, and analysis time. The described method achieves good separation and sensitivity for both drugs.[5][8]
Quantitative Data Summary: Simultaneous HPLC-UV Method
| Parameter | This compound (BDQ) | Delamanid (DLM) | Reference |
| Linearity Range | 0.01 - 10.0 µg/mL | 0.01 - 10.0 µg/mL | [5][8] |
| Recovery (%) | 101% to 107% | 98% to 107% | [8] |
| Intra-day Precision (% RSD) | < 10% | < 10% | [8] |
| Inter-day Precision (% RSD) | < 10% | < 10% | [8] |
| Retention Time | 5.4 min | 2.6 min | [8] |
Experimental Protocol: Simultaneous HPLC-UV
-
The sample preparation follows the same deproteinization and Solid-Phase Extraction (SPE) protocol as described in Method 2.
2. Chromatographic Conditions [5][8]
-
LC System: HPLC system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: Isocratic mobile phase consisting of 10 mmol ammonium acetate (B1210297) buffer (containing 0.25% acetic acid and 0.02% trifluoroacetic acid) and acetonitrile in a ratio of 20:80 (v/v).[5][8]
-
Flow Rate: Not specified, but typically ~1.0 mL/min.
References
- 1. Bioanalysis of this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Determination of this compound in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalysis of this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.nirt.res.in [eprints.nirt.res.in]
- 6. A sensitive, rapid and cost-effective RP-HPLC-UV method for detection and quantification of this compound in physiological fluid (pH 7.4) - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY01143K [pubs.rsc.org]
- 7. A sensitive, rapid and cost-effective RP-HPLC-UV method for detection and quantification of this compound in physiological fluid (pH 7.4) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Bedaquiline Formulation for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bedaquiline (BDQ) is a diarylquinoline antimycobacterial agent that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It functions by specifically inhibiting mycobacterial ATP synthase.[1][3][4] A primary challenge in the experimental use of this compound is its extremely low aqueous solubility and high lipophilicity (log P ~7.1), categorizing it as a Biopharmaceutics Classification System (BCS) Class II drug.[5] This characteristic necessitates specialized formulation strategies to achieve desired concentrations for in vitro assays and adequate bioavailability for in vivo studies. These application notes provide detailed protocols and data for preparing various this compound formulations for research purposes.
Formulations for In Vitro Experimental Use
For in vitro studies, such as minimum inhibitory concentration (MIC) assays, this compound is typically first dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in the appropriate culture medium.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated this compound stock solution in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro susceptibility testing.
Materials:
-
This compound (pure powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10-33 mg/mL).[4]
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief, gentle warming may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution for MIC Determination
This protocol outlines the methodology for determining the MIC of this compound against mycobacterial strains using the broth microdilution method.
Materials:
-
This compound stock solution (from Protocol 1)
-
Cation-adjusted Mueller-Hinton broth (CAMHB), supplemented with oleic acid-albumin-dextrose-catalase (OADC) for slow-growing mycobacteria.[6]
-
Sterile 96-well microtiter plates.[7]
-
Mycobacterial inoculum, adjusted to a 0.5 McFarland standard and appropriately diluted.
-
Resazurin solution (for viability assessment, optional).[7]
Procedure:
-
Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 32 µg/mL).[3][8]
-
Add the prepared mycobacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Seal the plates and incubate at 35-37°C. Incubation time varies depending on the species (e.g., 7-14 days for Mycobacterium avium complex).[3][8]
-
Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth.
Data Presentation: In Vitro Activity of this compound
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Mycobacterial Species.
| Mycobacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Concentration Range (µg/mL) | Reference |
|---|---|---|---|---|
| M. tuberculosis | ~0.03 | - | - | [9] |
| M. avium complex (MAC) | ≤0.008 - 0.03 | ≤0.25 | ≤0.008 - 0.06 | [3][8] |
| M. intracellulare | 0.03 | - | - | [6] |
| M. kansasii | 0.03 | - | - | [6] |
| M. smegmatis | 0.015 | - | - |[7] |
Formulations for In Vivo Experimental Use
Due to its poor solubility, in vivo studies require specialized formulations to ensure adequate absorption and exposure. Common approaches include oral suspensions, intravenous solutions using solubility enhancers, and long-acting injectables.
Protocol 3: Preparation of an Oral Suspension for Animal Models
This protocol is suitable for oral gavage administration in rodents and other animal models.
Materials:
-
This compound salt (e.g., fumarate (B1241708), benzoate)
-
Vehicle: 2% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water
-
Surfactant: 0.1% (v/v) Polysorbate 80 (Tween 80)
-
Sterile container and magnetic stirrer
Procedure:
-
Prepare the vehicle by slowly adding HPMC to the required volume of sterile water while stirring continuously until fully dissolved.
-
Add Polysorbate 80 to the HPMC solution and mix thoroughly.
-
Weigh the required amount of this compound salt powder.
-
Slowly disperse the this compound powder into the vehicle with continuous stirring to form a uniform suspension.[10] A typical concentration for oral dosing is 4.0 mg/mL.[10][11]
-
Maintain stirring during dosing to ensure homogeneity. Prepare fresh daily.
Protocol 4: Preparation of a Long-Acting Injectable (LAI) Formulation
This protocol describes a microsuspension formulation for intramuscular injection, designed for extended release in mouse models.[12]
Materials:
-
This compound
-
d-α-Tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS)
-
Sterile water for injection
Procedure:
-
Prepare a microsuspension containing this compound and TPGS in a 4:1 ratio.[9][12]
-
Add mannitol to the suspension to a final concentration of 50 mg/mL.[9][12]
-
Adjust the final concentration of this compound to 200 mg/mL in sterile water.[9][12]
-
The formulation should be homogenized before administration via intramuscular injection.
Protocol 5: Preparation of an Intravenous (IV) Solution
For pharmacokinetic studies requiring direct systemic administration, a solubilizing agent like cyclodextrin (B1172386) is necessary. This protocol is based on a formulation used in dogs.[10]
Materials:
-
This compound fumarate
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water, pH adjusted to 3 with HCl.
-
Sterile 0.22 µm filter
Procedure:
-
Prepare the 20% HPβCD solution and adjust the pH to 3.
-
Dissolve the this compound fumarate in the acidic HPβCD solution to a final concentration of 2.0 mg/mL.[10][11]
-
Sterilize the final solution by filtering through a 0.22 µm syringe filter.
-
Administer via intravenous bolus injection.
Data Presentation: In Vivo Formulations and Pharmacokinetics
Table 2: Examples of this compound Formulations for In Vivo Experimental Use.
| Formulation Type | Composition | Animal Model | Dose & Route | Reference |
|---|---|---|---|---|
| Oral Suspension | This compound salts in 2% HPMC with 0.1% Polysorbate 80 | Dogs | 10 mg/kg, Oral | [10][11] |
| Oral Suspension | This compound in unspecified vehicle | Rats | 10 mg/kg, Oral | [13] |
| Oral Suspension | This compound in unspecified vehicle | Mice | 2.67 - 25 mg/kg, Oral | [12][14] |
| Long-Acting Injectable (LAI) | Microsuspension with TPGS (4:1 ratio to BDQ) and 50 mg/mL mannitol | Mice | 160 mg/kg, IM | [9][12] |
| Intravenous (IV) Solution | This compound fumarate in 20% HPβCD (pH 3) | Dogs | 1 mg/kg, IV | [10][11] |
| Intrapulmonary Solution | this compound in 36% w/v HPβCD and 29% w/v sucrose (B13894) | Guinea Pigs | 15 mg/kg, Intratracheal |[15] |
Table 3: Selected Pharmacokinetic Parameters of this compound in Animal Models.
| Animal Model | Formulation / Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) | Reference |
|---|---|---|---|---|---|---|
| Normal Rats | Oral | 10 | 482 ± 170 | 5051 ± 1361 | 10.3 ± 4.4 | [13] |
| Diabetic Rats | Oral | 10 | 259 ± 77 | 3112 ± 1046 | 6.3 ± 2.9 | [13] |
| Dogs | IV (Fumarate) | 1 | - | - | 197 (terminal) | [10][11] |
| Dogs | Oral (Fumarate) | 10 | - | 9,267 ± 10,182 (AUC₀₋t) | - | [16] |
| Dogs | Oral (Benzoate) | 10 | - | 19,258 ± 11,803 (AUC₀₋t) | - |[16] |
Specialized Formulations
Self-Nanoemulsifying Drug Delivery System (SNEDDS)
To improve oral bioavailability, SNEDDS have been developed. An optimized SNEDDS formulation consisted of caprylic acid (oil), propylene (B89431) glycol (surfactant), and Transcutol-P (co-surfactant).[5] This formulation resulted in droplet sizes of approximately 98.88 nm and demonstrated enhanced in vitro drug release.[5]
Formulations for Intrapulmonary Administration
Direct delivery to the lungs can be achieved using dry powder aerosols or liquid instillations.
-
Dry Powder: this compound fumarate was dissolved in a solvent system of 80:10:10 water:ethanol:DMF and spray-dried, resulting in particles with a geometric diameter of ~0.88 µm.[15]
-
Aqueous Solution: To overcome poor water solubility for liquid instillation, a 15 mg/mL this compound solution was prepared using 36% w/v 2-hydroxypropyl-β-cyclodextrin and 29% w/v sucrose in water.[15] This formulation was stable for at least 7 days when refrigerated.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. CN111574444A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. In Vitro Susceptibility Testing of this compound against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of this compound-Loaded SNEDDS Using Quality by Design (QbD) Approach to Improve Biopharmaceutical Attributes for the Management of Multidrug-Resistant Tuberculosis (MDR-TB) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro activity of this compound against rapidly growing nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Comparison of pharmacokinetics and bioavailability of this compound fumarate, benzoate and maleate in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Activity of a Long-Acting Injectable this compound Formulation in a Paucibacillary Mouse Model of Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Disease State on the Pharmacokinetics of this compound in Renal-Impaired and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of a Long-Acting Injectable this compound Formulation in a Paucibacillary Mouse Model of Latent Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation Strategies of the Anti-Mycobacterial Drug this compound for Intrapulmonary Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of pharmacokinetics and bioavailability of this compound fumarate, benzoate and maleate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bedaquiline Combination Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical research into Bedaquiline in combination with new tuberculosis (TB) drug candidates. Detailed protocols for key experimental assays are included to facilitate the design and execution of similar studies.
Introduction to this compound and Combination Therapy
This compound (BDQ), a diarylquinoline, is a potent anti-TB drug that functions by inhibiting the mycobacterial ATP synthase.[1] It is a cornerstone of treatment for multidrug-resistant TB (MDR-TB). To enhance efficacy, shorten treatment duration, and combat the emergence of resistance, research is increasingly focused on combination therapies pairing this compound with novel drug candidates. This document outlines the preclinical assessment of such combinations.
Featured New Drug Candidates in Combination with this compound
Recent preclinical research has highlighted several promising new drug candidates for use in combination with this compound:
-
TBAJ-876: A next-generation diarylquinoline with a potentially improved safety profile compared to this compound.[2][3]
-
BTZ-043: A benzothiazinone that inhibits the DprE1 enzyme, which is essential for mycobacterial cell wall synthesis.[4][5][6]
-
GSK2556286: A novel agent that has shown promising results in preclinical models when combined with this compound.[7]
-
Delamanid: A nitroimidazole that inhibits mycolic acid synthesis.[8]
-
Pretomanid: Another nitroimidazole with potent bactericidal and sterilizing activity.
-
Linezolid: An oxazolidinone that inhibits protein synthesis.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating this compound in combination with these new drug candidates.
In Vitro Synergy Data
Table 1: In Vitro Synergy of this compound Combinations against Mycobacterium tuberculosis
| Drug Combination | M. tuberculosis Strain | Assay | Fractional Inhibitory Concentration Index (FICI) | Interaction | Reference |
| This compound + BTZ-043 | H37Rv | Checkerboard | 0.5 | Synergy | [5] |
Table 2: In Vitro Synergy of this compound Combinations against Mycobacterium abscessus
| Drug Combination | M. abscessus Strain | Assay | Fractional Inhibitory Concentration Index (FICI) | Interaction | Reference |
| This compound + TBAJ-876 | Clinical Isolate | Checkerboard | 0.48 | Synergy | [9] |
| Cefoxitin + TBAJ-876 | Clinical Isolate | Checkerboard | 0.42 | Synergy | [9] |
| Imipenem + TBAJ-876 | Clinical Isolate | Checkerboard | 0.55 | Additivity | [9] |
| Rifabutin + TBAJ-876 | Clinical Isolate | Checkerboard | 0.68 | Additivity | [9] |
In Vivo Efficacy Data (Murine Model)
Table 3: In Vivo Efficacy of this compound Combinations in a Murine Model of Tuberculosis
| Drug Regimen | Mouse Strain | Duration of Treatment | Change in Bacterial Load (log10 CFU) in Lungs | Reference |
| This compound (25 mg/kg) | BALB/c | 14 weeks | --- | [10] |
| This compound (25 mg/kg) + Delamanid (2.5 mg/kg) + Linezolid (100 mg/kg) | BALB/c | 24 weeks | Significantly greater reduction than standard HRZE regimen | [8] |
| This compound (25 mg/kg) + Pretomanid + Linezolid | BALB/c | 2 months | Significant reduction | |
| TBAJ-876 (6.25 mg/kg) + Pretomanid + Linezolid | BALB/c | 1 month | Significantly greater reduction than this compound (25 mg/kg) + Pretomanid + Linezolid | [2] |
| TBAJ-876 (12.5 mg/kg) + Pretomanid + Linezolid | BALB/c | 1 month | Significantly greater reduction than this compound (25 mg/kg) + Pretomanid + Linezolid | [2] |
| This compound + GSK2556286 + TBA-7371 | BALB/c | Not Specified | Comparable to BPaL regimen | [7] |
| This compound-containing regimen | BALB/c | 8 weeks | Total organ CFU clearance | [10][11] |
| Standard regimen (RIF, INH, PZA, EMB) | BALB/c | 14 weeks | Total organ CFU clearance | [10][11] |
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay
This protocol is adapted from the resazurin (B115843) microtiter assay (REMA) method.[12]
Objective: To determine the in vitro interaction (synergistic, additive, indifferent, or antagonistic) between this compound and a new drug candidate against Mycobacterium tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution
-
New drug candidate stock solution
-
96-well microtiter plates (polystyrene)[13]
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile water
-
Incubator at 37°C
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound and the new drug candidate in 7H9 broth.
-
In a 96-well plate, add 50 µL of 7H9 broth to each well.
-
Add 50 µL of the this compound dilutions horizontally across the plate.
-
Add 50 µL of the new drug candidate dilutions vertically down the plate. This creates a matrix of drug combinations.
-
Include wells with each drug alone as controls.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:1000 in 7H9 broth to achieve a final concentration of approximately 10^5 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well of the 96-well plate.
-
Include a growth control well (no drugs) and a sterility control well (no bacteria).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading:
-
After 7 days, add 30 µL of the resazurin solution to each well.
-
Incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that prevents this color change.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Time-Kill Kinetics Assay
This protocol provides a method to assess the bactericidal activity of drug combinations over time.[14][15]
Objective: To evaluate the rate of killing of M. tuberculosis by this compound in combination with a new drug candidate.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth with OADC supplement
-
This compound and new drug candidate stock solutions
-
Sterile saline with 0.05% Tween 80
-
Middlebrook 7H10 or 7H11 agar (B569324) plates
-
Incubator at 37°C
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Dilute the culture in fresh 7H9 broth to a starting concentration of approximately 10^6 CFU/mL.
-
-
Drug Exposure:
-
Prepare flasks with 7H9 broth containing the desired concentrations of this compound, the new drug candidate, and their combination.
-
Include a drug-free growth control.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling:
-
Incubate the flasks at 37°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 7, 14, and 21 days), withdraw an aliquot from each flask.
-
-
Colony Forming Unit (CFU) Counting:
-
Prepare serial tenfold dilutions of each aliquot in sterile saline with Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each drug combination and control.
-
A synergistic interaction is indicated by a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent. An additive effect is a < 2-log10 but > 1-log10 decrease, while indifference is a < 1-log10 change. Antagonism is indicated by a > 1-log10 increase in CFU/mL compared to the most active single agent.
-
In Vivo Efficacy Assessment: Murine Model of Tuberculosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound combination therapies in a mouse model.[10][16]
Objective: To determine the in vivo bactericidal and sterilizing activity of a this compound combination regimen in a murine model of chronic TB infection.
Materials:
-
BALB/c or C3HeB/FeJ mice
-
M. tuberculosis strain (e.g., H37Rv)
-
Aerosol infection chamber
-
This compound and new drug candidate formulations for oral gavage
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Middlebrook 7H11 agar plates with OADC supplement and appropriate antibiotics to prevent contamination.
Procedure:
-
Infection:
-
Infect mice with a low dose of M. tuberculosis via the aerosol route to establish a chronic infection in the lungs.
-
-
Treatment:
-
Four to six weeks post-infection, randomize mice into treatment and control groups.
-
Administer the drug regimens (e.g., this compound alone, new drug candidate alone, the combination, and a standard TB regimen as a positive control) daily or as per the desired schedule via oral gavage. A vehicle-only group serves as the negative control.
-
-
Assessment of Bacterial Load:
-
At specified time points during and after treatment (e.g., after 4, 8, and 12 weeks of therapy), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile PBS.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the CFUs.
-
-
Relapse Study (Assessment of Sterilizing Activity):
-
After the completion of treatment, keep a subset of mice for an additional period (e.g., 3 months) without treatment.
-
At the end of this period, euthanize the mice and determine the bacterial load in their lungs and spleens as described above.
-
The proportion of mice with recurring bacterial growth is indicative of relapse.
-
-
Data Analysis:
-
Calculate the mean log10 CFU per organ for each group at each time point.
-
Compare the reduction in bacterial load between the different treatment groups.
-
Analyze the relapse rates in the different groups after cessation of therapy.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound targeting the ATP synthase in Mycobacterium tuberculosis.
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for determining in vitro drug synergy using the checkerboard assay.
Logical Relationship for In Vivo Efficacy Studies
Caption: Logical workflow for assessing the in vivo efficacy of new TB drug regimens in a mouse model.
References
- 1. “How-to” guide on the use of this compound for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and this compound against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TBAJ-876 Displays this compound-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Bactericidal and sterilizing activity of novel regimens combining this compound or TBAJ-587 with GSK2556286 and TBA-7371 in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superior Efficacy of a this compound, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TBAJ-876, a 3,5-Dialkoxypyridine Analogue of this compound, Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro culture conditions affecting minimal inhibitory concentration of this compound against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Delayed bactericidal response of Mycobacterium tuberculosis to this compound involves remodelling of bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
Application Notes and Protocols: Bedaquiline in Latent Tuberculosis Infection (LTBI) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bedaquiline in preclinical studies of latent tuberculosis infection (LTBI). They are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound and this compound-containing regimens against dormant Mycobacterium tuberculosis.
Introduction
Latent tuberculosis infection (LTBI) is a state where an individual is infected with Mycobacterium tuberculosis but does not have active TB disease. These dormant, non-replicating bacteria are phenotypically tolerant to many anti-TB drugs, making treatment challenging. This compound, a diarylquinoline antibiotic, has a unique mechanism of action by targeting the ATP synthase of M. tuberculosis, an essential enzyme for both replicating and non-replicating bacteria.[1][2][3] This makes it a promising candidate for the treatment of LTBI.[4] This document outlines key experimental models and protocols for evaluating this compound's activity against latent TB.
Mechanism of Action of this compound
This compound inhibits the proton pump of the mycobacterial ATP synthase enzyme, specifically binding to the c subunit.[2] This disrupts the production of ATP, the primary energy currency of the cell, leading to bacterial death.[2][5] A significant advantage of this compound is its ability to act on both actively replicating and non-replicating (dormant) mycobacterial cells, making it a powerful tool for eradicating both active and latent tuberculosis infections.[2][4]
Caption: this compound's mechanism of action against M. tuberculosis.
Preclinical Models for LTBI Studies
Several animal models are utilized to study LTBI and evaluate drug efficacy. The Cornell model and paucibacillary mouse models are prominent examples.
The Cornell Mouse Model of Latent Tuberculosis
The Cornell model is a well-defined in vivo model used to study persistent M. tuberculosis infection and relapse.[6][7]
Caption: Experimental workflow for the Cornell mouse model.
Paucibacillary Mouse Model of LTBI
This model establishes a stable, low-level M. tuberculosis lung infection, mimicking human LTBI.[8][9][10]
Caption: Experimental workflow for the paucibacillary mouse model.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies evaluating this compound in LTBI models.
Table 1: Efficacy of this compound-Containing Regimen in the Cornell Mouse Model[6][11]
| Parameter | Standard Regimen (RIF, INH, PZA, EMB) | This compound-Containing Regimen (RIF, INH, PZA, BDQ) |
| Time to Organ CFU Clearance | 14 weeks | 8 weeks |
| Eradication of Persistent Bacilli | Not achieved at 8 weeks | Achieved at 8 weeks |
| Disease Relapse Rate (post-hydrocortisone) | 90% | 0% |
Table 2: Activity of Oral this compound in a Paucibacillary Mouse Model of LTBI (12 Weeks of Treatment)[8][9][10]
| Treatment Regimen (Dose) | Route | Frequency | Total Log10 CFU Reduction in Lungs |
| This compound (25 mg/kg) | Oral | Daily | ~4.7 |
| This compound (8 mg/kg) | Oral | Daily | 4.1 |
| This compound (5.33 mg/kg) | Oral | Daily | 2.8 |
| This compound (2.67 mg/kg) | Oral | Daily | 1.6 |
| Rifampin (10 mg/kg) | Oral | Daily | ~3.5 |
| Rifapentine (15 mg/kg) + Isoniazid (50 mg/kg) | Oral | Once-weekly | ~4.5 |
Table 3: Activity of Long-Acting Injectable (LAI) this compound in a Paucibacillary Mouse Model of LTBI (at 12 Weeks)[8][9][10]
| Treatment Regimen (Dose) | Route | Frequency | Total Log10 CFU Reduction in Lungs |
| BLAI-160 (160 mg/kg) | Intramuscular | One dose | 2.9 |
| BLAI-160 (160 mg/kg) | Intramuscular | Two monthly doses | 3.2 |
| BLAI-160 (160 mg/kg) | Intramuscular | Three monthly doses | 3.5 |
Experimental Protocols
Protocol 1: Cornell Mouse Model for this compound Efficacy Testing[6][11]
1. Infection:
-
Inoculate mice (e.g., BALB/c) via aerosol with a low dose of M. tuberculosis (e.g., H37Rv).
-
Allow the infection to establish for a defined period (e.g., 3 weeks) until bacterial counts peak.
2. Treatment:
-
Randomly assign mice to treatment groups:
-
Standard Regimen: Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol.
-
This compound-Modified Regimen: Rifampicin, Isoniazid, Pyrazinamide, and this compound (replacing Ethambutol).
-
-
Administer drugs for a specified duration (e.g., 14 weeks).
3. Monitoring:
-
At various time points during and after treatment, euthanize a subset of mice from each group.
-
Homogenize lung and spleen tissues and plate serial dilutions on appropriate media (e.g., Middlebrook 7H11 agar) to determine CFU counts.
-
To detect persistent bacteria, use culture filtrate containing Resuscitation-Promoting Factors (RPFs).
4. Relapse Assessment:
-
After the treatment period, administer an immunosuppressant (e.g., hydrocortisone) to the remaining mice for a defined period (e.g., 8 weeks).
-
Euthanize the mice and culture lung and spleen homogenates to determine the percentage of mice with positive M. tuberculosis cultures, indicating disease relapse.
Protocol 2: Paucibacillary Mouse Model for this compound (Oral and LAI) Efficacy Testing[8][9][10]
1. Immunization and Challenge:
-
Immunize mice (e.g., BALB/c) with M. bovis rBCG30.
-
After a defined period, challenge the mice via aerosol with M. tuberculosis H37Rv.
2. Infection Stabilization:
-
Allow the infection to establish and stabilize into a paucibacillary state for approximately 13 weeks.
3. Treatment:
-
Randomly assign mice to various treatment groups, including:
-
Untreated negative control.
-
Positive controls (e.g., daily rifampin, once-weekly rifapentine-isoniazid, daily high-dose oral this compound).
-
Test regimens of daily oral this compound at varying doses.
-
Test regimens of long-acting injectable (LAI) this compound, administered as single or multiple doses.
-
4. Outcome Measurement:
-
The primary outcome is the decline in M. tuberculosis lung CFU counts over the treatment period (e.g., 12 weeks).
-
At specified time points, euthanize mice from each group, homogenize the lungs, and plate serial dilutions to determine CFU counts.
Clinical Perspective and Future Directions
Preclinical findings have spurred clinical investigations into this compound for TB prevention. The BREACH-TB trial, for instance, is evaluating a one-month oral this compound regimen for preventing both drug-susceptible and drug-resistant TB.[11] The development of long-acting injectable formulations of this compound holds significant promise for improving treatment adherence and simplifying LTBI management.[12][13]
Safety and Monitoring
While this compound is a potent anti-TB agent, it is associated with potential adverse effects, most notably QT interval prolongation and hepatotoxicity.[14][15][16] In clinical settings, regular monitoring, including electrocardiograms (ECGs) and liver function tests, is crucial, especially for high-risk patients.[14][17] Although these adverse events are more extensively documented in the context of active TB treatment, they remain important considerations for LTBI studies, particularly those involving long-term administration.
Conclusion
This compound's unique mechanism of action against both replicating and non-replicating M. tuberculosis makes it a highly valuable tool in the fight against latent TB. The preclinical models and protocols described herein provide a robust framework for the continued evaluation of this compound and the development of novel, shorter, and more effective regimens for the treatment of LTBI. The promising results from these studies are paving the way for innovative clinical strategies to tackle this silent epidemic.
References
- 1. This compound – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 3. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 4. A Review of the Evidence for Using this compound (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Activity of a Long-Acting Injectable this compound Formulation in a Paucibacillary Mouse Model of Latent Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tbcenter.jhu.edu [tbcenter.jhu.edu]
- 12. atsjournals.org [atsjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Assessing the safety of this compound: insight from adverse event reporting system analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. This compound as part of combination therapy in adults with pulmonary multi-drug resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adverse effects of this compound in patients with extensively drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bedaquiline Research in HIV-Tuberculosis Co-infected Models
These application notes provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Bedaquiline for the treatment of tuberculosis (TB) in the context of HIV co-infection. This document includes a summary of key quantitative data, detailed experimental protocols for relevant in vitro and in vivo models, and visualizations of the drug's mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the efficacy and pharmacokinetic parameters of this compound in HIV co-infected and non-co-infected individuals, as well as the impact of co-administered antiretroviral therapy.
Table 1: Efficacy of this compound-Containing Regimens in Patients with Drug-Resistant TB with and without HIV Co-infection.
| Outcome | This compound Group | Control Group | Patient Population | Reference |
| Sputum Culture Conversion | ||||
| at 24 weeks | 79.5% | - | MDR-TB or XDR-TB | [1] |
| at 6 months | 83% | - | DR-TB, 77% HIV+ | [1] |
| Favorable Outcome (Cure/Completed) | 63% | - | DR-TB, 77% HIV+ | [1] |
| Mortality | ||||
| During treatment | 17% | - | DR-TB, 77% HIV+ | [1] |
MDR-TB: Multidrug-resistant tuberculosis; XDR-TB: Extensively drug-resistant tuberculosis; DR-TB: Drug-resistant tuberculosis.
Table 2: Pharmacokinetic Parameters of this compound in the Presence of Antiretroviral Agents in HIV-TB Co-infected Patients.
| Antiretroviral Agent | This compound AUC | This compound Cmax | This compound Tmax | This compound t1/2 | M2 Metabolite AUC | Reference |
| Nevirapine | No significant change | No significant change | No significant change | No significant change | No significant change | [2][3] |
| Lopinavir/Ritonavir | Increased (67,002 vs 34,730 ng·h/mL) | - | Increased (6 vs 4 h) | Increased (55 vs 31 h) | No significant change | [2] |
| Efavirenz | Reduced by ~50% | - | - | - | - | [4] |
AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; t1/2: Half-life.
Experimental Protocols
In Vitro Macrophage Co-infection Model with M. tuberculosis and HIV-1
This protocol describes a method for establishing an in vitro co-infection model using human monocyte-derived macrophages (MDMs) to evaluate the efficacy of this compound.[5][6][7]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
MACS CD14 MicroBeads and columns
-
RPMI-1640 medium with L-glutamine
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
HIV-1 (e.g., BaL strain)
-
This compound
-
7H9 broth and 7H11 agar (B569324)
-
p24 ELISA kit
-
Cell viability assay kit (e.g., MTT or LDH)
Protocol:
-
Isolation and Differentiation of Monocyte-Derived Macrophages (MDMs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS).
-
Culture the enriched monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 5-7 days to differentiate them into macrophages.
-
-
Infection of MDMs:
-
Prepare a single-cell suspension of M. tuberculosis H37Rv.
-
Infect the differentiated MDMs with M. tuberculosis at a multiplicity of infection (MOI) of 1-10 for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
Subsequently, infect the cells with HIV-1 at a relevant MOI for 2-4 hours.
-
Wash the cells to remove unbound virus.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add serial dilutions of this compound to the co-infected MDM cultures. Include appropriate vehicle controls.
-
Incubate the treated cells for the desired duration (e.g., 3-7 days).
-
-
Endpoint Analysis:
-
Mycobacterial Viability: Lyse the MDMs with a gentle detergent (e.g., 0.1% saponin) and plate serial dilutions of the lysate on 7H11 agar plates. Incubate at 37°C for 3-4 weeks and enumerate colony-forming units (CFUs).
-
HIV-1 Replication: Collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit.
-
Cell Viability: Assess the cytotoxicity of the treatment using a standard cell viability assay (e.g., MTT or LDH assay).
-
Humanized Mouse Model of HIV-TB Co-infection
This protocol outlines the establishment of a humanized mouse model for in vivo evaluation of this compound in the context of HIV-TB co-infection, based on the use of NSG-SGM3 mice.[8][9][10][11][12]
Materials:
-
NOD-scid IL2Rgammanull-SGM3 (NSG-SGM3) mice
-
Human CD34+ hematopoietic stem cells (HSCs)
-
Irradiation source (e.g., X-ray irradiator)
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
HIV-1 (e.g., BaL strain)
-
This compound formulation for oral gavage
-
Flow cytometry antibodies (for human CD45, CD3, CD4, CD8, etc.)
-
Equipment for aerosol infection of mice
-
BSL-3 facility
Protocol:
-
Generation of Humanized Mice:
-
Sub-lethally irradiate young (1-3 days old) NSG-SGM3 mice.
-
Intrahepatically inject human CD34+ HSCs into the irradiated pups.
-
Monitor the reconstitution of the human immune system by performing flow cytometry on peripheral blood samples starting at 12-16 weeks post-transplantation. Confirm the presence of human hematopoietic cells (hCD45+), including T cells (CD3+, CD4+, CD8+).
-
-
Co-infection:
-
Infect the humanized mice with a low dose of M. tuberculosis H37Rv via the aerosol route.
-
Two to four weeks after TB infection, infect the mice with HIV-1 via intraperitoneal or intravenous injection.
-
Monitor the progression of both infections. For HIV, measure viral load in the plasma. For TB, monitor clinical signs and bacterial burden in organs at defined time points.
-
-
This compound Treatment:
-
Prepare a stable formulation of this compound for oral administration.
-
Begin treatment with this compound at a clinically relevant dose and schedule.
-
Include a vehicle-treated control group.
-
-
Evaluation of Efficacy and Pharmacokinetics:
-
At the end of the treatment period, euthanize the mice.
-
Homogenize lungs and spleens and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU).
-
Collect blood samples at various time points to determine the pharmacokinetic profile of this compound and its metabolites using LC-MS/MS.
-
Analyze immune cell populations in the blood, spleen, and lungs by flow cytometry to assess the impact of treatment on the human immune cells.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits mycobacterial ATP synthase.
Experimental Workflow for In Vitro Drug Interaction Studies
Caption: Workflow for in vitro HIV-TB co-infection drug studies.
References
- 1. Treatment outcomes in patients with drug-resistant TB-HIV co-infection treated with this compound and linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Antiretroviral switching and this compound treatment of drug-resistant tuberculosis HIV co-infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro model of mycobacteria and HIV-1 co-infection for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. In vitro model of mycobacteria and HIV-1 co-infection for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel humanized mouse model for HIV and tuberculosis co-infection studies. [vivo.weill.cornell.edu]
- 10. A Novel Humanized Mouse Model for HIV and Tuberculosis Co-infection Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A novel humanized mouse model for HIV and tuberculosis co-infection studies [frontiersin.org]
- 12. A novel humanized mouse model for HIV and tuberculosis co-infection studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bedaquiline Resistance Selection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of studies aimed at selecting for and characterizing Bedaquiline (BDQ) resistance in Mycobacterium tuberculosis (Mtb). The protocols outlined below are compiled from established methodologies to ensure reproducibility and accuracy.
Introduction
This compound is a diarylquinoline antibiotic that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It functions by specifically inhibiting the mycobacterial ATP synthase, an enzyme essential for energy production in the bacterium.[1][2] However, the emergence of this compound resistance poses a significant threat to its clinical efficacy.[1][3] Understanding the mechanisms of resistance and developing robust methods to select for and characterize resistant mutants are crucial for the development of new anti-tuberculosis drugs and for optimizing existing treatment regimens.
The primary mechanisms of this compound resistance involve mutations in the atpE gene, which encodes the c-subunit of the ATP synthase, and mutations in the Rv0678 gene, a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[1][2][4][5] Mutations in pepQ have also been associated with low-level resistance.[1][2][6]
This document provides detailed protocols for the in vitro selection of this compound-resistant Mtb mutants, their phenotypic characterization through drug susceptibility testing, and their genotypic analysis to identify resistance-conferring mutations.
Experimental Design Overview
A typical experimental workflow for selecting and characterizing this compound-resistant Mtb involves several key stages. The following diagram illustrates the logical progression of these experiments.
Caption: A logical workflow for this compound resistance selection studies.
Protocols for In Vitro Resistance Selection
Two primary methods are commonly employed to select for this compound-resistant mutants in vitro: direct plating on drug-containing solid media and serial passage in liquid culture with increasing drug concentrations.
Protocol 2.1: Direct Plating for Spontaneous Mutants
This method isolates spontaneous mutants that are resistant to a specific, typically high, concentration of this compound.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv, or clinical isolates)
-
Middlebrook 7H10 or 7H11 agar, supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution (dissolved in DMSO)
-
Sterile saline with 0.05% Tween 80
-
Incubator at 37°C
Procedure:
-
Prepare a log-phase culture of the Mtb strain in Middlebrook 7H9 broth supplemented with OADC.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Prepare 7H10 or 7H11 agar plates containing various concentrations of this compound. Concentrations should range from 4x to 20x the Minimum Inhibitory Concentration (MIC) of the parental strain.[5][7] A drug-free control plate must be included.
-
Plate approximately 108 to 109 colony-forming units (CFU) onto each this compound-containing plate and a dilution of the culture onto the drug-free control plate to determine the initial CFU count.[5]
-
Incubate the plates at 37°C for 4-8 weeks.[7]
-
Monitor the plates for the appearance of colonies on the drug-containing media.
-
Isolate individual colonies and sub-culture them onto fresh this compound-containing and drug-free agar to confirm the resistant phenotype.
-
Calculate the mutation frequency by dividing the number of resistant colonies by the total number of CFUs plated.
Protocol 2.2: Serial Passage for Stepwise Resistance Development
This method mimics the gradual development of resistance that may occur during suboptimal drug therapy.[8]
Materials:
-
Mycobacterium tuberculosis strain
-
Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80
-
This compound stock solution
-
Incubator at 37°C with shaking capabilities
Procedure:
-
Inoculate a tube of 7H9 broth with the Mtb strain.
-
Add this compound at a sub-inhibitory concentration (e.g., 0.25x or 0.5x the MIC of the parental strain).[9][10]
-
Incubate the culture at 37°C with shaking until growth is observed (typically 7-14 days).
-
Transfer an aliquot of the culture to a fresh tube of 7H9 broth containing a two-fold higher concentration of this compound.[8][11]
-
Repeat this process for multiple passages, progressively increasing the this compound concentration.
-
Periodically, plate an aliquot of the culture on drug-free agar to check for contamination and to isolate single colonies for further analysis.
-
Once growth is established at a significantly higher this compound concentration, isolate colonies for phenotypic and genotypic characterization.
Phenotypic Characterization: Drug Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is essential to quantify the level of resistance in the selected mutants.
Protocol 3.1: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of this compound.[5][12]
Materials:
-
96-well microtiter plates (polystyrene is recommended as this compound can bind to polypropylene)[13]
-
Middlebrook 7H9 broth with OADC supplement
-
This compound stock solution
-
Resazurin (B115843) solution (for viability testing)
-
Mtb mutant and parental strains
Procedure:
-
Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of each Mtb strain and adjust the turbidity to a McFarland standard of 0.5. Dilute the suspension so that the final concentration in each well is approximately 5 x 105 CFU/mL.[12]
-
Add 100 µL of the bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Seal the plates and incubate at 37°C for 7-14 days.[12]
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).[5]
Table 1: this compound MIC Breakpoints and Quality Control Ranges
| Method | Medium | Breakpoint (Susceptible) | H37Rv QC Range (µg/mL) |
| Broth Microdilution | 7H9 | ≤0.12 µg/mL | 0.015–0.06 |
| Agar Proportion | 7H10/7H11 | ≤0.25 µg/mL | 0.015–0.12 |
| MGIT 960 | MGIT | ≤1.0 µg/mL | N/A |
Data compiled from multiple sources.[1][14][15]
Genotypic Characterization
Identifying the genetic basis of resistance is crucial for understanding the mechanisms involved.
Protocol 4.1: Whole Genome Sequencing (WGS)
WGS provides a comprehensive view of all genetic mutations in the resistant mutants compared to the parental strain.[6][16]
Procedure:
-
Extract high-quality genomic DNA from the this compound-resistant mutants and the parental strain.
-
Prepare sequencing libraries according to the manufacturer's protocols (e.g., Illumina).
-
Perform high-throughput sequencing.
-
Align the sequencing reads to a reference Mtb genome (e.g., H37Rv).
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant mutants that are not present in the parental strain.
-
Focus on mutations in genes known to be associated with this compound resistance (atpE, Rv0678, pepQ) and also look for novel mutations in other genes.[6][16][17]
Protocol 4.2: Sanger Sequencing for Targeted Gene Analysis
If WGS is not feasible, Sanger sequencing can be used to analyze specific genes of interest.
Procedure:
-
Design primers to amplify the entire coding sequence and flanking regions of atpE, Rv0678, and pepQ.
-
Perform PCR using genomic DNA from the resistant mutants and the parental strain as a template.
-
Purify the PCR products.
-
Sequence the purified PCR products using the designed primers.
-
Align the sequences from the mutant and parental strains to identify mutations.
Table 2: Common Mutations Associated with this compound Resistance
| Gene | Mutation Type | Effect on MIC | Cross-Resistance |
| atpE | Non-synonymous SNPs (e.g., A63P, I66M) | High-level (10-128 fold increase) | None reported |
| Rv0678 | Frameshift insertions/deletions, nonsense mutations, non-synonymous SNPs | Low to moderate-level (2-8 fold increase) | Clofazimine (B1669197) |
| pepQ | Various mutations | Low-level | Clofazimine |
This table summarizes data from multiple studies.[1][2][7][18]
Signaling Pathways and Mechanisms of Resistance
Understanding the molecular pathways affected by this compound and the mechanisms by which mutations confer resistance is critical for interpreting experimental results.
This compound's Mechanism of Action and Target-Based Resistance
This compound targets the ATP synthase, specifically the c-subunit encoded by the atpE gene, thereby disrupting the proton motive force and depleting cellular ATP. Mutations in atpE can prevent this compound from binding to its target, thus conferring resistance.
Caption: Mechanism of this compound action and target-based resistance.
Non-Target-Based Resistance via Efflux Pump Upregulation
The most common mechanism of low-level this compound resistance involves mutations in the Rv0678 gene. Rv0678 is a transcriptional repressor of the MmpS5-MmpL5 efflux pump. Mutations that inactivate Rv0678 lead to the overexpression of this pump, which then actively transports this compound out of the cell.
Caption: Regulation of the MmpS5-MmpL5 efflux pump by Rv0678.
Advanced Models: The Hollow-Fiber System
For more complex pharmacokinetic and pharmacodynamic (PK/PD) studies, the hollow-fiber infection model can be utilized. This system allows for the simulation of human-like drug concentration-time profiles, providing valuable insights into the emergence of resistance under conditions that more closely mimic in vivo scenarios.[19][20][21][22] While a detailed protocol is beyond the scope of these notes, this model is a powerful tool for advanced drug development research.[21][22][23]
Conclusion
The experimental designs and protocols detailed in these application notes provide a robust framework for the selection and characterization of this compound-resistant Mycobacterium tuberculosis. By combining in vitro selection methods with comprehensive phenotypic and genotypic analyses, researchers can gain critical insights into the mechanisms of this compound resistance. This knowledge is essential for the surveillance of emerging resistance, the development of rapid diagnostic tools, and the design of novel therapeutic strategies to combat multidrug-resistant tuberculosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and this compound against Mycobacterium tuberculosis [frontiersin.org]
- 3. research.rug.nl [research.rug.nl]
- 4. This compound and clofazimine resistance in Mycobacterium tuberculosis: an in-vitro and in-silico data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 6. Whole Genome Sequencing for the Analysis of Drug Resistant Strains of Mycobacterium tuberculosis: A Systematic Review for this compound and Delamanid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serial passage – REVIVE [revive.gardp.org]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of multiple drug resistance by sequential in vitro passage of the human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delamanid, this compound, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. This compound Drug Resistance Emergence Assessment in Multidrug-Resistant Tuberculosis (MDR-TB): a 5-Year Prospective In Vitro Surveillance Study of this compound and Other Second-Line Drug Susceptibility Testing in MDR-TB Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. Frontiers | Whole Genome Sequencing Identifies Novel Mutations Associated With this compound Resistance in Mycobacterium tuberculosis [frontiersin.org]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound does not enhance a clofazimine-azithromycin-ethambutol regimen against Mycobacterium avium in the hollow-fiber system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fibercellsystems.com [fibercellsystems.com]
- 22. Hollow Fiber Model in Antimicrobial PK/PD Studies - Bio-Connect [bio-connect.nl]
- 23. researchgate.net [researchgate.net]
Bedaquiline in Novel Drug Delivery Systems: Application Notes and Protocols for Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the formulation and evaluation of bedaquiline in various novel drug delivery systems for tuberculosis (TB) research. The aim is to enhance the therapeutic efficacy of this compound, a critical drug for multidrug-resistant TB (MDR-TB), by improving its solubility, bioavailability, and targeting to infection sites while minimizing systemic toxicity.[1][2][3][4][5][6]
Introduction to this compound and the Need for Novel Drug Delivery
This compound (BDQ) is a diarylquinoline antimycobacterial agent that was granted accelerated approval by the US Food and Drug Administration (FDA) in 2012 for the treatment of MDR-TB.[1][7][8][9] Its unique mechanism of action involves the inhibition of the F1/F0 ATP synthase in Mycobacterium tuberculosis, leading to bactericidal activity against both replicating and dormant bacilli.[3][5][7][10] Despite its potency, this compound's clinical use is hampered by poor water solubility, which can lead to variable oral bioavailability, and concerns about dose-dependent cardiotoxicity (QT interval prolongation).[1][2][11][12]
Novel drug delivery systems offer a promising strategy to overcome these limitations.[2][13] By encapsulating this compound in carriers such as lipid nanoparticles, liposomes, and polymeric micelles, it is possible to:
-
Enhance aqueous dispersibility and dissolution.
-
Improve pharmacokinetic profiles and bioavailability.[14]
-
Enable targeted delivery to macrophages and the lungs, the primary sites of TB infection.
-
Develop long-acting formulations to improve patient adherence.[17][18][19][20][21]
This document outlines protocols for the preparation and characterization of several this compound-loaded nanoformulations.
This compound-Loaded Lipid Nanoparticles (LNPs)
Lipid nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are effective vehicles for lipophilic drugs like this compound. They are composed of biocompatible and biodegradable lipids, offering good stability and high drug encapsulation efficiency.[1][2]
Quantitative Data Summary
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| BQ-SLN3 | 144 | -16.3 | 92.05 | 13.33 | [22][23] |
| Neutral BQ-LNPs | - | - | >90 | up to 10 | [1][2] |
| Cationic BQ-LNPs | - | - | >90 | up to 10 | [1][2] |
Experimental Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol is based on the methodology for preparing BQ-SLNs.[22]
Materials:
-
This compound (BQ)
-
Solid Lipid (e.g., Glyceryl monostearate - GMS)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (e.g., Phospholipon 90G - PL90G)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Centrifuge
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid (GMS) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (Poloxamer 188) and co-surfactant (PL90G) in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize at high speed (e.g., 10,000 rpm) for a specified duration (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Cool the resulting emulsion in an ice bath while stirring to allow for the solidification of the lipid and the formation of SLNs.
-
Purification: Centrifuge the SLN dispersion to separate the nanoparticles from any unencapsulated drug. Wash the pellet with purified water and re-centrifuge.
-
Storage: Resuspend the final SLN pellet in a suitable aqueous medium, potentially with a cryoprotectant for lyophilization and long-term storage.
Experimental Workflow: BQ-SLN Preparation
Caption: Workflow for this compound-Loaded SLN Preparation.
Inhalable this compound Formulations
Pulmonary delivery of this compound is a promising approach to target the primary site of TB infection, increase local drug concentrations, and reduce systemic side effects.[8][11][16] This can be achieved through dry powder inhalers (DPIs) or nebulized liposomal formulations.
Quantitative Data Summary
| Formulation Type | Key Findings | Reference |
| Inhalable Dry Powder (BDQ with L-leucine) | Aerodynamic Diameter: 2.4 µm; Fine Particle Fraction (FPF): 74.4% | [12] |
| Fucosylated Liposomes (Intranasal) | Particle Size: ~70 nm; Drug Concentration: ~3.6 mg/mL; 6-fold improved lung bioavailability vs. IV | [15][24] |
| BQ-PTD PLGA Nanoparticles (Dry Powder) | MMAD: 2.4 µm; FPF > 75% | [25] |
Experimental Protocol: Preparation of Inhalable this compound Dry Powder by Spray Drying
This protocol is based on methodologies for preparing spray-dried this compound powders.[8][12][26][27]
Materials:
-
This compound fumarate (B1241708)
-
L-leucine (as a dispersibility enhancer)
-
Solvent system (e.g., 80:10:10 DI water:Ethanol:DMF)[27]
Equipment:
-
Spray dryer (e.g., Buchi Mini Spray-dryer B-290)
-
Magnetic stirrer
Procedure:
-
Feed Solution Preparation: Dissolve this compound fumarate and L-leucine (e.g., at a ratio of 85:15 w/w) in the chosen solvent system to a specific total solids concentration (e.g., 2.35 mg/mL).[27] Stir until fully dissolved.
-
Spray Drying:
-
Set the spray dryer parameters. Typical settings might include:
-
Inlet temperature: 100-120°C
-
Aspirator rate: 80-100%
-
Feed pump rate: 10-20%
-
Nozzle atomizing air flow: 400-600 L/h
-
-
Pump the feed solution into the spray dryer.
-
The solvent evaporates rapidly in the drying chamber, forming solid microparticles.
-
-
Powder Collection: The dried powder is separated from the air stream by a cyclone and collected in a collection vessel.
-
Characterization:
-
Morphology: Analyze particle shape and surface characteristics using Scanning Electron Microscopy (SEM).
-
Aerodynamic Performance: Evaluate the fine particle fraction (FPF) and mass median aerodynamic diameter (MMAD) using a cascade impactor (e.g., Next Generation Impactor).
-
Physical State: Determine if the powder is crystalline or amorphous using X-ray Powder Diffraction (XRPD).
-
Experimental Workflow: Spray Drying Process
Caption: Workflow for Inhalable this compound Powder Production.
Long-Acting Injectable (LAI) this compound Formulations
LAI formulations of this compound are being developed to simplify TB treatment regimens, potentially reducing dosing frequency to once monthly.[17][18][19][20] This could significantly improve patient adherence, a major challenge in TB therapy.
Quantitative Data Summary
| Formulation | Dosing Regimen (Mouse Model) | Outcome | Reference |
| This compound Microsuspension | Single 160 mg/kg intramuscular injection | Antituberculosis activity for at least 12 weeks | [18][19][20] |
| This compound Microsuspension | 1, 2, or 3 monthly doses of 160 mg/kg | 2.9, 3.2, and 3.5 log10 CFU/lung reduction, respectively, by week 12 | [18] |
Experimental Protocol: Preparation of a this compound LAI Microsuspension
This protocol is based on the description of a long-acting this compound formulation.[17]
Materials:
-
This compound
-
d-α-Tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS)
-
Aqueous vehicle (e.g., water for injection)
Procedure:
-
Component Ratio: The formulation consists of this compound and TPGS in a specific ratio (e.g., 4:1) and mannitol (e.g., 50 mg/mL).[17] The final concentration of this compound is high (e.g., 200 mg/mL).[17]
-
Milling/Nanosizing: The this compound drug substance is typically wet-milled in the presence of stabilizers (like TPGS) to reduce the particle size to the micro- or nano-scale. This process creates a stable suspension.
-
Suspension Formulation: The appropriately sized this compound particles are suspended in an aqueous vehicle containing mannitol, which can act as a tonicity-adjusting agent.
-
Sterilization: The final microsuspension is sterilized, for example, by gamma irradiation, as autoclaving may not be suitable for all components.
-
Characterization:
-
Particle Size Distribution: Measured by laser diffraction.
-
Drug Content and Purity: Assessed by High-Performance Liquid Chromatography (HPLC).
-
In Vitro Release: Studied using a dialysis method or a flow-through cell system to simulate slow release.
-
In Vitro and In Vivo Efficacy Evaluation
Protocol: In Vitro Antimicrobial Activity (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined to ensure the encapsulated this compound retains its anti-mycobacterial activity.[28]
Method: Resazurin (B115843) Microtiter Assay (REMA) [2][28]
-
Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 medium supplemented with 10% ADC and 0.05% Tween® 80 at 37°C.[2][28]
-
Prepare serial two-fold dilutions of the this compound nanoformulation and free this compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for 6-7 days.
-
Add a resazurin solution (e.g., 0.01% w/v) to each well and incubate for another 24-48 hours.[28]
-
The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (bacterial growth).[28]
Protocol: In Vivo Efficacy in a Mouse Model of TB
This protocol provides a general framework for assessing the in vivo efficacy of this compound formulations.
Model: C3HeB/FeJ or BALB/c mice infected with M. tuberculosis H37Rv via aerosol challenge.[15][17]
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection.
-
Treatment Initiation: Begin treatment several weeks post-infection when a stable bacterial load is established.
-
Dosing: Administer the this compound nanoformulation, free this compound (as a control), and a vehicle-only control group according to the study design (e.g., daily oral gavage, intermittent intranasal instillation, or a single intramuscular injection for LAI).
-
Outcome Measurement: At specified time points, euthanize subsets of mice and harvest their lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) plates.
-
CFU Counting: Incubate the plates for 3-4 weeks at 37°C and count the number of colony-forming units (CFU).
-
Analysis: The efficacy of the treatment is determined by the reduction in the log10 CFU count in the organs of treated mice compared to the untreated control group.[15][18]
This compound's Mechanism of Action
Caption: this compound inhibits ATP synthase, disrupting energy production in M. tuberculosis.
References
- 1. This compound loaded lipid nanoparticles: a promising candidate for TB treatment – TechConnect Briefs [briefs.techconnect.org]
- 2. scispace.com [scispace.com]
- 3. Innovative this compound-Based Delivery Systems for Multidrug-Resistant Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Delivery Innovations: A Review on Advancing MDR-TB Treatment Strategies | Bentham Science [benthamscience.com]
- 5. Innovative this compound-Based Delivery Systems for Multidrug-Resistant Tuberculosis Treatment | Bentham Science [benthamscience.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Development of this compound-Loaded SNEDDS Using Quality by Design (QbD) Approach to Improve Biopharmaceutical Attributes for the Management of Multidrug-Resistant Tuberculosis (MDR-TB) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation Strategies of the Anti-Mycobacterial Drug this compound for Intrapulmonary Routes of Administration [mdpi.com]
- 9. This compound: a new hope to treat multi-drug resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 11. Inhalable Dry Powder of this compound for Pulmonary Tuberculosis: In Vitro Physicochemical Characterization, Antimicrobia… [ouci.dntb.gov.ua]
- 12. Inhalable Dry Powder of this compound for Pulmonary Tuberculosis: In Vitro Physicochemical Characterization, Antimicrobial Activity and Safety Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound nanoparticle-mediated drug therapy against tuberculosis in the zebrafish embryo model [agris.fao.org]
- 14. This compound Delivery Innovations: A Review on Advancing MDR-TB Treatment Strategies | CoLab [colab.ws]
- 15. Intranasal Administration of this compound-Loaded Fucosylated Liposomes Provides Anti-Tubercular Activity while Reducing the Potential for Systemic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhaled liposomal bedaquilin: A new nanomedicine in the fight against tuberculosis? - Forschungszentrum Borstel, Leibniz Lungenzentrum [fz-borstel.de]
- 17. journals.asm.org [journals.asm.org]
- 18. Activity of a Long-Acting Injectable this compound Formulation in a Paucibacillary Mouse Model of Latent Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. Efficacy of Long-Acting this compound Regimens in a Mouse Model of Tuberculosis Preventive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LAPaL [lapal.medicinespatentpool.org]
- 22. researchgate.net [researchgate.net]
- 23. This compound-Loaded Solid Lipid Nanoparticles Drug Delivery in the Management of Non-Small-Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A quality-by-design strategic approach for the development of this compound-pretomanid nanoparticles as inhalable dry powders for TB treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhalable Dry Powder of this compound for Pulmonary Tuberculosis: In Vitro Physicochemical Characterization, Antimicrobial Activity and Safety Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Preparation Strategies of the Anti-Mycobacterial Drug this compound for Intrapulmonary Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 28. zaguan.unizar.es [zaguan.unizar.es]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bedaquiline Solubility Challenges in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Bedaquiline in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental solubility profile of this compound?
A1: this compound, specifically this compound fumarate (B1241708), is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1][2] It is practically insoluble in water but shows solubility in some organic solvents and lipid-based systems.[2][3] Its high lipophilicity (log P ~7.1) contributes to its poor water solubility.[2]
Q2: What are the recommended starting solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[3][4][5] Ethanol can also be used, sometimes requiring gentle warming and sonication.[4] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[3]
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the highly concentrated this compound stock solution (in an organic solvent like DMSO) is rapidly diluted into an aqueous environment where this compound is poorly soluble. To prevent this, it is advisable to:
-
Use a final DMSO concentration of <0.5% in your culture medium, although the tolerance can be cell-line dependent.
-
Add the this compound stock solution to the medium drop-wise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
-
Consider using a serum-containing medium , as serum proteins can sometimes help to stabilize the compound.
-
Explore solubility-enhancing formulations as described in the troubleshooting guide below if precipitation persists.
Q4: Can pH be adjusted to improve this compound solubility?
A4: Yes, pH can influence this compound's solubility. Acidic conditions can improve its solubility. For instance, this compound was found to be soluble in a mixture of 80:10:10 water:DMSO:ethanol when the pH was adjusted to 2.5–3 with acetic acid.[6] However, such acidic conditions may not be compatible with many in vitro assays or cell culture systems.
Troubleshooting Guide for this compound Solubility Issues
Issue 1: this compound Powder Does Not Dissolve in Standard Solvents
-
Possible Cause: Inadequate solvent volume or use of inappropriate solvents.
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: For this compound fumarate, aim for concentrations of up to 100 mg/mL in fresh, high-quality DMSO.[3] For ethanol, solubility is lower, around 4 mg/mL.[3]
-
Apply Gentle Heat and Sonication: Warming the solution gently (e.g., to 37°C) and using an ultrasonic bath can aid dissolution, particularly in ethanol.[4]
-
Use Co-Solvent Systems: If a single solvent is insufficient, consider a co-solvent system. A mixture of DMSO, PEG300, and Tween-80 has been used to prepare clear solutions.[7]
-
Issue 2: Persistent Precipitation in Aqueous Media
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the lowest effective concentration of this compound for your experiment to minimize the amount needed.
-
Employ Cyclodextrins: Cyclodextrins can encapsulate hydrophobic drugs like this compound, enhancing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be effective.[6][7]
-
Formulate as a Nanoemulsion: Self-nanoemulsifying drug delivery systems (SNEDDS) can significantly improve the aqueous dispersibility of this compound.[2] This involves dissolving this compound in an oil (like caprylic acid or olive oil) with a surfactant and co-surfactant.[2][8][9]
-
Prepare Solid Dispersions: For some applications, preparing a solid dispersion of this compound with a hydrophilic polymer (like PEG or PVP) can enhance its dissolution rate.[1]
-
Quantitative Data on this compound Solubility
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration/Solubility | Reference(s) |
| DMSO | ≥23.45 mg/mL to 100 mg/mL | [3][4][5] |
| Ethanol | ~4 mg/mL (may require warming) | [3][4] |
| Water | Insoluble (0.000193 mg/mL) | [2][3] |
| 80:10:10 Water:DMSO:Ethanol (pH 2.5-3) | Soluble (specific concentration not stated) | [6] |
| 80:10:10 Water:Ethanol:DMF | 2.35 mg/mL | [6] |
| Caprylic Acid (Oil) | 6.27 ± 10.90 mg/mL | [2] |
| Olive Oil | 3.45 ± 0.041 mg/mL | [8][9] |
| Propylene Glycol | ~6 mg/mL | [2] |
| Transcutol-P | ~6 mg/mL | [2] |
Table 2: Formulations to Enhance this compound Solubility
| Formulation Method | Key Excipients | Achieved Concentration / Improvement | Reference(s) |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.75 mg/mL (clear solution) | [7] |
| Cyclodextrin Complexation | 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.75 mg/mL | [7] |
| Cyclodextrin Complexation | 36% w/v 2-hydroxypropyl-β-cyclodextrin and 29% w/v sucrose (B13894) in water | 15 mg/mL | [6] |
| Solid Dispersion (Binary) | Soluplus® | 14.31-fold increase in solubility | [1] |
| Solid Dispersion (Ternary) | Soluplus® | 20.43-fold increase in solubility | [1] |
| Nanoemulsion (SNEDDS) | Caprylic acid, Propylene glycol, Transcutol-P | Droplet size ~98.88 nm | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound fumarate powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh the desired amount of this compound fumarate powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if needed.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the solution soon after preparation.[4]
-
Protocol 2: Enhancing Aqueous Solubility with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Materials: this compound fumarate, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer and stir bar, amber vial.
-
Procedure (based on a 15 mg/mL this compound solution): [6]
-
Prepare a 36% (w/v) solution of HP-β-CD in deionized water.
-
Optionally, add sucrose (29% w/v) to the solution and stir at 35°C until dissolved.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring at 35°C until the this compound is fully dissolved, resulting in a clear solution.
-
This aqueous solution can then be sterile-filtered for use in cell culture.
-
Visualizations
This compound's Mechanism of Action
This compound's primary mechanism of action is the inhibition of the mycobacterial F-ATP synthase, an enzyme crucial for energy production in Mycobacterium tuberculosis.[3][4][6] This leads to a depletion of ATP, which in turn disrupts various essential cellular processes.[4] In mammalian cells, this compound has been shown to induce apoptosis and senescence, potentially through the generation of reactive oxygen species (ROS).[9]
Caption: this compound's dual impact on mycobacteria and mammalian cells.
Experimental Workflow: Preparing a Soluble this compound Formulation
The following workflow outlines the decision-making process and steps for preparing a this compound solution for in vitro experiments, starting from the standard approach to more advanced solubility enhancement techniques.
Caption: Workflow for preparing soluble this compound for in vitro assays.
References
- 1. Transcriptional Inhibition of the F1F0-Type ATP Synthase Has Bactericidal Consequences on the Viability of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 4. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Addressing Bedaquiline instability in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bedaquiline. The information provided addresses common instability issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability in experimental settings?
A1: this compound's stability is significantly influenced by pH, temperature, and the presence of oxidative agents.[1][2][3] It is known to degrade in acidic and oxidative conditions.[3] The rate of degradation increases with higher temperatures and in the presence of degradants.[2] Conversely, this compound is stable in neutral aqueous conditions and at lower temperatures.[2][4] It has also been shown to be stable under thermal and neutral light conditions.[3]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing this compound stock solutions.[5][6] For long-term storage, it is recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[7] It is advisable to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[5][6]
Q3: Can I prepare aqueous solutions of this compound? How stable are they?
A3: this compound has very poor solubility in water, indicating its hydrophobic nature.[4] While aqueous suspensions can be prepared, their stability is pH-dependent. This compound is most stable in neutral aqueous conditions.[2][4] Acidic and alkaline aqueous solutions lead to degradation, with the degradation rate following first-order kinetics.[2][4] For short-term use, an aqueous solution (theoretically containing 15 mg/mL) stored at 4°C showed minimal degradation over 7 days.[8]
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur due to poor solubility, especially in aqueous buffers, or if the concentration exceeds its solubility limit in a particular solvent. If you are using DMSO, ensure it is fresh and not moisture-laden, as this can decrease solubility.[5][6] If working with aqueous media, consider the pH, as this compound's solubility can be pH-dependent. It may be necessary to sonicate the solution gently or prepare a fresh, lower-concentration stock.
Q5: Are there known impurities or degradation products of this compound I should be aware of?
A5: Yes, forced degradation studies have identified several degradation products. Degradation in acidic and oxidative media leads to the formation of multiple degradation products.[3] Under photolytic conditions, this compound fumarate (B1241708) can undergo cis-trans isomerization of the fumarate moiety and degradation of the side chains.[9] It is crucial to be aware of these potential impurities as they could interfere with experimental results or have their own biological activity.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based or microbiological assays.
-
Possible Cause 1: this compound degradation in culture medium.
-
Troubleshooting Step: The pH of your culture medium can affect this compound's stability. This compound is less stable in acidic conditions.[1][3] Verify the pH of your medium after the addition of all components and throughout the experiment. If the medium is acidic, consider buffering it to a neutral pH if compatible with your experimental system.
-
Preventative Measure: Prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment. Avoid storing diluted this compound solutions in culture medium for extended periods.
-
-
Possible Cause 2: Interaction with assay components.
-
Troubleshooting Step: Some components in the assay medium, such as certain supplements or high concentrations of metabolic products from cells/bacteria, could potentially act as degradants.
-
Preventative Measure: Run a stability control by incubating this compound in the complete assay medium (without cells or bacteria) under the same experimental conditions. Analyze the concentration of this compound at the beginning and end of the incubation period using a suitable analytical method like HPLC to check for degradation.
-
Issue 2: Poor solubility or precipitation of this compound during assay setup.
-
Possible Cause 1: "Salting out" or precipitation upon dilution into aqueous buffers.
-
Troubleshooting Step: this compound is hydrophobic.[4] When a concentrated DMSO stock is diluted into an aqueous buffer, it can precipitate. To mitigate this, try diluting the stock solution in a stepwise manner. Alternatively, using a vehicle that improves solubility, such as a solution containing a small percentage of a non-ionic surfactant like Tween 80 or a cyclodextrin, may be beneficial.[5][8]
-
Preventative Measure: Before your main experiment, perform a solubility test with your planned final concentration of this compound in the assay buffer to ensure it remains in solution.
-
-
Possible Cause 2: Use of old or hydrated DMSO.
-
Troubleshooting Step: DMSO is hygroscopic and absorbed water can significantly reduce its ability to dissolve hydrophobic compounds like this compound.[5][6]
-
Preventative Measure: Use fresh, anhydrous DMSO for preparing stock solutions. Store DMSO in small, tightly sealed aliquots to minimize water absorption.
-
Data Summary Tables
Table 1: Summary of this compound Stability Under Different Conditions
| Condition | Stability | Source |
| pH | ||
| Acidic (e.g., 1N HCl) | Unstable, degradation occurs | [1][3] |
| Neutral (aqueous) | Stable | [1][2][4] |
| Alkaline (e.g., 1N NaOH) | Unstable, degradation occurs | [2][4] |
| Temperature | ||
| Lower temperatures | Stable | [2][4] |
| Elevated temperatures (e.g., 80°C) | Increased degradation rate | [2][4][3] |
| Other Conditions | ||
| Oxidative (e.g., H₂O₂) | Unstable, degradation occurs | [3] |
| Photolytic (UV light) | Stable | [4] |
| Thermal (solid state) | Stable | [4][3] |
Table 2: Recommended Storage for this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Source |
| DMSO | -20°C | 1 year | [7] |
| DMSO | -80°C | 2 years | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Accurately weigh the desired amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mg/mL).[5][6] Sonication may be used to aid dissolution. c. Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes. d. Store the aliquots at -20°C or -80°C.[7]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol is a general guideline based on methods described for this compound stability studies.[2][3] Specific parameters may need to be optimized for your equipment and specific experimental needs.
-
Chromatographic System:
-
Column: A reverse-phase column, such as a C8 or C18 column, is typically used.[3]
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.01 M sodium dihydrogen ortho phosphate (B84403) at pH 2.5 or 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common.[3]
-
Detection: UV detection at a wavelength around 227 nm is suitable for this compound.[4]
-
-
Sample Preparation: a. Prepare a sample of this compound that has been subjected to the experimental conditions you are testing (e.g., incubated in culture medium). b. Prepare a control sample of this compound at the same initial concentration that has not been subjected to the stress conditions. c. Dilute the samples with the mobile phase to a concentration within the linear range of the assay. d. Filter the samples through a 0.45 µm syringe filter before injection.[3]
-
Analysis: a. Inject the samples into the HPLC system. b. Integrate the peak area corresponding to this compound. c. Compare the peak area of the stressed sample to the control sample to determine the percentage of degradation. The appearance of new peaks can indicate the formation of degradation products.
Visualizations
Caption: Factors leading to this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of physicochemical stability and degradation kinetics of this compound in hydrolytic solutions of different pH | Biblioteket Frederiksberg - fkb.dk [fkb.dk]
- 3. Separation and Characterization of Novel Degradation and Process Related Impurities of this compound Bulk Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preparation Strategies of the Anti-Mycobacterial Drug this compound for Intrapulmonary Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interpreting unexpected results in Bedaquiline susceptibility testing
Welcome to the technical support center for Bedaquiline (BDQ) susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for this compound susceptibility testing?
A1: The most common methods for phenotypic BDQ susceptibility testing are the Mycobacteria Growth Indicator Tube (MGIT) system, the Middlebrook 7H11 or 7H10 agar (B569324) proportion (AP) method, and the broth microdilution (BMD) method using 7H9 broth.[1][2] Each method has its own set critical concentrations or breakpoints for determining resistance.
Q2: My quality control (QC) strain is showing results outside the acceptable range. What should I do?
A2: If your QC results for Mycobacterium tuberculosis H37Rv are out of the established range, all tests conducted with that batch of reagents or on that day should be considered invalid.[3] Before re-testing clinical isolates, you must investigate and rectify the source of the error. This could include issues with media preparation, drug solution integrity, inoculum preparation, or incubation conditions.[3]
Q3: I have a susceptible result from the phenotypic test, but genotypic testing shows a mutation in a resistance-associated gene. How should I interpret this?
A3: This is a known area of discordance. Mutations in genes like Rv0678 can confer low-level resistance that may not be consistently detected by all phenotypic methods, especially if the minimum inhibitory concentration (MIC) is close to the critical concentration.[4][5][6] In such cases, it is often recommended to consider the genotypic result as an indicator of potential resistance.[6][7] The detection of a resistance-associated mutation should generally overrule a susceptible phenotypic result, provided there are no obvious errors in the testing procedure.[6][7]
Q4: Can heteroresistance affect my this compound susceptibility test results?
A4: Yes, heteroresistance, the presence of both susceptible and resistant subpopulations of bacteria, can lead to variable or intermediate results in phenotypic susceptibility testing.[8] A low frequency of resistant mutants might not be detected at the standard critical concentration, potentially leading to a "susceptible" interpretation. Some studies suggest that considering "intermediate" results, where growth is delayed but not completely inhibited, could help in the earlier detection of emerging resistance.[8]
Q5: Why do I see different MIC values for the same isolate when using different testing methods (e.g., MGIT vs. Agar Proportion)?
A5: Different testing methods have different breakpoints and can yield different MIC values. For instance, microbiological equivalence has been shown for BDQ MICs determined using 7H10 and 7H11 agar, but not for those determined using 7H9 broth versus the agar-based methods.[9] It is crucial to interpret the results based on the specific, validated breakpoints for each method.[1]
Troubleshooting Guide for Unexpected Results
This guide addresses specific unexpected outcomes you might encounter during this compound susceptibility testing.
Issue 1: No growth or insufficient growth in the drug-free control.
-
Possible Cause 1: Inoculum Preparation Error: The bacterial suspension may have been too dilute or improperly prepared.
-
Troubleshooting Step: Review your protocol for preparing the inoculum to ensure the correct bacterial density is achieved. Re-standardize your inoculum and repeat the test.
-
-
Possible Cause 2: Media Quality Issue: The growth medium may be expired, improperly prepared, or contaminated, inhibiting bacterial growth.
-
Troubleshooting Step: Check the expiry date and quality control records for the media batch. If in doubt, prepare fresh media and repeat the test. Always test a new batch of media with a QC strain.
-
-
Possible Cause 3: Incubation Problem: The incubator may not be maintaining the correct temperature or atmospheric conditions.
-
Troubleshooting Step: Verify the incubator's temperature and CO2 levels (if applicable). Ensure proper sealing of plates or tubes to prevent drying.
-
Issue 2: Contamination in test wells/tubes.
-
Possible Cause 1: Non-sterile Technique: Contamination can be introduced during inoculum preparation, plating, or drug dilution.
-
Troubleshooting Step: Review and reinforce aseptic techniques. Ensure all materials and reagents are sterile. A sterility control well (broth without inoculum) can help identify contamination from the media or drug solutions.[3]
-
-
Possible Cause 2: Contaminated Reagents: The media, water, or drug stock solutions may be contaminated.
-
Troubleshooting Step: Prepare fresh reagents and repeat the experiment. Filter-sterilize solutions where appropriate.
-
Issue 3: MIC values are consistently higher or lower than expected for the QC strain.
-
Possible Cause 1: Incorrect this compound Concentration: There may be an error in the preparation of the this compound stock solution or the serial dilutions.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound and carefully perform the serial dilutions. Verify all calculations.
-
-
Possible Cause 2: Drug Instability: this compound may have degraded due to improper storage.
-
Troubleshooting Step: Ensure this compound stock solutions are stored correctly (typically at -20°C or below) and are not expired.[3]
-
-
Possible Cause 3: Inappropriate pH of the Media: The pH of the Mueller-Hinton broth can affect the activity of some antibiotics.
-
Troubleshooting Step: Check the pH of your prepared media to ensure it is within the recommended range (typically 7.2-7.4).[10]
-
Issue 4: Discrepant results between duplicate tests of the same isolate.
-
Possible Cause 1: Inoculum Inconsistency: Variations in the inoculum density between tests can lead to different MIC results.
-
Troubleshooting Step: Ensure the inoculum is well-mixed and standardized to the same turbidity for each replicate.
-
-
Possible Cause 2: Pipetting Errors: Inaccurate pipetting during serial dilutions or inoculation can cause variability.
-
Troubleshooting Step: Calibrate your pipettes regularly and use proper pipetting techniques.
-
-
Possible Cause 3: Heteroresistance: The presence of a mixed population of susceptible and resistant bacteria can lead to random variation in test outcomes.
-
Troubleshooting Step: If heteroresistance is suspected, consider molecular methods to detect resistant subpopulations. Also, re-incubation and observation for delayed growth might provide clues.[8]
-
Data Presentation: Quantitative Summaries
Table 1: this compound Critical Concentrations and MIC Breakpoints for Different Methods
| Testing Method | Medium | Critical Concentration (CC) / MIC Breakpoint (μg/mL) |
| MGIT 960 | 7H9 Broth | 1.0[1][2] |
| Agar Proportion (AP) | 7H11 Agar | 0.25[1][2] |
| Broth Microdilution (BMD) | 7H9 Broth | 0.12[1][2] |
Table 2: Quality Control Ranges for M. tuberculosis H37Rv
| Testing Method | Medium | Acceptable MIC Range (μg/mL) |
| Agar Dilution | 7H10 Agar | 0.015 - 0.12[9][11][12] |
| Agar Dilution | 7H11 Agar | 0.015 - 0.12[9][11] |
| Broth Microdilution | 7H9 Broth | 0.015 - 0.06[9][11] |
| MGIT 960 | 7H9 Broth | 0.125 - 0.50[13][14] |
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) for this compound MIC Determination
-
Prepare this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 1 mg/mL). Store at -20°C or below.
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth supplemented with OADC to achieve the desired final concentrations in the microtiter plate.
-
Prepare Inoculum: Culture M. tuberculosis in 7H9 broth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Further dilute the inoculum as required by your specific protocol to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Microtiter Plate: Add 100 µL of the standardized inoculum to each well of a 96-well microtiter plate containing 100 µL of the this compound dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7-21 days, or until growth is clearly visible in the growth control well.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[1]
Protocol 2: MGIT 960 this compound Susceptibility Testing
-
Prepare Drug Solution: Reconstitute this compound to the desired stock concentration. Further dilute in sterile distilled water to prepare the working solution for addition to the MGIT tubes.
-
Prepare Inoculum: From a positive MGIT culture, prepare a 1:100 dilution in sterile saline.
-
Inoculate MGIT Tubes:
-
Drug-containing tube: Add the appropriate volume of the this compound working solution to an MGIT tube to achieve the final critical concentration of 1.0 µg/mL. Inoculate with 0.5 mL of the undiluted bacterial suspension.
-
Growth control tube: Prepare a 1:100 dilution of the bacterial suspension. Inoculate a drug-free MGIT tube with 0.5 mL of this diluted suspension.
-
-
Incubation: Place both tubes into the BACTEC MGIT 960 instrument and incubate according to the manufacturer's instructions.
-
Interpretation: The instrument automatically flags a culture as susceptible or resistant based on a comparison of the time to positivity of the drug-containing tube and the growth control tube.
Visualizations
Caption: Mechanisms of this compound action and resistance in M. tuberculosis.
Caption: Troubleshooting workflow for unexpected this compound DST results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Validation of this compound Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Acquired this compound resistance during the treatment of drug-resistant tuberculosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. A composite reference standard is needed for this compound antimicrobial susceptibility testing for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. A Multilaboratory, Multicountry Study To Determine this compound MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. researchgate.net [researchgate.net]
- 12. A Multilaboratory, Multicountry Study To Determine this compound MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound susceptibility testing of Mycobacterium tuberculosis in an automated liquid culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Bedaquiline-Induced Cardiotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bedaquiline-induced cardiotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: The primary mechanism of this compound-induced cardiotoxicity is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel (KCNH2).[1] This channel is crucial for the repolarization phase of the cardiac action potential. By blocking the hERG channel, this compound impedes the outflow of potassium ions from cardiomyocytes, leading to a prolongation of the action potential duration. This is observed on an electrocardiogram (ECG) as a prolongation of the QT interval.[1] Excessive QT prolongation can increase the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[1]
Q2: Which animal models are most commonly used to study drug-induced cardiotoxicity?
A2: Rats, mice, and dogs are commonly used animal models for assessing drug-induced cardiotoxicity. Rats are frequently used for initial toxicity screening, while dogs, particularly telemetered dogs, are often used for more detailed cardiovascular safety pharmacology studies due to their cardiac physiology being more comparable to humans in some aspects. Zebrafish have also been used to assess this compound's cardiotoxicity.
Q3: What are the typical clinical signs of cardiotoxicity in animals treated with this compound?
A3: In a study involving a combination of anti-tuberculosis drugs including this compound, rats exhibited a decrease in heart rate and a lengthening of the QT and QRS intervals on their ECGs.[2] Arrhythmias, such as the loss of an R wave in the presence of a P wave, were also observed.[2] Morphological changes in the heart tissue were minimal, showing only slight hydropic dystrophy of cardiomyocytes and mild edema of the stroma.[2]
Q4: Are there any known strategies to mitigate this compound-induced cardiotoxicity in an experimental setting?
A4: Co-administration of the calcium channel blocker verapamil (B1683045) has been shown to reduce the required dose of this compound in mice without compromising its anti-tuberculosis efficacy, thereby potentially lowering its toxicity.[3][4] Verapamil is thought to inhibit efflux pumps, which may lead to increased intracellular concentrations of this compound, allowing for a lower administered dose.[4]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| No significant QT prolongation observed after this compound administration. | 1. Incorrect Dose or Administration Route: The dose may be too low to induce a measurable effect, or the administration route may result in poor bioavailability. 2. Incorrect QT Correction Formula: The formula used to correct the QT interval for heart rate may not be appropriate for the animal species. 3. Timing of ECG Measurement: ECGs may not be recorded at the time of peak plasma concentration of this compound or its active metabolite, M2. | 1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for inducing cardiotoxicity in your specific animal model and strain. Ensure the drug is properly dissolved or suspended for oral gavage. 2. Use Appropriate Correction Formula: For rats, consider using species-specific correction formulas rather than those developed for humans (e.g., Bazett's or Fridericia's). 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, correlate ECG measurements with plasma concentrations of this compound and M2 to identify the time of maximum effect. |
| High mortality rate in the this compound-treated group. | 1. Dose is too high: The administered dose may be causing acute toxicity. 2. Off-target toxicity: this compound's high lipophilicity can lead to phospholipidosis at high doses.[1] 3. Drug-drug interactions: If this compound is administered as part of a combination therapy, other drugs may be exacerbating its toxicity. | 1. Reduce the Dose: Start with a lower dose and titrate upwards to a level that induces cardiotoxicity without causing excessive mortality. 2. Monitor for other toxicities: In addition to cardiac monitoring, observe animals for signs of other organ toxicity (e.g., liver). 3. Evaluate individual drug toxicities: If using a combination of drugs, assess the toxicity of each compound individually before testing them in combination. |
| Significant variability in ECG readings between animals. | 1. Animal Stress: Stress during handling and ECG recording can significantly affect heart rate and other ECG parameters. 2. Anesthesia Effects: If using anesthesia, the type and depth of anesthesia can influence cardiovascular parameters. 3. Incorrect Electrode Placement: Improper placement of ECG electrodes can lead to inconsistent and inaccurate readings. | 1. Acclimatization and Handling: Ensure animals are properly acclimatized to the experimental procedures and handled gently to minimize stress. For continuous monitoring, consider using telemetry systems in conscious, freely moving animals. 2. Consistent Anesthesia Protocol: If anesthesia is necessary, use a consistent protocol for all animals and allow for a stabilization period before recording. 3. Standardized Electrode Placement: Develop and adhere to a standardized protocol for electrode placement based on the animal's anatomy. |
Experimental Protocols
Protocol 1: Induction of this compound Cardiotoxicity in Rats
This protocol is a synthesized approach based on available literature for general cardiotoxicity studies and specific information on this compound.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
Dosing Regimen:
-
Administer this compound daily via oral gavage for 14 days.[2]
-
A suggested starting dose, extrapolated from mouse studies and clinical use, would be in the range of 10-30 mg/kg. A dose-finding study is highly recommended.
-
-
Monitoring:
-
ECG: Record ECGs at baseline (before the first dose) and at regular intervals during the 14-day treatment period (e.g., weekly or on days 7 and 14). For acute effects, record ECGs at various time points after a single dose (e.g., 1, 2, 4, 8, and 24 hours).
-
Serum Biomarkers: Collect blood at the end of the study to measure cardiac biomarkers such as troponin I (cTnI) and troponin T (cTnT).
-
Histopathology: At the end of the 14-day period, euthanize the animals and collect heart tissue for histopathological analysis.[2] Tissues should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Protocol 2: Mitigation of this compound Cardiotoxicity with Verapamil in Mice
This protocol is based on a study by Gupta et al. (2015).[3]
-
Animal Model: BALB/c mice.
-
Drug Preparation: Prepare this compound and verapamil for oral administration.
-
Dosing Regimen:
-
Administer a suboptimal dose of this compound (e.g., 12.5 mg/kg) daily via oral gavage.
-
Co-administer verapamil (e.g., 12.5 mg/kg) with the this compound.
-
-
Monitoring:
-
The primary endpoint in the original study was bactericidal activity. For a cardiotoxicity focus, ECG monitoring would be the primary endpoint.
-
ECGs should be recorded at baseline and at selected time points during the treatment period.
-
A control group receiving the suboptimal dose of this compound alone and another group receiving a higher, cardiotoxic dose of this compound should be included for comparison.
-
Quantitative Data Summary
Table 1: this compound-Induced ECG Changes in a Rat Model (as part of a drug complex)
| Parameter | Control Group | This compound Complex-Treated Group |
| Heart Rate | Normal | Decreased[2] |
| QT Interval | Normal | Lengthened[2] |
| QRS Interval | Normal | Lengthened[2] |
| Arrhythmias | Absent | Observed (e.g., loss of R wave)[2] |
Data from a study where rats were treated with a complex of Mfx + Bdq + Lzd + Pto + Cm for 14 days.[2]
Table 2: Clinically Observed QT Interval Prolongation with this compound
| Study Population | Mean Change in QTcF from Baseline | Percentage of Patients with QTcF > 500 ms (B15284909) |
| Patients with Drug-Resistant TB | +23.7 ms (at 6 months) | 2.1% |
| Patients with Drug-Resistant TB | +34.06 ms (at 3 months) | Not reported |
| Patients with Drug-Resistant TB | 11 ms to 52.5 ms | Varies by study |
QTcF: QT interval corrected using Fridericia's formula. Data is compiled from multiple clinical studies.
Visualizations
Caption: this compound's primary mechanism of cardiotoxicity.
Caption: General workflow for assessing this compound cardiotoxicity.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Optimizing this compound for cardiotoxicity by structure based virtual screening, DFT analysis and molecular dynamic simulation studies to identify selective MDR-TB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. TB R&D Update: New treatment strategy using this compound in combination with heart medication, Verapamil | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Verapamil Increases the Bactericidal Activity of this compound against Mycobacterium tuberculosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bedaquiline Dosage and Minimizing Toxicity in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Bedaquiline dosage and minimize toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's toxicity?
A1: this compound's primary toxicities are cardiotoxicity and hepatotoxicity. Cardiotoxicity is mainly due to the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[1][2] Hepatotoxicity is thought to arise from the production of toxic intermediates during its metabolism by the liver's cytochrome P450 system, predominantly CYP3A4.[3]
Q2: What is the standard dosing regimen for this compound in clinical use, and what are the researched alternatives?
A2: The standard clinical dose for adults is 400 mg once daily for the first 2 weeks, followed by 200 mg three times per week for the next 22 weeks.[3] Research has explored alternative daily dosing regimens to simplify treatment. One such regimen is 200 mg once daily for 8 weeks, followed by 100 mg once daily, which has been shown in pharmacokinetic simulations to provide comparable exposure to the standard regimen.[4]
Q3: How significant is the toxicity of this compound's main metabolite, M2?
A3: The N-desmethyl metabolite, M2, is a major contributor to this compound's toxicity. While it is three to six times less active against Mycobacterium tuberculosis, it can cause similar toxicities to the parent drug.[5] The hERG inhibition IC50 of M2 is 1.73 µM, which is comparable to that of this compound (1.6 µM), indicating a similar potential for cardiotoxicity.[2][6]
Q4: Are there known strategies to reduce this compound's cardiotoxicity without losing its efficacy?
A4: Yes, research is ongoing in this area. One approach involves the development of structural analogs of this compound with lower hERG inhibition potential. For example, the analog TBAJ-876 has an hERG IC50 of 13 µM, approximately 8-fold weaker than this compound, while retaining potent anti-tuberculosis activity.[1]
Q5: What are the key considerations for in vitro experiments with this compound?
A5: Due to its high lipophilicity and poor aqueous solubility, care must be taken in preparing solutions for in vitro assays.[7][8] Additionally, factors such as the type of labware (polystyrene is recommended), pH of the culture medium (pH 7 is optimal), and the presence of proteins or detergents like Tween 80 can significantly impact the measured minimum inhibitory concentration (MIC).[9][10]
Troubleshooting Guides
Cardiotoxicity Assessment
Issue: High variability in QTc interval measurements in a zebrafish model.
Possible Causes & Solutions:
-
Inconsistent Electrode Placement: Ensure precise and consistent placement of recording electrodes. The optimal position for the positive electrode is at the apex of the ventricle.[11]
-
Animal Stress and Motion Artifacts: Anesthetize the zebrafish properly to immobilize them and reduce stress-induced heart rate variability. A paralytic agent can also be used to eliminate motion artifacts.[12]
-
Temperature Fluctuations: Maintain a constant temperature during the experiment, as heart rate and QT interval are temperature-dependent.[11]
-
Incorrect QT Correction Formula: Use an appropriate heart rate correction formula for zebrafish.
Issue: Unexpected cardiac arrhythmias observed at low this compound concentrations.
Possible Causes & Solutions:
-
Electrolyte Imbalance in the Water: Ensure the water used for the experiment has a balanced electrolyte composition, as imbalances can predispose to arrhythmias.
-
Co-administration of Other QT-Prolonging Substances: Verify that no other substances in the experimental setup are known to prolong the QT interval.[5]
-
Genetic Predisposition of Zebrafish Strain: Some zebrafish strains may be more susceptible to drug-induced arrhythmias. Ensure you are using a well-characterized strain.
Hepatotoxicity Assessment
Issue: Inconsistent cytotoxicity results in HepG2 cell-based assays.
Possible Causes & Solutions:
-
This compound Precipitation: this compound has low aqueous solubility.[7][8] Ensure the drug is fully dissolved in the vehicle (e.g., DMSO) before adding it to the culture medium, and that the final vehicle concentration is consistent and non-toxic across all wells.
-
Cell Seeding Density: Use a consistent and optimal cell seeding density. Over-confluent or sparse cultures can respond differently to toxic insults.
-
Metabolic Activity Variation: The metabolic capacity of HepG2 cells can vary. Ensure you are using cells at a consistent passage number and metabolic state.
-
Assay Interference: The chosen cytotoxicity assay (e.g., MTT, LDH) may be subject to interference from this compound or its vehicle. Run appropriate controls to check for interference.
Issue: No significant hepatotoxicity is observed even at high concentrations.
Possible Causes & Solutions:
-
Insufficient Incubation Time: The toxic effects of this compound's metabolites may take time to manifest. Extend the incubation period (e.g., up to 72 hours).[13]
-
Low Metabolic Activity of HepG2 Cells: HepG2 cells have lower levels of some drug-metabolizing enzymes compared to primary human hepatocytes.[14] Consider using a metabolically more competent cell line or a co-culture system.
-
Drug Adsorption to Labware: this compound may adsorb to certain types of plastic. Using polystyrene labware is recommended.[9]
Data Presentation
Table 1: In Vitro Cardiotoxicity of this compound and its Analogs
| Compound | hERG IC50 (µM) | Notes |
| This compound | 1.6 | Potent hERG channel inhibitor.[2] |
| M2 (N-desmethyl metabolite) | 1.73 | Similar cardiotoxicity potential to the parent compound.[6] |
| TBAJ-876 | 13 | Analog with significantly reduced hERG inhibition.[1] |
Table 2: Comparison of Standard and Alternative this compound Dosing Regimens
| Dosing Regimen | Duration | Predicted Median QTc Increase (at 24 weeks) |
| Standard Regimen | ||
| 400 mg QD | 2 weeks | 12.4 ms |
| 200 mg TIW | 22 weeks | |
| Alternative Daily Regimen | ||
| 200 mg QD | 8 weeks | 11.9 ms |
| 100 mg QD | 16 weeks |
Data from pharmacokinetic/pharmacodynamic modeling and simulation studies.[15]
Experimental Protocols
Protocol 1: Assessment of Drug-Induced QTc Prolongation in Adult Zebrafish
This protocol provides a step-by-step guide for measuring electrocardiograms (ECGs) in adult zebrafish to assess the effect of this compound on the QTc interval.
Materials:
-
Adult zebrafish
-
Anesthetic solution (e.g., tricaine (B183219) methanesulfonate)
-
Micro-electrode puller
-
Glass capillaries
-
Ag/AgCl electrodes
-
ECG amplifier and data acquisition system
-
Perfusion system (optional, for long-term recording)[12]
-
Faraday cage[11]
Procedure:
-
Animal Preparation: Anesthetize an adult zebrafish by immersion in the anesthetic solution until gill movements cease.
-
Positioning: Place the zebrafish ventral side up in a custom-made mold or on a damp sponge.
-
Electrode Placement: Using micromanipulators, insert two microelectrodes just under the skin. Place the recording electrode near the heart and the reference electrode more caudally.[12][16]
-
ECG Recording: Record the ECG signal using a suitable amplifier and data acquisition system within a Faraday cage to minimize electrical noise.[11]
-
Drug Administration: Administer this compound by adding it to the water in which the zebrafish is immersed or through a perfusion system.
-
Data Analysis: Analyze the recorded ECG waveforms to measure the QT and RR intervals. Correct the QT interval for heart rate using an appropriate formula for zebrafish.
-
Recovery: After the experiment, return the zebrafish to fresh water to recover.
Protocol 2: In Vitro Hepatotoxicity Assessment using HepG2 Cells (LDH Release Assay)
This protocol describes how to assess this compound-induced cytotoxicity in the human hepatoma cell line HepG2 by measuring the release of lactate (B86563) dehydrogenase (LDH).
Materials:
-
HepG2 cells
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., 1% Triton X-100)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with the this compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Controls for LDH Assay:
-
Spontaneous LDH release: Use untreated cells.
-
Maximum LDH release: Add lysis buffer to a set of untreated wells 30-45 minutes before the end of the incubation.[17]
-
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect the supernatant from each well.[17]
-
LDH Measurement: Follow the instructions of the commercial LDH assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring absorbance at a specific wavelength.[17]
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in the kit, which normalizes the drug-induced LDH release to the spontaneous and maximum release controls.[17]
Visualizations
Caption: this compound metabolism and toxicity pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,5-Dialkoxypyridine analogues of this compound are potent antituberculosis agents with minimal inhibition of the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics and model-based dosing evaluation of this compound in multidrug-resistant tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “How-to” guide on the use of this compound for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic and exposure-response study of a novel anti-tuberculosis drug to inform its dosage design in phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of this compound-Loaded SNEDDS Using Quality by Design (QbD) Approach to Improve Biopharmaceutical Attributes for the Management of Multidrug-Resistant Tuberculosis (MDR-TB) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of this compound nanoemulsions intended for paediatric multidrug-resistant tuberculosis: excipient selection and preformulation studies [frontiersin.org]
- 9. In vitro culture conditions affecting minimal inhibitory concentration of this compound against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimisation of Embryonic and Larval ECG Measurement in Zebrafish for Quantifying the Effect of QT Prolonging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. reframeDB [reframedb.org]
- 14. Table 5, Assays Conducted Using HepG2 Cell Cytotoxicity Screening Protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assessing Prolongation of the Corrected QT Interval with this compound and Delamanid Coadministration to Predict the Cardiac Safety of Simplified Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jove.com [jove.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Bedaquiline In Vitro Drug-Drug Interaction Studies
Welcome to the technical support center for troubleshooting in vitro drug-drug interaction (DDI) studies involving Bedaquiline (BDQ). This guide is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Cytochrome P450 (CYP) Inhibition/Metabolism Assays
Q1: I am seeing high variability in the rate of this compound metabolism in my human liver microsome (HLM) assay. What are the potential causes and solutions?
A1: High variability in HLM assays can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Handling:
-
Microsome Viability: Ensure HLMs have been stored correctly at -80°C and thawed rapidly in a 37°C water bath immediately before use. Avoid repeated freeze-thaw cycles.
-
Cofactor Stability: Prepare the NADPH regenerating solution fresh for each experiment. NADPH is unstable and its degradation will lead to decreased enzyme activity.
-
This compound Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in the organic solvent (e.g., DMSO) before diluting into the incubation buffer. The final concentration of the organic solvent should be low (typically <0.5%) to avoid inhibiting CYP activity.
-
-
Assay Conditions:
-
Incubation Time: Ensure you are measuring the initial velocity of the reaction. If the reaction proceeds for too long, substrate depletion or product inhibition can occur. Run a time-course experiment to determine the linear range for metabolite formation.
-
Protein Concentration: The HLM concentration should be in the linear range for the rate of metabolism. If the concentration is too high, substrate may be depleted quickly. If too low, the metabolite signal may be weak.
-
-
Analytical Method:
-
Matrix Effects: The sample matrix can cause ion suppression or enhancement in LC-MS/MS analysis. Use an appropriate internal standard (ideally a stable isotope-labeled version of this compound or its metabolite) to correct for this.
-
Extraction Efficiency: Ensure your sample extraction method (e.g., protein precipitation with acetonitrile (B52724) or methanol) is consistent and efficient for both the analyte and the internal standard.
-
Q2: My positive control inhibitor (e.g., Ketoconazole (B1673606) for CYP3A4) is not showing the expected level of inhibition of this compound metabolism. Why might this be happening?
A2: This issue usually points to a problem with either the inhibitor itself or the experimental setup.
-
Inhibitor Potency:
-
Stock Solution: Verify the concentration and stability of your ketoconazole stock solution. If the stock has degraded or was prepared incorrectly, its inhibitory effect will be diminished.
-
Solubility: Like this compound, ensure the inhibitor is fully dissolved in the final incubation mixture.
-
-
Assay System:
-
Incorrect CYP Isoform: While CYP3A4 is the primary enzyme metabolizing this compound, other enzymes like CYP2C8 and CYP2C19 also contribute.[1][2][3] If your HLM lot has unusually low CYP3A4 activity but higher activity from other isoforms, the effect of a specific CYP3A4 inhibitor will be less pronounced. Consider using recombinant CYP enzymes to confirm isoform-specific inhibition.
-
Non-specific Binding: this compound is highly protein-bound (>99.9%).[4] Non-specific binding to the plasticware or within the microsomal matrix can reduce the free concentration of both this compound and the inhibitor, affecting the observed interaction. Including a small amount of bovine serum albumin (BSA) in the buffer can sometimes mitigate this, but its impact should be carefully evaluated.
-
Q3: I am trying to measure the formation of the N-monodesmethyl metabolite (M2) of this compound, but the signal is very low. How can I improve my assay sensitivity?
A3: A weak signal for M2 can be a challenge. Here are strategies to enhance detection:
-
Optimize Incubation Conditions:
-
Increase the incubation time, ensuring you remain within the linear range of the reaction.
-
Increase the HLM protein concentration.
-
Ensure the this compound concentration is appropriate. A concentration near the Km value for M2 formation will yield a robust metabolic rate.
-
-
Optimize Analytical Method (LC-MS/MS):
-
Mass Spectrometry Tuning: Optimize the MS parameters (e.g., collision energy, fragmentor voltage) specifically for the M2 metabolite to maximize signal intensity.
-
Sample Concentration: After extraction, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of mobile phase. This will concentrate the analyte before injection.
-
Chromatography: Ensure your chromatographic method provides good separation of M2 from this compound and other potential matrix components to reduce ion suppression.
-
P-glycoprotein (P-gp) Efflux Assays
Q4: In my Caco-2 permeability assay, the efflux ratio for this compound is close to 1, suggesting it's not a P-gp substrate, which is contrary to literature. What could be wrong?
A4: An efflux ratio (ER) near 1 (or <2) suggests that the transport rate from the basolateral to the apical side (B-A) is similar to the apical to basolateral side (A-B). If you expect this compound to be a P-gp substrate, several factors could be masking the efflux.
-
Cell Monolayer Integrity:
-
TEER Values: The transepithelial electrical resistance (TEER) is a critical measure of monolayer integrity. Ensure TEER values are stable and within the acceptable range for your lab (typically >300 Ω·cm²) before and after the transport experiment.[5] Low TEER values indicate leaky monolayers, which will allow passive diffusion to dominate, masking active transport.
-
Culture Duration: Caco-2 cells require sufficient time (typically 21 days) to differentiate and express transporters like P-gp.[6] Using cells that are not fully differentiated will result in low P-gp expression and activity.
-
-
Experimental Conditions:
-
Transporter Saturation: If the concentration of this compound used is too high, it may saturate the P-gp transporters. At saturation, the efflux rate becomes independent of concentration, and the ER will approach 1. Perform the assay using a lower, non-saturating concentration of this compound.
-
Cytotoxicity: High concentrations of this compound or the vehicle (e.g., DMSO) could be toxic to the Caco-2 cells, compromising monolayer integrity. Perform a cytotoxicity test (e.g., MTT assay) at your chosen concentrations.
-
-
Assay Controls:
-
Positive Control Substrate: Always include a known P-gp substrate (e.g., Digoxin) to confirm that your Caco-2 system is functioning correctly and capable of efflux.
-
P-gp Inhibitor: Run a parallel experiment where this compound transport is measured in the presence of a known P-gp inhibitor (e.g., Verapamil). A significant decrease in the B-A transport and a reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp mediated efflux.[7]
-
Data Summary Tables
Table 1: In Vitro Metabolic Profile of this compound
| Parameter | Enzyme | Value | Reference |
| Primary Metabolizing Enzyme | CYP3A4 | Major contributor to N-demethylation | [1][4][8][9] |
| Secondary Metabolizing Enzymes | CYP2C8, CYP2C19 | Also contribute to N-demethylation | [1][2][3] |
| Primary Metabolite | M2 (N-monodesmethyl) | 3 to 6-fold less active than this compound | [4][10] |
| Km for M2 formation (CYP3A4) | Recombinant CYP3A4 | 8.5 µM | [1][2][3] |
| Km for M2 formation (CYP2C8) | Recombinant CYP2C8 | 13.1 µM | [1][2][3] |
| Km for M2 formation (CYP2C19) | Recombinant CYP2C19 | 21.3 µM | [1][2][3] |
Table 2: Known Drug Interactions with this compound Metabolism
| Interacting Drug | Mechanism | Effect on this compound Exposure | In Vitro System Implication |
| Ketoconazole | Potent CYP3A4 Inhibitor | Increased (AUC increased by 22%)[4] | Should significantly decrease M2 formation in HLM and CYP3A4 assays. |
| Rifampicin (B610482) | Strong CYP3A4 Inducer | Decreased (Predicted 50% reduction at steady state)[4] | Pre-incubation of hepatocytes with rifampicin should increase the rate of this compound metabolism. |
| Efavirenz | CYP3A4 Inducer | Decreased (Predicted 50% reduction at steady state)[4] | Similar to rifampicin, pre-incubation should increase metabolism. |
| Lopinavir/Ritonavir | CYP3A4 Inhibitor | Increased[4] | Should inhibit this compound metabolism in HLM assays. |
Experimental Protocols & Visualizations
Protocol 1: this compound Metabolism in Human Liver Microsomes (CYP Inhibition Assay)
Objective: To determine the inhibitory potential (IC50) of a test compound on the CYP3A4-mediated metabolism of this compound to its M2 metabolite.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test inhibitor and a positive control inhibitor (e.g., Ketoconazole) in DMSO.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate (B84403) buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, pooled human liver microsomes (final concentration ~0.25 mg/mL), and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration at or near its Km, e.g., 10 µM) and the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 20 minutes, within the linear range).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated M2).
-
Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to precipitate the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of the M2 metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) of this compound and its efflux ratio to assess its potential as a P-gp substrate.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable filter supports (e.g., Transwell inserts) and culture for 21-25 days to allow for full differentiation and monolayer formation.
-
Monitor monolayer integrity by measuring TEER values. Only use inserts with acceptable TEER values.
-
-
Transport Experiment:
-
Rinse the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4).
-
Apical to Basolateral (A→B) Transport: Add this compound (e.g., 10 µM) in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A) Transport: Add this compound in transport buffer to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
An ER > 2 is indicative of active efflux.
-
This compound Metabolic Pathway
This compound is primarily metabolized by the cytochrome P450 system in the liver. The main pathway is N-demethylation, which is catalyzed predominantly by CYP3A4, with minor contributions from CYP2C8 and CYP2C19. This process converts this compound into its less active N-monodesmethyl metabolite, known as M2.[1][2][4][10]
References
- 1. This compound Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound metabolism: enzymes and novel metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. “How-to” guide on the use of this compound for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Bedaquiline Resistance In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating the in vitro development of Bedaquiline (BDQ) resistance in Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance observed in vitro?
A1: In vitro, this compound resistance in M. tuberculosis primarily arises from genetic mutations in two key regions:
-
Target-based resistance: Mutations in the atpE gene, which encodes a subunit of the ATP synthase, the direct target of this compound. These mutations can lead to high-level resistance.[1][2]
-
Non-target-based resistance: Mutations in the Rv0678 gene, a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[1][2] Inactivation of Rv0678 leads to the overexpression of this efflux pump, which actively removes this compound from the bacterial cell, typically resulting in low to moderate-level resistance. Mutations in the pepQ gene have also been associated with low-level resistance.[1]
Q2: What is the expected frequency of spontaneous this compound resistance development in vitro?
A2: The frequency of spontaneous resistance to this compound is dependent on the selective drug concentration. Higher concentrations of this compound tend to result in a lower frequency of resistant mutants. One study reported a resistance frequency of 5 × 10⁻⁷ at 4 times the Minimum Inhibitory Concentration (MIC) and 5 × 10⁻⁸ at 8 times the MIC.[1] Another study observed frequencies of approximately 1.8 × 10⁻⁸ and 6 × 10⁻⁹ when selecting on solid medium with high BDQ concentrations.[2]
Q3: How can combination therapy help mitigate the development of this compound resistance?
A3: Combining this compound with other anti-tubercular agents is a key strategy to prevent the emergence of resistance. The rationale is that a companion drug can eliminate mutants that may be resistant to this compound, and vice-versa. For a combination to be effective, the drugs should not have cross-resistance.[1] Synergistic or additive interactions between drugs can also enhance bacterial killing and suppress the growth of resistant subpopulations.
Q4: What is an efflux pump inhibitor and how can it help with this compound resistance?
A4: An efflux pump inhibitor is a compound that blocks the activity of bacterial efflux pumps. In the context of this compound resistance, inhibitors like verapamil (B1683045) can block the MmpS5-MmpL5 efflux pump.[3][4][5] This leads to an increased intracellular concentration of this compound, thereby restoring its activity against strains that have developed resistance through efflux pump overexpression. The use of an efflux pump inhibitor can lead to a significant decrease in the MIC of this compound.[3][5][6]
Q5: Is there cross-resistance between this compound and other anti-tubercular drugs?
A5: Yes, cross-resistance has been observed, most notably with clofazimine (B1669197).[1] This is because mutations in Rv0678 that lead to the overexpression of the MmpS5-MmpL5 efflux pump can confer resistance to both drugs.[1] However, there is no known cross-resistance between this compound and other major anti-tubercular drugs such as rifampicin, isoniazid, pyrazinamide, streptomycin, ethambutol, amikacin, or moxifloxacin.[1]
Troubleshooting Guides
Issue 1: High frequency of this compound-resistant colonies in your in vitro experiment.
Possible Cause & Solution
-
Suboptimal this compound Concentration: Using a this compound concentration that is too low may not be sufficient to inhibit the growth of pre-existing resistant mutants.
-
Troubleshooting Step: Ensure that the selective concentration of this compound is appropriate. It is recommended to use concentrations that are multiples of the MIC (e.g., 4x or 8x MIC) to reduce the frequency of resistance.[1]
-
-
Inherent Resistance in the Starting Isolate: The parental strain may have a subpopulation with pre-existing mutations conferring low-level resistance (e.g., in Rv0678).
-
Troubleshooting Step: Before conducting resistance frequency experiments, sequence the atpE and Rv0678 genes of your parental strain to ensure it is wild-type.
-
-
Experimental Conditions: Certain in vitro culture conditions can influence the MIC of this compound.
-
Troubleshooting Step: Standardize your experimental conditions, including inoculum size, protein concentration in the medium, pH, and the type of labware used (polystyrene is recommended over polypropylene).[7]
-
Issue 2: this compound MIC appears higher than expected for a susceptible strain.
Possible Cause & Solution
-
Efflux Pump Activity: Even in susceptible strains, baseline efflux pump activity can influence the MIC.
-
Troubleshooting Step: Include an efflux pump inhibitor like verapamil in your assay. A significant drop in the MIC in the presence of the inhibitor would suggest the involvement of efflux pumps.
-
-
Inaccurate Inoculum Size: A higher than intended inoculum can lead to an artificially elevated MIC.
-
Troubleshooting Step: Carefully standardize your inoculum preparation to ensure a consistent cell density in your assays.
-
-
Assay Method Variability: Different susceptibility testing methods (e.g., agar (B569324) dilution vs. broth microdilution) can yield slightly different MIC values.
Quantitative Data Summary
Table 1: In Vitro Frequency of Spontaneous this compound Resistance
| This compound Concentration (multiple of MIC) | Reported Frequency of Resistance | Primary Resistance Gene | Reference |
| 4x MIC | 5 x 10⁻⁷ | atpE | [1] |
| 8x MIC | 5 x 10⁻⁸ | atpE | [1] |
| High Concentration (unspecified multiple) | ~1.8 x 10⁻⁸ to 6 x 10⁻⁹ | atpE, Rv0678 | [2] |
Table 2: Effect of the Efflux Pump Inhibitor Verapamil on this compound MIC
| M. tuberculosis Strain | Verapamil Concentration (µg/mL) | Fold Decrease in this compound MIC | Reference |
| H37Rv and clinical isolates | 50 | 8 to 16-fold | [5][6] |
| H37Rv | 50 | 8-fold | [3] |
| Wild-type strains | 6 to 12.5 µM | Dose-dependent decrease | [10] |
| Rv0678 mutants | 3 to 6 µM | Dose-dependent decrease | [10] |
Table 3: Examples of this compound in Combination with Other Drugs In Vitro
| Companion Drug | Interaction Observed | Concentration Ranges Tested (µg/mL) | Reference |
| Clofazimine | No synergy or antagonism (FICI > 0.5) | This compound: Not specified, Clofazimine: Not specified | [11] |
| Clofazimine | Synergistic at lower concentrations | Not specified | [12] |
| Moxifloxacin | Antagonism in 70% of XDR-TB isolates | Not specified | [11] |
| Gatifloxacin | No antagonism in XDR-TB isolates | Not specified | [11] |
| Linezolid | Antagonism in 65% of XDR-TB isolates | Not specified | [11] |
Experimental Protocols
Protocol 1: Determination of Resistance Frequency on Solid Medium
-
Prepare Inoculum: Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.
-
Cell Counting: Determine the number of viable cells (CFU/mL) by plating serial dilutions on drug-free Middlebrook 7H11 agar plates.
-
Selection of Mutants: Plate a known number of cells (e.g., 10⁸ to 10⁹ CFU) onto Middlebrook 7H11 agar plates containing this compound at a concentration that is a multiple of the MIC (e.g., 4x or 8x MIC).[2]
-
Incubation: Incubate the plates at 37°C for 3-4 weeks until colonies appear.
-
Calculate Frequency: The frequency of resistance is calculated by dividing the number of colonies that grow on the drug-containing plates by the total number of viable cells plated.
-
Confirmation: Pick individual resistant colonies and re-streak them on both drug-free and drug-containing plates to confirm the resistant phenotype. Determine the MIC of the confirmed resistant mutants.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Prepare Drug Dilutions: Prepare serial dilutions of this compound and the companion drug in a 96-well microplate format. This compound is typically diluted along the y-axis, and the companion drug along the x-axis.
-
Inoculate Plates: Add a standardized inoculum of M. tuberculosis (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Controls: Include wells with each drug alone (for MIC determination), a drug-free growth control, and a sterility control.
-
Incubation: Incubate the plates at 37°C for 7-10 days.
-
Read Results: Assess bacterial growth, for example, by using a resazurin-based assay (Microplate Alamar Blue Assay - MABA). The MIC is the lowest concentration of the drug that inhibits visual growth.
-
Calculate FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.
-
Visualizations
Caption: Mechanisms of this compound resistance in M. tuberculosis.
Caption: Workflow for determining this compound resistance frequency.
Caption: Strategies to mitigate this compound resistance development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verapamil Increases the Bioavailability and Efficacy of this compound but Not Clofazimine in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efflux Inhibition with Verapamil Potentiates this compound in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. eprints.nirt.res.in [eprints.nirt.res.in]
- 10. pnas.org [pnas.org]
- 11. No in vitro synergistic effect of this compound combined with fluoroquinolones, linezolid, and clofazimine against extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Bedaquiline Bioavailability in Animal Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Bedaquiline in animal studies.
Frequently Asked Questions (FAQs)
Q1: My in vivo study shows low and variable this compound plasma concentrations. What are the potential causes and solutions?
A1: Low and variable plasma concentrations of this compound in animal studies are common due to its poor aqueous solubility. Key factors and troubleshooting steps include:
-
Inadequate Formulation: this compound is practically insoluble in water. A simple suspension is unlikely to provide adequate absorption.
-
Food Effect: this compound's oral bioavailability is significantly increased when administered with food.[4][5][6]
-
Solution: Standardize administration with a high-fat meal to enhance absorption and reduce variability. For studies requiring fasted conditions, consider alternative salt forms or advanced formulations to mitigate the food effect.[4]
-
-
Animal Model and Physiology: The gastrointestinal physiology of the animal model can influence drug absorption.
-
Solution: Ensure the chosen animal model is appropriate for oral drug absorption studies. Factors like gastric pH and transit time should be considered. If variability persists, consider increasing the number of animals per group to improve statistical power.
-
Q2: I am considering a lipid-based formulation for this compound. What are the key parameters to optimize?
A2: When developing a lipid-based formulation for this compound, consider the following critical quality attributes:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically below 200 nm) and a low PDI (ideally < 0.3) are desirable for better absorption and formulation stability.[2][3]
-
Encapsulation Efficiency (EE) and Drug Loading (LC): High EE (>90%) and LC are crucial for delivering a therapeutic dose in a reasonable volume.[1][2] Lipid nanoparticles have demonstrated high encapsulation efficiency for this compound.[1][7]
-
Zeta Potential: This parameter indicates the surface charge of the nanoparticles and influences their stability and interaction with biological membranes.
-
In Vitro Drug Release: A sustained-release profile might be beneficial for maintaining therapeutic concentrations over a prolonged period.
Q3: Can co-administration of other drugs improve this compound's bioavailability?
A3: Yes, co-administration with certain agents can enhance this compound's bioavailability.
-
P-glycoprotein (P-gp) Inhibitors: Verapamil, a P-gp inhibitor, has been shown to increase the systemic exposure of this compound in murine models.[8][9] This is likely due to the inhibition of efflux transporters in the gastrointestinal tract.
-
CYP3A4 Inhibitors: this compound is primarily metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4).[5][10] Co-administration with CYP3A4 inhibitors like resveratrol (B1683913) can increase this compound's plasma concentrations.[11] However, this can also increase the risk of toxicity and should be carefully evaluated.
Q4: Are there alternative routes of administration to improve this compound's bioavailability, particularly for localized lung infections?
A4: Yes, local administration to the lungs is a promising strategy.
-
Intranasal Delivery: Intranasal administration of this compound-loaded liposomes in mice has been shown to improve lung bioavailability by 6-fold compared to intravenous administration.[7] This route also reduces systemic concentrations of the N-desmethyl metabolite (M2), which is associated with cardiotoxicity.[7]
-
Intrapulmonary Delivery: Spray-dried powder formulations of this compound for intrapulmonary delivery have also been investigated.[12]
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic parameters between animals in the same group.
| Potential Cause | Troubleshooting Step |
| Inconsistent food intake | Standardize the feeding schedule and composition of the meal, especially if a high-fat diet is used to enhance absorption.[4][6] |
| Imprecise oral gavage technique | Ensure all personnel are properly trained in oral gavage to minimize variability in dosing and potential for administration errors. |
| Formulation instability | Characterize the stability of your formulation under experimental conditions. For nanoformulations, check for aggregation or drug leakage. |
| Coprophagy in rodents | House animals in cages that prevent coprophagy, as this can lead to re-absorption of the drug and affect pharmacokinetic profiles. |
Problem 2: Low drug loading or encapsulation efficiency in lipid nanoparticle formulations.
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix | Screen different lipids to find one with higher solubilizing capacity for this compound. Medium-chain triglycerides can be a good starting point. |
| Suboptimal formulation process parameters | Optimize process parameters such as homogenization speed, sonication time, and temperature to improve encapsulation. |
| Drug precipitation during formulation | Ensure that the concentration of this compound does not exceed its solubility limit in the lipid phase at any point during the formulation process. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Animal Models
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Improvement | Reference |
| This compound Suspension | Wistar Rats | 20 mg/kg, oral | 482 ± 170 | 6137 ± 1542 | - | [13] |
| This compound-loaded SLN | Wistar Rats | Not Specified | - | - | - | [2] |
| This compound + Verapamil | Swiss Mice | 12.5 mg/kg BDQ + 12.5 mg/kg Verapamil, oral | - | - | 46% increase in plasma exposure | [8] |
| This compound + Resveratrol | Sprague-Dawley Rats | 20 mg/kg BDQ + 50 mg/kg RVT, oral | - | AUC0→t significantly increased | Increased oral bioavailability | [11] |
| This compound Fumarate (B1241708) (Fasted) | Beagle Dogs | 10 mg/kg, oral | - | 9,267 ± 10,182 | - | [14] |
| This compound Saccharin Salt (Fasted) | Beagle Dogs | 10 mg/kg, oral | - | - | Reduced food effect compared to fumarate salt | [4] |
| Liposomal this compound (Intranasal) | Balb/c Mice | 2.5 mg/kg, intranasal | - | - | 6-fold improved lung bioavailability vs. IV | [7] |
| This compound Solution (Intrapulmonary) | Guinea Pigs | Not Specified | 684 ± 209 | 7878 | - | [12] |
| Spray-dried this compound (Intrapulmonary) | Guinea Pigs | Not Specified | 204 ± 62 | 3397 | - | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a generalized representation based on methodologies described in the literature.[2]
-
Preparation of Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone) with heating.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Sonicate the emulsion using a probe sonicator to reduce the droplet size and form SLNs.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any un-encapsulated drug and excess surfactant.
-
Characterization: Characterize the SLNs for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol is a generalized representation based on methodologies described in the literature.[8][11][15]
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Administration: Administer the this compound formulation orally via gavage at the desired dose. For studies investigating food effect, provide a high-fat meal at a specified time before or after administration.
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its major metabolite (M2) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis.
Visualizations
Caption: A generalized workflow for developing and evaluating novel this compound formulations.
Caption: Key pathways affecting this compound's oral bioavailability.
References
- 1. This compound loaded lipid nanoparticles: a promising candidate for TB treatment – TechConnect Briefs [briefs.techconnect.org]
- 2. This compound-Loaded Solid Lipid Nanoparticles Drug Delivery in the Management of Non-Small-Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound-Loaded SNEDDS Using Quality by Design (QbD) Approach to Improve Biopharmaceutical Attributes for the Management of Multidrug-Resistant Tuberculosis (MDR-TB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New this compound salt with improved bioavailability and reduced food effect - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Pharmacokinetics and Safety of this compound in Human Immunodeficiency Virus (HIV)-Positive and Negative Older Children and Adolescents With Rifampicin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of High-Fat Diets on the Pharmacokinetics of this compound Fumarate Tablet: A Trial in Healthy Chinese Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intranasal Administration of this compound-Loaded Fucosylated Liposomes Provides Anti-Tubercular Activity while Reducing the Potential for Systemic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verapamil Increases the Bioavailability and Efficacy of this compound but Not Clofazimine in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Frontiers | Coadministration of this compound and pyrifazimine reduce exposure to toxic metabolite N-desmethyl this compound [frontiersin.org]
- 11. Analyzing the Effect of Resveratrol on Pharmacokinetics of Antituberculosis Drug this compound in Rats by a Novel UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Disease State on the Pharmacokinetics of this compound in Renal-Impaired and Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of pharmacokinetics and bioavailability of this compound fumarate, benzoate and maleate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Disease State on the Pharmacokinetics of this compound in Renal-Impaired and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with high variability in Bedaquiline experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bedaquiline. High variability in experimental outcomes can be a significant challenge, and this resource aims to address common issues encountered during in vitro and in vivo studies.
Troubleshooting Guides
This section addresses specific issues that can lead to high variability in this compound experimental results.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Question: Why are my this compound MIC values for Mycobacterium tuberculosis inconsistent across experiments?
Possible Causes and Solutions:
High variability in MIC values is a common challenge. Several factors in the experimental setup can significantly influence the outcome. Adherence to standardized protocols is crucial for reproducible results.[1]
| Potential Cause | Recommended Solution | Impact on MIC |
| Inoculum Size | Standardize inoculum size to 10^5 CFU/mL for broth microdilution and up to 10^7 CFU/mL for 7H11 agar (B569324).[1] | Higher inoculum can lead to increased MIC values.[1] |
| pH of Media | Maintain a pH of 7 in the culture medium.[1] | Variations in pH can alter the observed MIC.[1] |
| Protein Enrichment | Avoid enriching the medium with proteins like albumin.[1] | Protein binding can reduce the effective concentration of this compound, leading to higher MICs.[1] |
| Tween 80 Concentration | Use a Tween 80 concentration of 0.02% in broth cultures.[1] | Higher concentrations can affect drug availability and bacterial growth, influencing the MIC.[1] |
| Labware Material | Use polystyrene plates or tubes for experiments.[1][2] | This compound can bind to polypropylene, reducing its effective concentration and leading to artificially high MICs.[2] |
| Media Type | MIC values are not interchangeable between broth and agar-based methods.[3][4] | Broth microdilution (e.g., 7H9) and agar dilution (e.g., 7H10, 7H11) methods can yield different MIC values.[3][4] |
Issue 2: Poor Solubility of this compound in Experimental Setup
Question: I am facing challenges with this compound solubility in my aqueous-based assays. What can I do?
Possible Causes and Solutions:
This compound is a highly lipophilic compound with poor aqueous solubility, which can pose a significant challenge in experimental setups.[5][6][7]
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Solvent | Use organic solvents like dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[8] | This compound is more soluble in organic solvents. The final concentration of the solvent in the assay should be kept low to avoid toxicity to the cells. |
| Precipitation in Aqueous Media | Prepare a nanoemulsion or use cyclodextrins to improve aqueous solubility.[7][9] | These formulations can encapsulate the lipophilic drug, enhancing its dispersion and stability in aqueous solutions.[7][9] |
| Low pH Environment | Ensure the pH of the experimental medium is neutral (around 7.0). | This compound's solubility can be pH-dependent. |
Issue 3: Unexpected this compound Resistance in M. tuberculosis Isolates
Question: My M. tuberculosis isolates show resistance to this compound even without prior exposure to the drug. Why is this happening?
Possible Causes and Solutions:
Pre-existing resistance or reduced susceptibility to this compound can occur due to mutations in specific genes.
| Potential Cause | Recommended Action | Underlying Mechanism |
| Mutations in atpE gene | Sequence the atpE gene to identify mutations.[10][11][12] | The atpE gene encodes the c-subunit of ATP synthase, the direct target of this compound. Mutations in this gene can prevent drug binding.[10][11][13] |
| Mutations in Rv0678 gene | Sequence the Rv0678 gene.[11][12][14] | Rv0678 is a transcriptional repressor of the MmpS5-MmpL5 efflux pump. Mutations can lead to overexpression of this pump, resulting in increased efflux of this compound from the bacterial cell.[12][14][15] |
| Efflux Pump Activity | Perform an efflux pump inhibitor assay using a compound like verapamil (B1683045).[12][16] | Inhibition of efflux pumps by verapamil can restore susceptibility to this compound, indicating that efflux is a mechanism of resistance.[12][16] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of the proton pump of the mycobacterial ATP synthase enzyme.[13] Specifically, it binds to the c-subunit of the F0 rotor, which disrupts the proton motive force and leads to a depletion of ATP, ultimately causing bacterial cell death.[13][17][18] This mode of action is effective against both replicating and non-replicating mycobacteria.[13]
Q2: What are the established quality control (QC) ranges for this compound MIC testing?
A2: For the M. tuberculosis reference strain H37Rv, the established QC ranges are:
-
7H10 and 7H11 Agar Dilution: 0.015 to 0.12 µg/ml.[3]
-
7H9 Broth Microdilution: 0.015 to 0.06 µg/ml.[3]
Q3: What are the main mechanisms of this compound resistance?
A3: The two primary mechanisms of this compound resistance are:
-
Target modification: Mutations in the atpE gene, which encodes the c-subunit of ATP synthase, prevent this compound from binding to its target.[10][11][12]
-
Efflux pump overexpression: Mutations in the Rv0678 gene, a transcriptional repressor, lead to the upregulation of the MmpS5-MmpL5 efflux pump, which actively removes this compound from the bacterial cell.[11][12][14][15]
Q4: Can this compound activity be affected by drug-drug interactions?
A4: Yes, this compound is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4.[19][20]
-
CYP3A4 inducers (e.g., rifampin) can decrease this compound's plasma concentration, potentially reducing its efficacy.[10]
-
CYP3A4 inhibitors (e.g., ketoconazole, lopinavir/ritonavir) can increase this compound's plasma concentration, which may increase the risk of toxicity.[10][21]
Q5: What factors contribute to pharmacokinetic variability of this compound?
A5: Several factors can influence the pharmacokinetics of this compound, leading to inter-subject variability. These include:
-
Race: The clearance of this compound can be higher in Black individuals.
-
Sex: The central volume of distribution may be lower in females.
-
Body weight and Albumin levels: These factors can also affect drug clearance and distribution.
-
Food intake: this compound absorption is significantly increased when taken with food.[22]
Experimental Protocols
1. Broth Microdilution MIC Assay (adapted from CLSI guidelines)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Polystyrene 96-well microtiter plates
-
This compound stock solution (in DMSO)
-
M. tuberculosis H37Rv (for quality control) and test isolates
-
Resazurin (B115843) solution (for viability testing)
Procedure:
-
Prepare serial two-fold dilutions of this compound in 7H9 broth in the microtiter plate. The final concentration range should typically span from 0.008 to 4 µg/ml.
-
Prepare an inoculum of M. tuberculosis and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 10^5 CFU/mL in each well.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C.
-
After 7-14 days of incubation, add the resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink (indicating inhibition of bacterial growth).
2. Agar Proportion Method (for 7H11 agar)
This method is used to determine the proportion of resistant bacteria in a culture.
Materials:
-
Middlebrook 7H11 agar supplemented with OADC
-
This compound stock solution (in DMSO)
-
Petri dishes (polystyrene)
-
M. tuberculosis H37Rv (for quality control) and test isolates
Procedure:
-
Prepare 7H11 agar plates containing different concentrations of this compound (e.g., 0.015, 0.03, 0.06, 0.12, 0.25, 0.5, 1.0, and 2.0 µg/ml). Also, prepare drug-free control plates.
-
Prepare a bacterial suspension and adjust its turbidity. Create two dilutions of this suspension (e.g., 10^-2 and 10^-4).
-
Inoculate each section of the drug-containing and drug-free plates with the bacterial dilutions.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on the drug-containing and drug-free plates.
-
Resistance is defined as growth on the drug-containing medium that is ≥1% of the growth on the drug-free medium.
Visualizations
References
- 1. In vitro culture conditions affecting minimal inhibitory concentration of this compound against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Multilaboratory, Multicountry Study To Determine this compound MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multilaboratory, Multicountry Study To Determine this compound MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Development of this compound nanoemulsions intended for paediatric multidrug-resistant tuberculosis: excipient selection and preformulation studies [frontiersin.org]
- 8. Validation of this compound Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation Strategies of the Anti-Mycobacterial Drug this compound for Intrapulmonary Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Molecular mechanisms of resistance and treatment efficacy of clofazimine and this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 13. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 14. In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acquired Resistance of Mycobacterium tuberculosis to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efflux Inhibition with Verapamil Potentiates this compound in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. “How-to” guide on the use of this compound for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bedaquiline Research Protocols: Technical Support Center
Welcome to the technical support center for Bedaquiline research protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common pitfalls encountered during experiments with this compound.
Section 1: In Vitro Assays - Drug Susceptibility Testing (DST)
This section addresses common issues encountered during the in vitro assessment of Mycobacterium tuberculosis susceptibility to this compound.
Frequently Asked Questions (FAQs)
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What are the common causes?
A1: Inconsistent MIC values for this compound are a frequent challenge. Several factors in the experimental protocol can contribute to this variability. Key areas to investigate include:
-
Assay Method: Different methodologies, such as broth microdilution (BMD), agar (B569324) proportion (AP), and the Mycobacteria Growth Indicator Tube (MGIT) system, have different inherent variabilities and established breakpoints.[1][2][3] Ensure you are using a validated method with appropriate controls.
-
Culture Media and Supplements: The composition of the culture medium, including the concentration of supplements like Tween 80 and albumin, can significantly impact this compound's activity and, consequently, the MIC reading.[4]
-
Inoculum Size: Variation in the initial bacterial inoculum size can lead to shifts in MIC values. Standardization of the inoculum is critical for reproducibility.
-
Labware: this compound is known to bind to certain plastics, particularly polypropylene. Using polystyrene plates or tubes is recommended to avoid drug loss and artificially high MIC values.
-
pH of the Medium: The pH of the culture medium can influence the stability and activity of this compound.
Q2: I am observing low-level resistance to this compound in isolates with no known resistance mutations in the atpE gene. What could be the reason?
A2: While mutations in the atpE gene, which encodes the drug's target (ATP synthase), are a primary mechanism of high-level this compound resistance, low-level resistance is often associated with mutations in other genes.[5][6][7] The most common non-target-based resistance mechanism involves mutations in the Rv0678 gene.[5][6][7] This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump. Mutations in Rv0678 lead to the overexpression of this pump, which actively removes this compound from the bacterial cell, resulting in decreased susceptibility. It is also important to note that this mechanism can confer cross-resistance to clofazimine.
Q3: What are the validated breakpoints for this compound susceptibility testing?
A3: Validated breakpoints for this compound susceptibility are method-dependent. A multicountry, multilaboratory study has validated the following critical concentrations (CCs) and MIC breakpoints[1][2][3][8]:
-
Middlebrook 7H11 Agar Proportion (AP): 0.25 µg/mL
-
Broth Microdilution (BMD): 0.12 µg/mL
-
Mycobacterial Growth Indicator Tube (MGIT): 1.0 µg/mL
Using these validated breakpoints is crucial for accurate categorization of clinical isolates as susceptible or resistant.
Troubleshooting Guide: Inconsistent MIC Results
If you are experiencing inconsistent MIC results, follow this troubleshooting workflow:
Experimental Protocol: this compound MIC Determination by Broth Microdilution (REMA)
The Resazurin (B115843) Microtiter Assay (REMA) is a commonly used broth microdilution method for determining the MIC of this compound against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.1% casitone, 10% OADC, and 0.5% glycerol.
-
This compound stock solution (dissolved in DMSO).
-
96-well polystyrene microtiter plates.
-
M. tuberculosis culture in log-phase growth.
-
Resazurin solution.
Procedure:
-
Drug Dilution: Prepare two-fold serial dilutions of this compound in the 7H9 broth within the 96-well plates. The typical concentration range is 1.0 to 0.0039 µg/mL.[9]
-
Inoculum Preparation: Adjust the turbidity of the M. tuberculosis culture to a 1 McFarland standard and then dilute it 1:20 in 7H9 broth.
-
Inoculation: Add the prepared inoculum to each well containing the drug dilutions. Include a positive control (bacteria without drug) and negative controls (medium only and medium with the highest drug concentration without bacteria).
-
Incubation: Incubate the plates at 37°C for 7-10 days.
-
Resazurin Addition: After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
Reading Results: The MIC is the lowest drug concentration that prevents a color change from blue (oxidized resazurin) to pink (reduced resazurin), indicating inhibition of bacterial growth.[9]
Data Presentation: this compound MIC Distributions
The following table summarizes the MIC distribution for this compound against wild-type and resistant M. tuberculosis isolates from various studies.
| Study/Method | Isolate Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Keller et al. (MGIT)[4] | Wild-type | 0.4 | - | - |
| Keller et al. (MGIT)[4] | Rv0678 mutants | 6.4 | - | - |
| Di Trocchio et al. (REMA)[9] | Wild-type & Drug-resistant | - | - | 0.0039–0.25 |
| Degiacomi et al. (REMA)[5] | Sensitive Strain | - | - | 0.06 (MIC) |
| Degiacomi et al. (REMA)[5] | Resistant Mutants | - | - | 0.25–8.0 |
| Luo et al. (Broth Microdilution)[10] | M. abscessus | 0.062 | 0.125 | 0.007–1.0 |
Section 2: Clinical and Preclinical Research
This section covers common pitfalls in clinical and animal model studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns to monitor in clinical trials of this compound?
A1: The two most significant safety concerns associated with this compound are QT interval prolongation and hepatotoxicity.[11]
-
QT Interval Prolongation: this compound and its main metabolite, M2, can prolong the QT interval, which can increase the risk of serious cardiac arrhythmias.[12] Regular ECG monitoring is essential throughout treatment. Concomitant administration of other QT-prolonging drugs should be carefully managed.
-
Hepatotoxicity: Liver-related adverse events have been reported. It is recommended to monitor liver function tests (ALT, AST, bilirubin) at baseline and regularly during treatment.[11]
Q2: How should QT prolongation be monitored in patients receiving this compound?
A2: A robust monitoring plan is crucial. South African guidelines, for instance, recommend performing an ECG at baseline, after 2 and 4 weeks, and then monthly while the patient is on this compound.[13] More frequent monitoring is advised if other QT-prolonging drugs are used. The QT interval should be corrected for heart rate, with the Fridericia correction (QTcF) being preferred. Actionable thresholds, such as a QTcF >500 ms (B15284909) or an increase of >60 ms from baseline, should be defined in the protocol to guide clinical management.[13]
Q3: What are some of the challenges in designing animal model studies for this compound efficacy?
A3: A key challenge is selecting an appropriate animal model that recapitulates human tuberculosis pathology. Standard mouse models like BALB/c may not develop the caseous necrotic granulomas seen in humans. The C3HeB/FeJ mouse model is increasingly used as it develops more human-like lung lesions.[14][15][16][17] Another consideration is the pharmacokinetic differences between species. For example, the exposure to this compound's active M2 metabolite is several-fold higher in mice than in humans, which can complicate the extrapolation of findings.[18]
Signaling Pathway: this compound Resistance Mechanisms
The following diagram illustrates the primary mechanisms of this compound resistance in M. tuberculosis.
Section 3: Pharmacokinetics and Drug-Drug Interactions
This section provides guidance on common issues related to the pharmacokinetic properties of this compound and its interactions with other drugs.
Frequently Asked Questions (FAQs)
Q1: What is the impact of food on this compound bioavailability?
A1: Co-administration of this compound with food significantly increases its oral bioavailability, approximately two-fold.[11][18] Therefore, it is recommended that this compound be taken with food to ensure adequate drug exposure.
Q2: Which metabolic pathway is responsible for this compound clearance, and what are the implications for drug-drug interactions?
A2: this compound is primarily metabolized in the liver by the cytochrome P450 isoenzyme 3A4 (CYP3A4).[11][18] This makes it susceptible to drug-drug interactions with CYP3A4 inducers and inhibitors.
-
CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampicin) can decrease this compound plasma concentrations, potentially reducing its efficacy.
-
CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase this compound plasma concentrations, which may increase the risk of toxicity, including QT prolongation.
Q3: Are there established protocols for assessing this compound drug-drug interactions in a preclinical setting?
A3: Yes, preclinical assessment of drug-drug interactions typically involves in vivo studies in animal models, such as Wistar rats.[19][20] These studies involve co-administering this compound with a potential interactor (a known CYP3A4 inducer or inhibitor) and measuring the pharmacokinetic parameters of this compound (e.g., Cmax, AUC) using a validated bioanalytical method like LC-MS/MS.[19][20]
Data Presentation: Impact of Co-administered Drugs on this compound Pharmacokinetics
The following table summarizes the effects of co-administered CYP3A4 modulators on this compound's pharmacokinetic parameters in rats.
| Co-administered Drug | Effect on CYP3A4 | Impact on this compound Pharmacokinetics | Reference |
| Ciprofloxacin | Inhibitor | Marked hindrance | [19][20] |
| Fluconazole | Inhibitor | Marked hindrance | [19][20] |
| Isoniazid | - | No significant effect | [19][20] |
| Verapamil | Inhibitor | No significant effect | [19][20] |
| Carbamazepine | Inducer | No significant effect | [19][20] |
Note: The lack of a significant effect with some known modulators in this specific study may be dose- or species-dependent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. research.itg.be [research.itg.be]
- 3. Validation of this compound Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of MIC Distribution and Epidemiological Cutoff Values for this compound and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 6. In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of this compound Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. “How-to” guide on the use of this compound for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Establishing the Exposure‐QT Relationship During this compound Treatment Using a Time‐Varying Tuberculosis‐Specific Correction Factor (QTcTBT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QT Interval Prolongation in People Treated With this compound for Drug-Resistant Tuberculosis Under Programmatic Conditions: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. Efficacy of Long-Acting this compound Regimens in a Mouse Model of Tuberculosis Preventive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. atsjournals.org [atsjournals.org]
- 18. Pharmacokinetics and Safety of this compound in Human Immunodeficiency Virus (HIV)-Positive and Negative Older Children and Adolescents With Rifampicin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of preclinical drug interactions of this compound by a highly sensitive LC-ESI-MS/MS based bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refining Bedaquiline Treatment Duration in Experimental TB Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for refining bedaquiline treatment duration in experimental tuberculosis (TB) models.
Frequently Asked Questions (FAQs)
Q1: Which mouse model is most appropriate for studying this compound treatment efficacy?
A1: The choice of mouse model depends on the specific research question.
-
BALB/c and C57BL/6 mice are commonly used and are considered relatively resistant to Mycobacterium tuberculosis (Mtb) infection.[1][2] They develop a chronic, non-progressive form of TB, which is useful for studying the bactericidal and sterilizing activity of drugs against a stable bacterial population.[1][2]
-
C3HeB/FeJ mice are more susceptible to Mtb and develop human-like caseous necrotic granulomas.[3] This model is valuable for evaluating how lesion pathology affects drug penetration and efficacy.[3][4] Studies have shown that the treatment response to this compound can differ between BALB/c and C3HeB/FeJ mice, highlighting the importance of considering the pathological features of the model.[3]
Q2: What is a standard dose of this compound for efficacy studies in mice?
A2: The standard oral dose of this compound used in mouse TB treatment studies is 25 mg/kg, administered five days a week.[5] However, doses can be adjusted depending on the experimental goals. For instance, lower doses (e.g., 10 mg/kg) have been used to avoid masking the efficacy of a partner drug in combination studies.[3]
Q3: How is this compound typically formulated for oral administration in mice?
A3: this compound for oral gavage is often prepared as a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. It is crucial to ensure the suspension is homogenous by vortexing before each administration.[6]
Q4: What are the key pharmacokinetic parameters to consider for this compound in mice?
A4: Key pharmacokinetic (PK) parameters for this compound in plasma include the maximum concentration (Cmax), the time to reach Cmax (Tmax), the area under the concentration-time curve (AUC), and the half-life (t1/2).[7] These parameters are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for designing effective dosing regimens.[7] It is also important to consider the long half-life of this compound and its active M2 metabolite.[5]
Q5: How can I assess the sterilizing activity of a this compound-containing regimen?
A5: Sterilizing activity is typically measured by the proportion of mice with culture-negative lungs at a significant time point after the cessation of treatment.[8][9] This assesses the ability of the regimen to eliminate all viable bacteria and prevent relapse.
Troubleshooting Guide
Problem 1: High variability in lung CFU counts between mice in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Troubleshooting Step: Ensure precise and consistent oral gavage technique to deliver the full intended dose to the stomach of each mouse.[7] Prepare fresh drug formulations regularly and ensure they are homogenous before each administration.
-
-
Possible Cause 2: Variability in the initial infection.
-
Troubleshooting Step: Standardize the aerosol infection protocol to ensure a consistent and low-dose implantation of Mtb (approximately 50-100 CFU) in the lungs.[7] Confirm the initial bacterial deposition in a subset of mice 24 hours post-infection.
-
-
Possible Cause 3: Individual mouse metabolic differences.
-
Troubleshooting Step: Increase the number of mice per treatment group to enhance statistical power and account for individual biological variation.[7]
-
Problem 2: this compound demonstrates good in vitro activity but poor efficacy in the in vivo model.
-
Possible Cause 1: Poor Pharmacokinetics.
-
Troubleshooting Step: Conduct a pharmacokinetic study in the selected mouse strain to determine the Cmax, AUC, and half-life of this compound.[7] If drug exposure is low, consider reformulating the drug or adjusting the dose.
-
-
Possible Cause 2: Inadequate Penetration into Tuberculous Lesions.
-
Possible Cause 3: Emergence of Drug Resistance.
-
Troubleshooting Step: If treatment efficacy wanes over time, consider the possibility of acquired resistance. Isolate Mtb from the lungs of treated mice and perform drug susceptibility testing for this compound.
-
Problem 3: Unexpected toxicity or adverse effects in mice receiving this compound.
-
Possible Cause 1: Off-target effects or high dosage.
-
Troubleshooting Step: Monitor mice daily for clinical signs of toxicity, such as weight loss, lethargy, or ruffled fur. If adverse effects are observed, consider reducing the dose or the frequency of administration.[6] Review preclinical safety data for potential toxicities.
-
-
Possible Cause 2: Interaction with other drugs in a combination regimen.
-
Troubleshooting Step: Evaluate the toxicity of each drug individually before testing them in combination. If toxicity is observed only with the combination, consider the possibility of a drug-drug interaction.
-
Data Presentation: Efficacy of this compound-Containing Regimens in Mouse Models
Table 1: Bactericidal Activity of Oral this compound Regimens in BALB/c and C3HeB/FeJ Mice
| Mouse Strain | This compound Dose (mg/kg) | Treatment Duration (weeks) | Log10 CFU Reduction in Lungs | Reference |
| BALB/c | 10 | 4 | 3.1 | [3] |
| BALB/c | 25 | 4 | 4.1 | [3] |
| C3HeB/FeJ | 10 | 8 | Variable (biphasic response) | [3] |
| C3HeB/FeJ | 25 | 8 | Variable (biphasic response) | [3] |
| Regimen Description | Duration of Bactericidal Activity | Sterilizing Activity (% culture-negative mice at Week 28) | Reference |
| One 160 mg/kg injection of BLAI-160 | At least 8 weeks | 13% | [8][9] |
| Two 160 mg/kg injections of BLAI-160 (4 weeks apart) | 12 weeks after the second dose | 55% | [8][9] |
| One 160 mg/kg injection of BLAI-160 + 2 weeks oral this compound & rifapentine | Extended to 12 weeks | 45% | [8][9] |
Experimental Protocols
Detailed Methodology for Evaluating this compound Treatment Duration in a BALB/c Mouse Model
1. Animal Model and Infection:
-
Use female BALB/c mice, 6-8 weeks old.[7]
-
Culture Mycobacterium tuberculosis H37Rv to mid-log phase.
-
Infect mice via aerosol exposure to achieve a low-dose implantation of approximately 50-100 Colony Forming Units (CFU) in the lungs.[7]
-
Allow the infection to establish for 4 weeks to develop a chronic infection state before initiating treatment.[7]
2. This compound Formulation and Administration:
-
Prepare a suspension of this compound in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.[6]
-
Ensure the suspension is homogenous by vortexing before each use.
-
Administer the designated dose (e.g., 25 mg/kg) orally via gavage, typically five days a week.[5]
3. Assessment of Bactericidal Activity:
-
At specified time points during treatment (e.g., 2, 4, 6, 8 weeks), euthanize a cohort of mice from each treatment group.
-
Aseptically remove the lungs.
-
Homogenize the entire lung tissue in sterile saline containing 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on 7H11 agar (B569324) plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the CFU.
-
Calculate the log10 CFU per organ and compare the values between treated and untreated control groups to determine the reduction in bacterial load.
4. Assessment of Sterilizing Activity (Relapse Study):
-
After the completion of different treatment durations (e.g., 4, 6, 8 weeks), hold the mice for a further 3 months without treatment.
-
At the end of the 3-month period, euthanize the mice and plate the entire lung homogenates to determine the proportion of mice with at least one CFU, which indicates relapse.
5. Pharmacokinetic Analysis:
-
Administer a single oral dose of this compound to a separate cohort of uninfected mice.
-
Collect blood samples at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the plasma concentrations of this compound and its M2 metabolite using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
Visualizations
Caption: Experimental workflow for evaluating this compound treatment duration.
Caption: this compound's mechanism of action and resistance pathways.
References
- 1. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]
- 2. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Extrapolation of lung pharmacokinetics of this compound across species using physiologically‐based pharmacokinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of a Long-Acting Injectable this compound Formulation in a Paucibacillary Mouse Model of Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. atsjournals.org [atsjournals.org]
- 9. atsjournals.org [atsjournals.org]
Impact of serum protein binding on Bedaquiline in vitro assays
Welcome to the technical support center for Bedaquiline in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of serum protein binding on this compound's in vitro activity.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro susceptibility testing of this compound, particularly those related to serum protein binding.
Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values
Question: We are observing significantly higher MIC values for this compound against our Mycobacterium tuberculosis strains than what is reported in the literature. What could be the cause?
Answer: Higher than expected MIC values for this compound can be attributed to several experimental factors, with serum protein binding being a primary contributor. This compound is highly bound to plasma proteins (>99.9%), and only the unbound fraction of the drug is microbiologically active.[1][2] The presence of proteins in the culture medium will sequester this compound, reducing its free concentration and thus its apparent potency.
Troubleshooting Steps:
-
Review Media Composition: Standard mycobacterial growth media such as Middlebrook 7H9 are often supplemented with Oleic Acid-Albumin-Dextrose-Catalase (OADC), which contains bovine serum albumin.[3][4] The presence and concentration of albumin will directly impact the MIC. For reproducible results, it is recommended to perform this compound MIC testing in media without protein enrichment.[5]
-
Check Labware Material: this compound is known to adhere to certain types of plastics. The use of polypropylene (B1209903) labware can lead to a significant loss of active drug from the medium, resulting in artificially inflated MICs. It is crucial to use polystyrene plates or tubes for all this compound in vitro assays.[5][6]
-
Verify Inoculum Size: An excessively high inoculum size can lead to higher MIC values. Ensure that the inoculum density is standardized and consistent across experiments, typically around 105 CFU/mL for broth-based assays.[5]
-
Control for pH and Tween 80 Concentration: Variations in the pH of the culture medium and the concentration of detergents like Tween 80 can also influence this compound's activity. For optimal and reproducible results, the pH should be maintained at 7, and the Tween 80 concentration should be around 0.02%.[5]
Issue 2: Poor Reproducibility of MIC Results
Question: Our laboratory is struggling with poor reproducibility of this compound MIC values between experiments. How can we improve our consistency?
Answer: Poor reproducibility is a common challenge in this compound susceptibility testing due to its physicochemical properties. Strict adherence to a standardized protocol is essential.
Troubleshooting Steps:
-
Standardize All Experimental Conditions: As outlined in the previous section, ensure that the media composition (including protein content), labware material (polystyrene only), inoculum size, pH, and Tween 80 concentration are kept consistent for every experiment.[5][6]
-
Use a Reference Strain: Include a well-characterized reference strain, such as M. tuberculosis H37Rv, in every assay. This will help to monitor the consistency of your experimental setup and results over time. Established quality control (QC) ranges for the H37Rv strain are available for different testing methods.[6][7]
-
Follow Established Protocols: Adhere to validated protocols for this compound susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Frequently Asked Questions (FAQs)
Q1: Why is serum protein binding a significant factor for this compound in vitro assays?
A1: this compound is extensively bound to serum proteins, primarily albumin.[1] It is a well-established principle that only the free, unbound fraction of an antibiotic is available to exert its pharmacological effect.[10] Therefore, when serum or albumin is present in the in vitro assay medium, a large proportion of this compound becomes bound and inactive, leading to a significant increase in the observed MIC.
Q2: How much of an increase in MIC can be expected in the presence of serum proteins?
Q3: What are the recommended media for this compound susceptibility testing?
A3: For determining the baseline MIC of this compound, it is advisable to use a medium with no protein enrichment.[5] However, to mimic in vivo conditions more closely, researchers may intentionally add serum or albumin. In such cases, it is crucial to report the exact composition of the medium, including the protein concentration, to allow for proper interpretation of the results. Commonly used media include Middlebrook 7H9 broth and 7H11 agar.[4][6]
Q4: Are there other serum proteins besides albumin that can bind to this compound?
A4: While albumin is the primary binding protein for many drugs, other proteins like α1-acid glycoprotein (B1211001) (AAG) can also play a role, particularly for basic drugs.[11] The expression of AAG can be elevated during inflammatory conditions such as tuberculosis, potentially further impacting the free fraction of this compound at the site of infection.[11]
Quantitative Data Summary
The following table summarizes the impact of OADC (containing albumin) on the MIC of this compound against Mycobacterium abscessus. This data illustrates the significant effect of protein binding on in vitro potency.
| Medium | MIC50 (mg/L) | MIC90 (mg/L) | Fold Increase in MIC50 |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 0.1 | 0.2 | - |
| CAMHB + 10% OADC | 0.4 | Not Reported | 4-fold |
| Data sourced from a study on Mycobacterium abscessus.[3] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
This compound stock solution (in DMSO)
-
Middlebrook 7H9 broth
-
OADC supplement (optional, for protein binding studies)
-
Polystyrene 96-well microtiter plates
-
M. tuberculosis inoculum, adjusted to a 0.5 McFarland standard and diluted.
-
-
Procedure:
-
Prepare serial twofold dilutions of this compound in 7H9 broth in the polystyrene microtiter plates. The final volume in each well should be 100 µL.
-
If investigating the effect of protein binding, prepare parallel plates with 7H9 broth supplemented with a desired concentration of OADC or human serum albumin.
-
Add 100 µL of the diluted M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 105 CFU/mL.
-
Include a growth control (no drug) and a sterility control (no bacteria) on each plate.
-
Seal the plates and incubate at 37°C.
-
Read the MIC after 7-14 days of incubation. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[8][12]
-
Protocol 2: Determining the Impact of Serum Protein on this compound MIC
-
Materials:
-
Same as Protocol 1, with the addition of human serum albumin (HSA) or human serum.
-
-
Procedure:
-
Prepare a stock solution of HSA in 7H9 broth.
-
In a series of polystyrene 96-well plates, prepare serial dilutions of this compound in 7H9 broth containing different final concentrations of HSA (e.g., 0%, 1%, 2%, 4%).
-
Proceed with inoculation and incubation as described in Protocol 1.
-
Determine the MIC for each concentration of HSA and calculate the fold-increase in MIC relative to the protein-free control.
-
Visualizations
This compound's Mechanism of Action
This compound targets the ATP synthase enzyme in Mycobacterium tuberculosis, disrupting the proton motive force and leading to a depletion of cellular ATP, which is essential for the bacterium's survival.[13]
References
- 1. Population Pharmacokinetics of this compound and Metabolite M2 in Patients With Drug‐Resistant Tuberculosis: The Effect of Time‐Varying Weight and Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “How-to” guide on the use of this compound for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro this compound and Clofazimine Susceptibility Testing in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of this compound and Imipenem against Actively Growing, Nutrient-Starved, and Intracellular Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Multilaboratory, Multicountry Study To Determine this compound MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multilaboratory, Multicountry Study To Determine this compound MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility Testing of this compound against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility Testing of this compound against Mycobacterium avium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delayed bactericidal response of Mycobacterium tuberculosis to this compound involves remodelling of bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of antitubercular drug candidates with α1-acid glycoprotein produced in pulmonary granulomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing this compound for cardiotoxicity by structure based virtual screening, DFT analysis and molecular dynamic simulation studies to identify selective MDR-TB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bedaquiline Adherence Monitoring in Long-Term Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term animal studies involving Bedaquiline. Our goal is to help you navigate common challenges and ensure the integrity of your research data.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in this compound plasma concentrations between animals in the same dosing group. | 1. Inconsistent Oral Gavage Technique: Variation in the speed of administration or incorrect placement of the gavage needle can lead to incomplete dosing or regurgitation. 2. Animal Stress: Stress from handling and gavage can alter gastrointestinal motility and drug absorption.[1][2] 3. Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic drugs like this compound.[2] 4. Health Status of Animals: Underlying health issues can affect drug absorption, metabolism, and excretion. | 1. Standardize Gavage Procedure: Ensure all personnel are thoroughly trained on a consistent oral gavage protocol. Use appropriately sized, flexible gavage needles to minimize trauma.[3] Consider coating the gavage needle with sucrose (B13894) to improve animal acceptance.[4] 2. Acclimatize Animals and Minimize Stress: Acclimatize animals to handling and the gavage procedure before the study begins. Consider less stressful, alternative dosing methods for long-term studies, such as voluntary consumption of medicated food or liquids.[5][6] 3. Standardize Feeding Schedule: Implement a consistent fasting period for all animals before dosing to ensure uniform gastrointestinal conditions. 4. Monitor Animal Health: Regularly monitor animal weight, food and water intake, and overall appearance. Remove any animals showing signs of significant distress or illness from the study and consult with veterinary staff. |
| Consistently low this compound plasma concentrations across a treatment group. | 1. Dosing Formulation Issues: this compound may have poor solubility or stability in the chosen vehicle, leading to precipitation or degradation. 2. Dosing Errors: Incorrect calculation of the dose or concentration of the dosing solution. 3. Rapid Metabolism: The animal model may exhibit faster metabolism of this compound than anticipated. | 1. Optimize and Validate Formulation: Ensure this compound is fully dissolved or uniformly suspended in the vehicle. Prepare fresh dosing solutions regularly and verify their concentration and stability. 2. Verify Dosing Calculations: Double-check all calculations for dose and formulation preparation. Ensure balances and pipettes are properly calibrated. 3. Assess Metabolites: In addition to this compound, measure plasma concentrations of its major metabolite, M2, which can provide insights into the metabolic rate. |
| Signs of animal distress during or after dosing (e.g., choking, respiratory difficulty, excessive salivation). | 1. Incorrect Gavage Technique: Accidental administration into the trachea instead of the esophagus. 2. Esophageal Injury: Trauma to the esophagus from the gavage needle.[1] 3. Aspiration of Dosing Solution: Animal inhales the dosing solution. | 1. Immediate Action: Stop the procedure immediately. Monitor the animal closely. If distress is severe, euthanize the animal to prevent further suffering and perform a necropsy to determine the cause. 2. Refine Technique: Review and refine the gavage technique with all personnel. Ensure the gavage needle is measured to the correct length (from the mouth to the last rib) and is inserted gently.[3] 3. Consider Anesthesia: For sensitive animals or complex procedures, brief isoflurane (B1672236) anesthesia may reduce movement and the risk of injury. |
| Progressive weight loss or reduced food/water intake in animals receiving long-term daily gavage. | 1. Chronic Stress: Repeated handling and gavage can be a significant stressor, leading to reduced appetite and weight loss.[1][5] 2. Esophageal Inflammation: Repeated gavage can cause inflammation of the esophagus, making swallowing painful.[1] | 1. Implement Refined Dosing Methods: Switch to a less invasive method such as medicated pellets, palatable gels, or voluntary consumption from a syringe.[3][6] 2. Provide Environmental Enrichment: Enrich the cage environment to reduce overall stress. 3. Monitor Closely: Increase the frequency of health monitoring. If weight loss exceeds 15-20% of baseline, the animal should be removed from the study. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to ensure consistent this compound administration in a long-term mouse study?
A1: While oral gavage is a common method for precise dosing, its repeated use over long periods can induce stress and potential health complications in animals, which may affect the study outcomes.[1] For long-term studies, consider alternative methods that promote voluntary consumption, such as incorporating this compound into a palatable food matrix (e.g., peanut butter pellets) or a sweetened liquid.[3] These methods can reduce animal stress and improve overall welfare.[5][6] If oral gavage is necessary, ensure personnel are highly proficient and the procedure is refined to be as minimally stressful as possible.[4]
Q2: How often should I monitor this compound plasma levels to confirm adherence?
A2: The frequency of blood sampling depends on the pharmacokinetic profile of this compound and the objectives of your study. Given this compound's long half-life, weekly or bi-weekly sampling may be sufficient to monitor steady-state concentrations.[7] However, more frequent sampling may be necessary during the initial dosing phase to characterize the time to reach steady state. Utilize microsampling techniques to minimize the blood volume taken from each animal, allowing for more frequent sampling without compromising animal health.
Q3: What are some key considerations for formulating this compound for oral administration in rodents?
A3: this compound is a lipophilic compound with poor aqueous solubility. Therefore, it is often formulated as a suspension. A common vehicle for oral gavage in rodents is a suspension in 0.5% to 2% methylcellulose (B11928114) or carboxymethylcellulose with a surfactant like 0.1% Tween 80 to improve wettability and prevent aggregation. It is crucial to ensure the suspension is homogenous and that the particle size is consistent to ensure uniform dosing.
Q4: Can animal stress from handling and dosing procedures affect this compound's pharmacokinetic profile?
A4: Yes, stress can significantly impact physiological processes that influence drug pharmacokinetics.[1] Stress can alter gastric emptying time, intestinal motility, and blood flow to the gastrointestinal tract, all of which can affect the rate and extent of drug absorption.[2] Chronic stress can also lead to changes in metabolic enzyme activity. Therefore, minimizing stress through proper handling, acclimatization, and the use of refined dosing techniques is critical for obtaining reliable and reproducible pharmacokinetic data.[5]
Q5: What should I do if I observe an unexpected adverse event in an animal receiving this compound?
A5: Any unexpected adverse event should be documented in detail and immediately reported to the institutional animal care and use committee (IACUC) and the responsible veterinarian. The affected animal should be closely monitored, and if necessary, removed from the study for diagnosis and treatment. A thorough investigation should be conducted to determine if the adverse event is related to this compound, the dosing procedure, or other experimental factors.
Data Presentation
Table 1: Summary of this compound Administration in Preclinical Animal Models
| Animal Model | Administration Route | Vehicle/Formulation | Dose Range | Study Duration | Reference |
| Mouse | Oral Gavage | Not specified | 2.67 - 25 mg/kg/day | Up to 12 weeks | [1] |
| Mouse | Intramuscular Injection | Long-acting injectable formulation | 160 mg/kg (single or multiple doses) | Up to 12 weeks | [1] |
| Guinea Pig | Oral Gavage | Not specified | 15 mg/kg/day | Not specified | |
| Dog | Oral Gavage | Suspension in 2% HPMC with 0.1% Tween 80 | 10 mg/kg | Single dose | [8] |
| Dog | Intravenous Bolus | 20% hydroxypropyl-β-cyclodextrin | 1 mg/kg | Single dose | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Calculate the required amount of this compound based on the desired concentration and total volume needed for the study group.
-
Prepare the vehicle: A common vehicle is 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water.
-
Weigh the this compound powder accurately using a calibrated analytical balance.
-
Triturate the this compound powder with a small amount of the vehicle in a mortar and pestle to create a smooth paste. This helps to break down any clumps and ensures a fine, uniform suspension.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired volume.
-
Transfer the suspension to a sterile, amber bottle and stir continuously with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Store the suspension at 4°C and protect it from light. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the drug.
Protocol 2: Therapeutic Drug Monitoring of this compound via Blood Sampling and LC-MS/MS Analysis
-
Animal Restraint and Blood Collection:
-
Gently restrain the mouse.
-
Collect blood samples (approximately 20-50 µL) at predetermined time points post-dosing from the saphenous or tail vein using a capillary tube.
-
Transfer the blood into a microcentrifuge tube containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood sample at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw the plasma samples on ice.
-
To 20 µL of plasma, add an internal standard (deuterated this compound).
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and its metabolite M2.
-
The method should be sensitive enough to detect low concentrations of the analytes and have a linear range that covers the expected plasma concentrations.
-
Use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Mandatory Visualization
Caption: Experimental workflow for monitoring this compound adherence in a long-term animal study.
References
- 1. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. nal.usda.gov [nal.usda.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.uevora.pt [dspace.uevora.pt]
- 7. researchgate.net [researchgate.net]
- 8. Population Pharmacokinetics of this compound and Metabolite M2 in Patients With Drug‐Resistant Tuberculosis: The Effect of Time‐Varying Weight and Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bedaquiline Experimental Protocols for Mycobacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with bedaquiline and various mycobacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in mycobacteria?
A1: this compound resistance in mycobacteria primarily arises from two mechanisms:
-
Target-based mutations: Mutations in the atpE gene, which encodes a subunit of the ATP synthase, the direct target of beda-quiline, can lead to high-level resistance.[1][2]
-
Efflux pump upregulation: Mutations in the Rv0678 gene are a more common resistance mechanism.[3] This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[3] Mutations that impair the function of Rv0678 lead to the upregulation of this pump, which actively removes this compound from the cell, resulting in low-level resistance.[2][3] Mutations in the pepQ gene have also been associated with low-level this compound resistance.[1][2]
Q2: Is there cross-resistance between this compound and other anti-mycobacterial drugs?
A2: Yes, cross-resistance has been observed, most notably with clofazimine (B1669197).[1][3][4] This is often due to mutations in the Rv0678 gene, which leads to the upregulation of the MmpS5-MmpL5 efflux pump that can expel both drugs.[3] There is no known cross-resistance between this compound and other anti-tuberculosis drugs like isoniazid, rifampicin, or moxifloxacin.[5]
Q3: Can Mycobacterium smegmatis be used as a model organism for this compound studies?
A3: Yes, M. smegmatis is a commonly used model organism for initial drug screening and optimization for several reasons.[6] It is non-pathogenic, has a much faster growth rate than M. tuberculosis, and many anti-TB drugs, including this compound, are active against it.[6] The initial screening that identified this compound as a specific inhibitor of mycobacterial ATP synthase was performed using M. smegmatis.[6]
Q4: What are the general ranges for this compound's Minimum Inhibitory Concentration (MIC) against different mycobacterial species?
A4: this compound's in vitro activity varies across different mycobacterial species. The following table summarizes typical MIC ranges. Note that these values can be influenced by the specific testing method and media used.
| Mycobacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Typical MIC Range (mg/L) |
| Mycobacterium tuberculosis (susceptible) | - | - | ≤0.008 - 0.25[7] |
| Mycobacterium avium complex (MAC) | 0.03[8] | 16[8] | <0.007 - 1[9] |
| Mycobacterium abscessus | 0.13[8] | >16[8] | <0.007 - 1[9] |
| Mycobacterium kansasii | - | - | - |
| Mycobacterium fortuitum | >16[8] | >16[8] | 0.03[10] |
| Mycobacterium smegmatis | - | - | 0.015[10] |
Troubleshooting Guides
Issue 1: High or Inconsistent MIC Values for this compound
Possible Cause 1: Efflux Pump Activity
-
Explanation: Upregulation of efflux pumps, particularly MmpS5-MmpL5, can lead to increased MIC values. This is a common mechanism of low-level resistance.
-
Troubleshooting Step: Perform the MIC assay in the presence of an efflux pump inhibitor (EPI) such as verapamil (B1683045) or reserpine. A significant reduction (two-fold or more) in the MIC in the presence of the EPI suggests the involvement of efflux pumps.[11]
Possible Cause 2: Inappropriate Experimental Conditions
-
Explanation: Several factors in the experimental setup can influence this compound's measured MIC.
-
Troubleshooting Steps:
-
Labware: this compound can adsorb to certain plastics. It is recommended to use polystyrene plates or tubes for MIC determination.[14]
-
Tween 80 Concentration: High concentrations of Tween 80 can affect the MIC. A concentration of 0.02% is recommended for broth-based assays.[14]
-
pH: The pH of the culture medium should be maintained at 7.0.[14]
-
Inoculum Size: Variations in the inoculum size can lead to inconsistent results. For broth microdilution, an inoculum of 10⁵ CFU/mL is recommended, while for 7H11 agar, up to 10⁷ CFU/mL can be used.[14]
-
Possible Cause 3: Spontaneous Resistance
-
Explanation: Spontaneous mutations conferring resistance can arise during the experiment.
-
Troubleshooting Step: Sequence the atpE and Rv0678 genes of the isolates exhibiting high MICs to check for known resistance-associated mutations.[2]
Issue 2: this compound Appears Bacteriostatic Instead of Bactericidal
-
Explanation: While this compound has bactericidal properties, its effect can appear bacteriostatic under certain in vitro conditions, especially against some non-tuberculous mycobacteria (NTM).[9][10][15] For many NTM strains, the Minimum Bactericidal Concentration (MBC) can be significantly higher than the MIC.[10]
-
Troubleshooting Steps:
-
Determine the MBC: Perform a Minimum Bactericidal Concentration (MBC) assay to determine the concentration of this compound required to kill 99.9% of the initial inoculum.
-
Time-Kill Kinetics: Conduct a time-kill assay to observe the effect of this compound over a longer period. This can help differentiate between bacteriostatic and slow bactericidal activity.[9][16]
-
Nutrient-Starved Models: this compound has shown bactericidal activity against nutrient-starved M. abscessus.[16][17] Consider using a nutrient-deprivation model to better reflect in vivo conditions.
-
Detailed Experimental Protocols
Protocol 1: this compound MIC Determination using Broth Microdilution (Resazurin Microtiter Assay - REMA)
This protocol is adapted from standard methods for mycobacterial drug susceptibility testing.[2][10]
-
Strain Preparation:
-
Grow mycobacterial strains in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute this suspension 1:20 in 7H9 broth to prepare the inoculum.
-
-
Plate Preparation:
-
Use a 96-well polystyrene microtiter plate.
-
Add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of this compound stock solution to the first well of each row to be tested and perform two-fold serial dilutions across the plate. The final concentrations of this compound may range from 4 µg/mL to 0.008 µg/mL.[18]
-
Include a drug-free well as a growth control and a well with broth only as a sterility control.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control). The final inoculum size should be approximately 5 x 10⁵ CFU/mL.[18]
-
-
Incubation:
-
Seal the plates and incubate at 37°C. Incubation times will vary depending on the mycobacterial species (e.g., 7-14 days for M. tuberculosis, 3-5 days for rapidly growing NTMs).
-
-
Reading the Results:
-
After incubation, add 30 µL of resazurin (B115843) solution (0.01%) to each well.
-
Incubate for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change.
-
Protocol 2: Investigating the Role of Efflux Pumps using an Efflux Pump Inhibitor (EPI)
This protocol is designed to determine if efflux pump activity contributes to the observed this compound MIC.
-
Prepare two sets of microtiter plates as described in the MIC determination protocol.
-
In the first set of plates , perform the this compound MIC assay as described above.
-
In the second set of plates , add a fixed, sub-inhibitory concentration of an efflux pump inhibitor (e.g., verapamil at 10-40 µg/mL) to all wells before adding the this compound and the inoculum.
-
Perform the this compound serial dilutions and inoculate as described previously.
-
Incubate and read the results for both sets of plates.
-
Compare the MIC values. A reduction of two-fold or more in the this compound MIC in the presence of the EPI is considered an indication of efflux pump activity.[11]
Visualizations
Caption: Workflow for this compound MIC Determination.
Caption: Troubleshooting High this compound MIC Values.
References
- 1. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and this compound against Mycobacterium tuberculosis [frontiersin.org]
- 2. Frontiers | In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 3. This compound and clofazimine resistance in Mycobacterium tuberculosis: an in-vitro and in-silico data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of resistance and treatment efficacy of clofazimine and this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Mycobacterium smegmatis: The Vanguard of Mycobacterial Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro activity of this compound against rapidly growing nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Efflux Inhibition with Verapamil Potentiates this compound in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting this compound mycobacterial efflux pump to potentially enhance therapy in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Distinct Effects of Moxifloxacin and this compound on Growing and ‘Non-Culturable’ Mycobacterium abscessus | MDPI [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
Validation & Comparative
A Preclinical Showdown: Bedaquiline and Pretomanid in the Fight Against XDR-TB
For researchers, scientists, and drug development professionals, the landscape of extensively drug-resistant tuberculosis (XDR-TB) treatment is one of urgent innovation. Two cornerstone drugs in modern combination therapies, bedaquiline and pretomanid (B1679085), have shown significant promise. This guide provides a comparative analysis of their preclinical performance in models of XDR-TB, offering a detailed look at their efficacy, mechanisms of action, pharmacokinetics, and toxicity, supported by experimental data.
At a Glance: this compound vs. Pretomanid
| Feature | This compound | Pretomanid |
| Drug Class | Diarylquinoline | Nitroimidazooxazine |
| Primary Mechanism | Inhibition of ATP synthase | Production of reactive nitrogen species & mycolic acid synthesis inhibition |
| Activity Spectrum | Bactericidal against replicating and non-replicating bacilli | Bactericidal against replicating and non-replicating bacilli |
| Key Preclinical Models | Mouse models (aerosol infection), Hollow fiber model | Mouse models (aerosol infection), Hollow fiber model |
| Reported Preclinical Efficacy | Significant reduction in bacterial load in lungs and spleen.[1][2][3][4][5] | Demonstrated bactericidal activity alone and in combination regimens.[5][6][7][8] |
| Commonly Studied In Combination With | Pretomanid, Linezolid (B1675486), Moxifloxacin, Pyrazinamide | This compound, Linezolid, Moxifloxacin, Pyrazinamide |
Deep Dive into Preclinical Performance
Efficacy in Murine Models of Tuberculosis
Preclinical evaluation in mouse models is a critical step in assessing the potential of new anti-tuberculosis agents. Both this compound and pretomanid have been extensively studied in these models, demonstrating potent bactericidal and sterilizing activity.
In a murine model of TB, a this compound-containing regimen demonstrated the ability to clear the total colony-forming unit (CFU) count in organs within 8 weeks of treatment, a significant improvement over the 14 weeks required by the standard regimen.[2][4] Furthermore, this regimen was effective in eradicating persistent bacilli, leading to no disease relapse.[2][4] Studies have shown that this compound treatment leads to a significant decline in bacterial load in the lungs.[1] For instance, after 4 weeks of treatment, a notable reduction in lung CFU counts was observed.[1]
Pretomanid has also shown significant efficacy in mouse models, both alone and as part of combination regimens. It exhibits dose-dependent bactericidal activity.[6] When combined with this compound and linezolid (the BPaL regimen), pretomanid contributes significantly to the regimen's efficacy, preventing the emergence of this compound resistance and reducing the time needed to prevent relapse. In combination with other agents, pretomanid has been shown to reduce lung CFU counts by several logs after a few months of treatment.[5]
| Parameter | This compound | Pretomanid | Reference |
| Mouse Model | BALB/c mice, aerosol infection | BALB/c and C3HeB/FeJ mice, aerosol infection | [1][2][5][6] |
| Dosage Range (Mice) | ~25 mg/kg | ~50-100 mg/kg | [1][5][9] |
| Treatment Duration | 4 - 14 weeks | 1 - 3 months | [1][2][5] |
| Efficacy Endpoint | Log10 CFU reduction in lungs and spleen | Log10 CFU reduction in lungs | [1][2][5] |
| Observed Efficacy | >2.5 log10 CFU reduction in lungs after 4 weeks | Significant CFU reduction, enhanced activity in combination | [1][3][5] |
Mechanisms of Action: A Tale of Two Targets
The distinct mechanisms of action of this compound and pretomanid contribute to their potent anti-mycobacterial effects and their synergy in combination therapies.
This compound targets the energy metabolism of Mycobacterium tuberculosis by specifically inhibiting the proton pump of ATP synthase.[10][11] This enzyme is crucial for generating ATP, the cell's energy currency.[11] this compound binds to the c-subunit of the ATP synthase, disrupting the proton motive force and leading to a depletion of cellular ATP, which ultimately results in bacterial cell death.[10][11][12] This mechanism is effective against both actively replicating and dormant bacilli.[11]
References
- 1. Superior Efficacy of a this compound, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. atsjournals.org [atsjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of Oxazolidinones to the Efficacy of Novel Regimens Containing this compound and Pretomanid in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 12. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Bedaquiline and Clofazimine Efficacy Against Mycobacterium tuberculosis
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of two crucial drugs in the fight against tuberculosis: Bedaquiline and Clofazimine. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their individual and combined activity against Mycobacterium tuberculosis. The information presented herein is intended to support further research and development of more effective tuberculosis treatment regimens.
Executive Summary
This compound, a diarylquinoline, and Clofazimine, a riminophenazine, are both integral components of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). Their distinct mechanisms of action offer potential for synergistic effects and are critical in combating drug-resistant strains. This guide presents a compilation of in vitro data, including Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI) values, alongside detailed experimental protocols and visualizations of their molecular pathways.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity of this compound and Clofazimine against various strains of Mycobacterium tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Clofazimine against Mycobacterium tuberculosis
| Drug | M. tuberculosis Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| This compound | Drug-Susceptible | 0.06 - 0.1 | 0.06 | 0.12 | [1] |
| MDR-TB | 0.06 - >8 | 0.06 | 0.12 | [1] | |
| Pre-XDR-TB | 0.06 - >8 | 0.092 | - | [1] | |
| XDR-TB | 0.06 - >8 | 0.160 | - | [1] | |
| Clofazimine | Drug-Susceptible | ≤0.06 - 4 | 0.12 | 0.25 | [1] |
| MDR-TB | ≤0.06 - >4 | 0.12 | 0.25 | [1] | |
| Pre-XDR-TB | ≤0.06 - >4 | - | - | [1] | |
| XDR-TB | ≤0.06 - >4 | - | - | [1] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. XDR-TB is defined as TB resistant to isoniazid (B1672263) and rifampin, any fluoroquinolone, and at least one of three injectable second-line drugs.
Table 2: Synergistic Activity of this compound and Clofazimine against Mycobacteria
| Mycobacterial Species | Method | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reference |
| M. abscessus | Checkerboard | 0.79 (mean) | No Interaction | [2][3] |
| M. avium complex | Checkerboard | 0.97 (mean) | No Interaction | [2][3] |
Note: The Fractional Inhibitory Concentration Index (FICI) is a measure of the interactive effect of two drugs. A FICI of ≤ 0.5 is typically considered synergistic, >0.5 to 4.0 is considered indifferent (no interaction), and >4.0 is considered antagonistic.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Resazurin (B115843) Microtiter Assay (REMA) is a commonly used colorimetric method for M. tuberculosis.[4][5][6][7]
a. Inoculum Preparation:
-
M. tuberculosis is cultured on Löwenstein-Jensen (LJ) solid medium or in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
A suspension of the mycobacterial culture is prepared in 7H9 broth.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
-
The standardized suspension is then diluted (commonly 1:20 or 1:100) to achieve the final inoculum concentration.[5]
b. Plate Preparation and Incubation:
-
A 96-well microtiter plate is used.
-
Serial two-fold dilutions of the test drugs (this compound and Clofazimine) are prepared in Middlebrook 7H9 broth directly in the wells.
-
Each well is inoculated with the prepared mycobacterial suspension.
-
Control wells are included: a growth control (no drug) and a sterility control (no bacteria).
-
The plate is sealed and incubated at 37°C for 7 to 14 days.[5]
c. Reading and Interpretation:
-
After incubation, a resazurin solution (typically 0.01% or 0.02%) is added to each well.[5]
-
The plate is re-incubated for 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
Checkerboard Assay for Synergy Testing
The checkerboard method is employed to assess the in vitro interaction between two antimicrobial agents.
a. Plate Setup:
-
In a 96-well microtiter plate, one drug (e.g., this compound) is serially diluted horizontally, while the second drug (e.g., Clofazimine) is serially diluted vertically.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
The plate is then inoculated with a standardized M. tuberculosis suspension as described for the MIC assay.
b. Incubation and Reading:
-
The plate is incubated and read in the same manner as the MIC assay (e.g., using resazurin).
c. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The interaction is interpreted based on the FICI value as described in the note for Table 2.
Mandatory Visualizations
Mechanisms of Action
Experimental Workflow
References
- 1. dovepress.com [dovepress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A this compound/clofazimine combination regimen might add activity to the treatment of clinically relevant non-tuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 5. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Bedaquiline and Delamanid for Tuberculosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two cornerstone drugs in modern tuberculosis (TB) therapy, Bedaquiline and Delamanid, based on available animal study data. The focus is on direct comparative evidence to inform research and development efforts.
Executive Summary
This compound and Delamanid are pivotal in the treatment of multidrug-resistant tuberculosis (MDR-TB). While clinical trials have established their efficacy as part of combination regimens, preclinical animal studies offer a controlled environment to dissect their individual and synergistic contributions. A key murine study directly comparing their early bactericidal activity (EBA) as monotherapies revealed that this compound is the primary driver of efficacy in the initial phase of treatment, demonstrating significant dose-dependent bactericidal effects. Delamanid, in contrast, exhibited only minor bactericidal activity when used alone in the first three weeks of therapy. However, its inclusion in combination regimens has been shown to be crucial for achieving shorter treatment durations and preventing relapse, suggesting a distinct, complementary role to this compound.
Mechanism of Action
This compound, a diarylquinoline, targets the proton pump of mycobacterial ATP synthase, leading to a depletion of the cell's energy supply. Delamanid, a nitroimidazole, is a prodrug that, once activated within the mycobacterium, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
Figure 1. Simplified mechanism of action for this compound and Delamanid.
Head-to-Head Efficacy in a Murine Model
A pivotal study by Pieterman et al. (2021) provides direct comparative data on the monotherapeutic and combination efficacy of this compound and Delamanid in a mouse model of tuberculosis.[1]
Experimental Protocol: Monotherapy Early Bactericidal Activity (EBA)
-
Animal Model: Female BALB/c mice, 13–15 weeks old.[1]
-
Infection: Intravenous infection with a drug-sensitive M. tuberculosis clinical strain.[1]
-
Treatment Groups (Monotherapy):
-
Drug Administration: Oral gavage, once daily, five days a week.[1]
-
Duration: Up to 4 weeks for this compound; mice receiving Delamanid monotherapy were euthanized after 3 weeks due to reaching humane endpoints.[1]
-
Primary Endpoint: Mycobacterial load in the lungs, measured in log10 Colony Forming Units (CFU).[1]
Figure 2. Experimental workflow for the monotherapy EBA study.
Monotherapy Efficacy Results
| Drug | Dose (mg/kg) | Treatment Duration | Mean Log10 CFU Reduction in Lungs | Key Observation |
| This compound | 12.5 (0.5x HED) | 4 weeks | 2.93 | Significant, dose-dependent bactericidal activity.[1] |
| 25 (1x HED) | 4 weeks | 3.34 | ||
| 50 (2x HED) | 4 weeks | 2.61 | ||
| Delamanid | 1.25, 2.5, 5.0 | 3 weeks | ~2.0 | Minor bactericidal activity in the early phase.[1] |
Note: The initial bacterial load in the lungs at the start of treatment was approximately 7.89 log10 CFU.[1]
Efficacy in Combination Therapy
The same study also evaluated a combination regimen of this compound, Delamanid, and Linezolid (BDL) against the standard first-line regimen (HRZE: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol).[1]
Experimental Protocol: Combination Therapy
-
Animal Model & Infection: As described for the monotherapy study.[1]
-
Treatment Groups:
-
Drug Administration: Oral gavage, once daily, five days a week.[1]
-
Duration: Up to 24 weeks, with relapse assessed 12 weeks after treatment cessation.[1][2]
-
Primary Endpoints: Time to culture negativity in the lungs and relapse rates after treatment.[1][2]
Combination Therapy Efficacy Results
| Regimen | Time to Lung Culture Negativity | Relapse after 14 Weeks of Treatment | Predicted Time to 95% Cure Rate |
| BDL | 8 weeks | 1 mouse | 20.5 weeks |
| HRZE | 20 weeks | Relapse still observed at 24 weeks | 28.5 weeks |
Data sourced from Pieterman et al. (2021).[1][2]
These results demonstrate the superior efficacy of the BDL regimen over the standard HRZE treatment, significantly reducing the time required to achieve culture negativity and cure.[1][2]
Pharmacokinetics in Murine Models
Pharmacokinetic parameters from the study by Pieterman et al. (2021) in BALB/c mice are summarized below. These values are comparable to findings in other murine and human studies.[1]
| Drug (in BDL regimen) | Dose (mg/kg) | Cmax (mg/L) | AUC0-24h (mg·h/L) |
| This compound | 25 | 2.03 | 31.9 |
| Delamanid | 2.5 | 0.20 | 2.2 |
Cmax: Maximum plasma concentration; AUC0-24h: Area under the concentration-time curve over 24 hours.[1]
Discussion and Conclusion
Preclinical data from a head-to-head murine study clearly indicates that this compound possesses superior early bactericidal activity as a monotherapy compared to Delamanid.[1] The efficacy of the initial phase of treatment in combination regimens appears to be largely driven by this compound.
However, the limited EBA of Delamanid as a single agent does not diminish its importance. Its inclusion in the BDL regimen contributed to a significantly shorter time to cure and reduced relapse rates compared to the standard of care.[1][2] This suggests that Delamanid's primary contribution may be in the sterilizing phase of treatment, complementing the potent initial activity of this compound.
For drug development professionals, these findings underscore the importance of evaluating new chemical entities in rationally designed combination regimens. While potent monotherapeutic activity is a desirable attribute, compounds with different, complementary mechanisms and temporal activities, like Delamanid, are critical for developing shorter, more effective, and relapse-preventing tuberculosis therapies. Future preclinical studies should continue to explore the synergistic potential of novel and existing drugs to optimize treatment regimens.
References
Bedaquiline's Potency Against Multidrug-Resistant Tuberculosis: A Comparative Analysis
A deep dive into the in-vitro efficacy of Bedaquiline against clinical isolates of multidrug-resistant Mycobacterium tuberculosis (MDR-TB), this guide offers a comparative analysis against other anti-tuberculosis agents. Supported by experimental data, detailed methodologies, and pathway visualizations, this document serves as a crucial resource for researchers and drug development professionals in the fight against resistant tuberculosis.
This compound, a diarylquinoline antibiotic, has emerged as a cornerstone in the treatment of multidrug-resistant tuberculosis. Its novel mechanism of action, targeting the ATP synthase of Mycobacterium tuberculosis, provides a critical advantage against strains resistant to conventional first- and second-line drugs. This guide synthesizes data from multiple studies to present a clear comparison of this compound's efficacy.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Analysis
The in-vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for this compound and comparator drugs against clinical isolates of MDR-TB. The data is presented as MIC50 and MIC90, the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, along with the overall MIC range.
| Drug | Isolate Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | MDR-TB | 0.0039 - 0.25[1][2] | 0.06[3] | 0.12[3][4] |
| Linezolid (B1675486) | MDR-TB | 0.031 - 4[1][2] | 0.25 | 1 |
| Clofazimine | MDR-TB | - | 0.12[5] | 0.25[5] |
| Ofloxacin | MDR-TB | - | - | - |
| Moxifloxacin | MDR-TB | - | - | - |
Data for Ofloxacin and Moxifloxacin against these specific MDR-TB cohorts were not detailed in the reviewed sources, reflecting the focus on newer and repurposed drugs for these resistant strains.
| Drug | Isolate Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Pre-XDR-TB | - | 0.06 | 0.12 |
| Delamanid | Pre-XDR-TB | - | 0.015 | 0.03 |
| Linezolid | Pre-XDR-TB | - | 0.5 | - |
| Clofazimine | Pre-XDR-TB | - | 0.12 | 0.25 |
| Drug | Isolate Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | XDR-TB | - | 0.06 | 0.12 |
| Delamanid | XDR-TB | - | 0.015 | 0.06 |
| Linezolid | XDR-TB | - | 1 | 32[5] |
| Clofazimine | XDR-TB | - | 0.12 | 0.25 |
MIC data for Pre-XDR and XDR-TB isolates are based on a study by Li et al., 2023, unless otherwise cited. The specific MIC ranges for some drugs against these highly resistant isolates were not available in the provided search results.
Mechanism of Action: Targeting the Engine of M. tuberculosis
This compound's efficacy stems from its unique ability to inhibit the F1F0 ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis.[6] This enzyme, often described as the cell's molecular engine, generates ATP, the primary energy currency. By binding to the c-subunit of the F0 rotor ring, this compound effectively stalls this engine, leading to a depletion of cellular energy and ultimately, bacterial death.[6][7] This mechanism is distinct from all other anti-tubercular drugs, which is why this compound is often effective when others are not.
Resistance to this compound can emerge through mutations in the atpE gene, which codes for the c-subunit of the ATP synthase, or through mutations in the Rv0678 gene.[8] The Rv0678 gene regulates an efflux pump that can expel this compound from the bacterial cell, and mutations in this gene can lead to its overexpression.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's efficacy.
Resazurin (B115843) Microtiter Assay (REMA) for MIC Determination
The Resazurin Microtiter Assay (REMA) is a colorimetric method widely used for determining the MIC of anti-tubercular drugs. It is favored for its simplicity, low cost, and relatively rapid results.[9]
Materials:
-
7H9-S medium (Middlebrook 7H9 broth base with 0.1% casitone, 0.5% glycerol, and supplemented with OADC - oleic acid, albumin, dextrose, and catalase)
-
Sterile 96-well microtiter plates
-
This compound and other drugs to be tested, prepared in appropriate stock solutions
-
Mycobacterium tuberculosis inoculum, adjusted to a McFarland standard of 1 and then diluted 1:20
-
Resazurin solution (0.01% w/v in sterile distilled water)
Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of each drug in 100 µL of 7H9-S medium directly in the 96-well plates.[9] The concentration range should bracket the expected MIC values.
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the drug dilutions.[9]
-
Controls: Include a growth control well with inoculum but no drug, and a sterility control well with medium only.
-
Incubation: Cover and seal the plates in plastic bags and incubate at 37°C.[9]
-
Addition of Resazurin: After 7 days of incubation, add 30 µL of the resazurin solution to each well.[9]
-
Second Incubation: Re-incubate the plates overnight at 37°C.[9]
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.
Agar (B569324) Proportion Method for Drug Susceptibility Testing
The agar proportion method is a reference standard for drug susceptibility testing of M. tuberculosis.[10][11] It determines the proportion of bacteria in a culture that are resistant to a specific concentration of a drug.
Materials:
-
Middlebrook 7H11 agar
-
Petri dishes
-
This compound and other drugs to be tested
-
Mycobacterium tuberculosis culture
-
Sterile saline or water
Procedure:
-
Media Preparation: Prepare 7H11 agar plates containing the critical concentration of the drug to be tested. Also, prepare drug-free control plates.
-
Inoculum Preparation: Prepare a standardized bacterial suspension from a pure isolate, adjusted to a McFarland standard of 1.[10]
-
Serial Dilution: Prepare two dilutions of the standardized suspension, typically 10⁻² and 10⁻⁴.
-
Inoculation: Inoculate the drug-containing and drug-free agar plates with a fixed volume of each dilution.
-
Incubation: Incubate the plates at 37°C for 3 to 4 weeks, or until colonies are clearly visible on the control plates.[12]
-
Colony Counting: Count the number of colonies on both the drug-containing and drug-free plates for the dilution that yields between 30 and 300 colonies on the control plate.
-
Result Interpretation: The proportion of resistant bacteria is calculated as (number of colonies on the drug plate / number of colonies on the control plate) x 100. An isolate is considered resistant if the proportion of resistant colonies is ≥1%.[10]
References
- 1. This compound and linezolid MIC distributions and epidemiological cut-off values for Mycobacterium tuberculosis in the Latin American region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 11. journals.asm.org [journals.asm.org]
- 12. Drug susceptibility testing in tuberculosis: a comparison of the proportion methods using Lowenstein-Jensen, Middlebrook 7H10 and 7H11 agar media and a radiometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Synergy of Bedaquiline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro synergistic effects of Bedaquiline when combined with other antibiotics against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). The data presented is compiled from various experimental studies to aid in the rational design of novel combination therapies.
This compound, a diarylquinoline, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its unique mechanism of action, the inhibition of the mycobacterial ATP synthase proton pump, leads to cellular ATP depletion and subsequent cell death.[1][3] Understanding the synergistic, additive, or antagonistic interactions of this compound with other antimycobacterial agents is crucial for developing more effective and shorter treatment regimens. This guide summarizes key findings from in vitro synergy studies and provides detailed experimental protocols.
Comparative Synergy Data
The following tables summarize the in vitro interactions between this compound and other antibiotics, primarily using the Fractional Inhibitory Concentration Index (FICI) from checkerboard assays. The FICI is interpreted as follows: Synergy (FICI ≤ 0.5), Additive/No Interaction (FICI > 0.5 to ≤ 4.0), and Antagonism (FICI > 4.0).[3]
Table 1: this compound Synergy with Second-Line Anti-TB Drugs against M. tuberculosis
| Combination Drug | M. tuberculosis Strain(s) | Synergy Outcome (FICI) | Key Findings & Citations |
| Delamanid | INH-monoresistant, RIF-monoresistant, XDR | Synergy | Synergistic effects were observed against various drug-resistant clinical isolates.[4] |
| Moxifloxacin | RIF-monoresistant, pre-XDR | Synergy | A synergistic effect was noted against rifampicin-monoresistant and pre-XDR clinical isolates.[4] |
| Moxifloxacin | Extensively Drug-Resistant (XDR) | Antagonism (in 70% of isolates) | A study on 20 XDR-TB isolates showed antagonism in a significant portion of the tested isolates.[5] |
| Gatifloxacin | Extensively Drug-Resistant (XDR) | No Interaction | No synergistic or antagonistic effects were observed against XDR-TB isolates.[5] |
| Linezolid (B1675486) | Extensively Drug-Resistant (XDR) | Antagonism (in 65% of isolates) | Antagonism was observed in the majority of XDR-TB isolates tested.[5] |
| Clofazimine (B1669197) | Extensively Drug-Resistant (XDR) | Antagonism (in 20% of isolates) | While some antagonism was observed, the majority of isolates showed no interaction.[5] |
| Pretomanid (B1679085) & Linezolid | Drug-Resistant | Synergy (in vivo/clinical) | The BPaL regimen has shown high efficacy in clinical trials for drug-resistant TB.[6][7][8] |
Table 2: this compound Synergy against Non-Tuberculous Mycobacteria (NTM)
| Combination Drug | NTM Species | Synergy Outcome (FICI) | Key Findings & Citations |
| Clofazimine | Mycobacterium abscessus (MAB) | No Interaction (FICI ~0.79) / Synergy (Time-kill) | Checkerboard assays indicated no interaction, but time-kill kinetics showed a synergistic interaction over time.[3][9][10] |
| Clofazimine | Mycobacterium avium complex (MAC) | No Interaction (FICI ~0.97) | The combination showed no significant interaction in checkerboard assays.[3][9][10] |
| Clarithromycin | Mycobacterium avium complex (MAC) | No Interaction (FICI ~0.82) / Antagonism (Time-kill) | While the FICI suggested no interaction, time-kill assays indicated an antagonistic relationship.[3][9][10] |
Important Drug Interaction Considerations
It is critical to note that the co-administration of this compound with potent CYP3A4 inducers, such as rifampicin (B610482) and rifapentine (B610483), is not recommended.[11][12] These drugs significantly increase the clearance of this compound, leading to substantially reduced plasma concentrations and potentially compromising therapeutic efficacy.[11][12][13]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro synergy studies. Below are generalized protocols based on methodologies cited in the literature.
Checkerboard Assay Protocol
The checkerboard method is a common technique to assess drug interactions.
-
Isolate Preparation: M. tuberculosis or NTM isolates are cultured in appropriate liquid media (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Drug Dilution: Serial dilutions of this compound and the combination drug are prepared.
-
Assay Setup: In a 96-well microtiter plate, the diluted drugs are added in a checkerboard pattern. Each well contains a unique combination of concentrations of the two drugs.
-
Inoculation: The standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for a specified period (e.g., 7-14 days for M. tuberculosis).
-
Reading Results: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. The MIC is the lowest concentration of the drug that inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Kinetics Assay Protocol
Time-kill assays provide a dynamic view of bactericidal or bacteriostatic activity over time.
-
Isolate Preparation: A standardized inoculum of the mycobacterial strain is prepared as described for the checkerboard assay.
-
Drug Exposure: The bacterial suspension is exposed to the drugs at specific concentrations (e.g., at their MIC or multiples of the MIC), both individually and in combination.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto appropriate agar (B569324) plates (e.g., Middlebrook 7H11 agar) and counting the colony-forming units (CFUs) after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow of a checkerboard synergy assay.
Caption: Simplified mechanism of action of this compound.
References
- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 2. “How-to” guide on the use of this compound for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. No in vitro synergistic effect of this compound combined with fluoroquinolones, linezolid, and clofazimine against extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, pretomanid and linezolid for treatment of extensively drug resistant, intolerant or non-responsive multidrug resistant pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of Pretomanid to Novel Regimens Containing this compound with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Pretomanid-Linezolid Regimens for Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A this compound/clofazimine combination regimen might add activity to the treatment of clinically relevant non-tuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Rifampicin and rifapentine significantly reduce concentrations of this compound, a new anti-TB drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rifampin and this compound Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
Bedaquiline Versus First-Line Tuberculosis Drugs: An In Vitro Efficacy Comparison
A comprehensive guide for researchers and drug development professionals on the in vitro potency of bedaquiline relative to standard first-line antitubercular agents, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of the in vitro efficacy of this compound, a diarylquinoline antibiotic, against the standard first-line drugs for tuberculosis (TB): isoniazid, rifampicin, ethambutol, and pyrazinamide. The data presented is intended to inform researchers, scientists, and drug development professionals on the relative potency of these agents against Mycobacterium tuberculosis.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The in vitro efficacy of an antimicrobial agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound and the first-line TB drugs against the reference strain Mycobacterium tuberculosis H37Rv. It is important to note that MIC values can vary depending on the specific experimental conditions, such as the culture medium used.
| Drug | MIC Range (µg/mL) against M. tuberculosis H37Rv | Culture Medium |
| This compound | 0.015 - 0.06[1][2] | 7H9 Broth |
| 0.015 - 0.12[1][2] | 7H10/7H11 Agar (B569324) | |
| Isoniazid | 0.12[3] | Not Specified |
| Rifampicin | 0.50[3] | Not Specified |
| Ethambutol | Data not available in a direct comparative study with this compound against H37Rv. | |
| Pyrazinamide | Data not available in a direct comparative study with this compound against H37Rv. |
Note: The MIC values for Isoniazid and Rifampicin are from a study that also evaluated this compound, providing a direct comparison.[3] Comprehensive, directly comparative MIC data for Ethambutol and Pyrazinamide against H37Rv under the same experimental conditions as this compound was not available in the searched literature.
Experimental Protocols: Determining Minimum Inhibitory Concentration
The MIC values presented are typically determined using broth microdilution or agar dilution methods. Below is a generalized protocol for the broth microdilution method, a common technique for assessing the in vitro activity of anti-TB agents.
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Antimicrobial agents (this compound, Isoniazid, Rifampicin, Ethambutol, Pyrazinamide)
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS) with Tween 80
-
McFarland standard 0.5
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
A culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth to mid-log phase.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
The suspension is then further diluted to achieve the desired final inoculum concentration in the microtiter plate wells.
-
-
Drug Dilution:
-
Stock solutions of each drug are prepared in an appropriate solvent.
-
Serial two-fold dilutions of each drug are prepared in 7H9 broth directly in the 96-well plates.
-
-
Inoculation:
-
The prepared bacterial inoculum is added to each well containing the drug dilutions, resulting in a final volume of 100-200 µL per well.
-
Control wells are included: a positive control (bacteria with no drug) and a negative control (broth only).
-
-
Incubation:
-
The plates are sealed and incubated at 37°C for 7 to 14 days, or until visible growth is observed in the positive control well.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the drug at which there is no visible growth of bacteria. This can be assessed visually or by using a colorimetric indicator like resazurin (B115843) or by measuring the optical density.
-
Mandatory Visualization: Mechanisms of Action and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanisms of action for this compound and first-line TB drugs.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Evaluating Bedaquiline's Contribution to Novel Tuberculosis Drug Regimens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bedaquiline, the first new anti-tuberculosis (TB) drug in over 40 years, has revolutionized the treatment of multidrug-resistant TB (MDR-TB). Its unique mechanism of action, targeting the mycobacterial ATP synthase, offers a critical tool in combating drug-resistant strains.[1] This guide provides a comprehensive comparison of this compound's performance with other anti-TB agents and regimens, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Data Presentation: Quantitative Comparison of this compound and Regimens
The efficacy of this compound, both alone and in combination, has been evaluated through extensive in vitro and in vivo studies, as well as pivotal clinical trials. The following tables summarize key quantitative data to facilitate a clear comparison.
Table 1: In Vitro Activity of this compound Against Mycobacterium tuberculosis
| Parameter | This compound MIC Range (μg/mL) | This compound MBC Range (μg/mL) | Comparator Drug MIC Range (μg/mL) | Reference |
| Drug-Susceptible M. tuberculosis | 0.03 - 0.12 | 0.25 - 2.5 | Isoniazid: 0.015-0.06 | [2][3] |
| Multidrug-Resistant M. tuberculosis | 0.03 - 0.25 | 0.5 - >10 | Isoniazid: >1 | [3] |
| M. tuberculosis Clinical Isolates | 0.06 | 0.25 - 8 (for resistant mutants) | Not specified | [3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. MIC and MBC values can vary based on the specific strain and testing methodology.
Table 2: Efficacy of this compound-Containing Regimens in Preclinical Mouse Models
| Mouse Model | This compound-Containing Regimen | Key Efficacy Endpoint | Outcome | Reference |
| Cornell Model | RIF + INH + PZA + BDQ | Relapse rate after 14 weeks of treatment | 0% relapse with this compound-containing regimen vs. standard regimen | [4] |
| BALB/c Mice | Long-acting injectable this compound | Duration of bactericidal activity | Single injection active for 12 weeks | [1][5] |
| BALB/c Mice | This compound + Rifapentine | Sterilizing activity | Superior sterilizing activity compared to control | [5] |
RIF: Rifampicin; INH: Isoniazid; PZA: Pyrazinamide; BDQ: this compound.
Table 3: Comparison of Clinical Trial Outcomes for this compound-Containing Regimens
| Clinical Trial | Regimen(s) | Patient Population | Treatment Duration | Favorable Outcome Rate | Key Adverse Events (Grade ≥3) | Reference |
| Nix-TB | BPaL (this compound, Pretomanid, Linezolid 1200mg) | XDR-TB, Pre-XDR-TB, non-responsive/intolerant MDR-TB | 6-9 months | 90% | Peripheral neuropathy (81%), Myelosuppression (48%) | [6][7][8] |
| ZeNix | BPaL (Linezolid 1200mg for 6 months) | XDR-TB, Pre-XDR-TB, non-responsive/intolerant MDR-TB | 6 months | 93% | Peripheral neuropathy (38%), Myelosuppression (22%) | [9] |
| ZeNix | BPaL (Linezolid 1200mg for 2 months) | XDR-TB, Pre-XDR-TB, non-responsive/intolerant MDR-TB | 6 months | 89% | Peripheral neuropathy (24%), Myelosuppression (15%) | [9] |
| ZeNix | BPaL (Linezolid 600mg for 6 months) | XDR-TB, Pre-XDR-TB, non-responsive/intolerant MDR-TB | 6 months | 91% | Peripheral neuropathy (24%), Myelosuppression (2%) | [9] |
| ZeNix | BPaL (Linezolid 600mg for 2 months) | XDR-TB, Pre-XDR-TB, non-responsive/intolerant MDR-TB | 6 months | 84% | Peripheral neuropathy (13%), Myelosuppression (7%) | [9] |
| TB-PRACTECAL | BPaLM (BPaL + Moxifloxacin) | Rifampicin-resistant TB | 6 months | 89% | Not specified in detail | [10] |
| Real-world Cohort (Belarus & Uzbekistan) | BPaLM / BPaL+Clofazimine | MDR/RR-TB, Pre-XDR-TB | 6 months | 93.6% (overall) | Serious adverse events: 10.2% | [11] |
XDR-TB: Extensively Drug-Resistant TB; Pre-XDR-TB: Pre-Extensively Drug-Resistant TB; MDR/RR-TB: Multidrug-Resistant/Rifampicin-Resistant TB.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate this compound.
In Vitro Susceptibility Testing: Resazurin (B115843) Microtiter Assay (REMA)
The REMA is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a drug against M. tuberculosis.
-
Preparation of Drug Dilutions: this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared to a specific McFarland turbidity standard.
-
Incubation: The inoculated plates are incubated at 37°C for a defined period (typically 7 days).
-
Addition of Resazurin: A solution of resazurin is added to each well.
-
Reading Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[2]
In Vitro Synergy Testing: Checkerboard Assay
This assay is used to assess the interaction between two antimicrobial agents.
-
Plate Setup: Two drugs are serially diluted in a 96-well plate, one along the x-axis and the other along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).[12][13][14]
In Vivo Efficacy Testing: Cornell Mouse Model
This model is used to evaluate the sterilizing activity of anti-TB drugs and their ability to prevent relapse.
-
Infection: BALB/c mice are infected with a high dose of M. tuberculosis via aerosol or intravenous injection.
-
Initial Treatment: The mice are treated with a standard first-line anti-TB regimen for a period to establish a persistent, non-replicating infection.
-
Test Regimen Administration: Mice are then treated with the experimental regimen (e.g., a this compound-containing regimen) for a specified duration.
-
Relapse Assessment: After a treatment-free period, mice are often immunosuppressed (e.g., with corticosteroids) to induce relapse. The relapse rate is determined by culturing lung and spleen homogenates.[4]
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and its role in novel treatment regimens.
Caption: Mechanism of action of this compound targeting the c-subunit of ATP synthase.
References
- 1. atsjournals.org [atsjournals.org]
- 2. In vitro activity of this compound against rapidly growing nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. Efficacy of Long-Acting this compound Regimens in a Mouse Model of Tuberculosis Preventive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Changing Paradigm of Drug-Resistant Tuberculosis Treatment: Successes, Pitfalls, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nix-TB | MRC Clinical Trials Unit at UCL [mrcctu.ucl.ac.uk]
- 8. tballiance.org [tballiance.org]
- 9. Drug-Resistant TB Trial Results Published in New England Journal of Medicine — TB Alliance [tballiance.org.za]
- 10. msf.org [msf.org]
- 11. eatg.org [eatg.org]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Pharmacokinetics of Bedaquiline Across Preclinical Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of Bedaquiline, a diarylquinoline antimycobacterial agent, across various animal species commonly used in preclinical research. Understanding the pharmacokinetic profile of a drug candidate in different species is crucial for the extrapolation of efficacy and safety data to humans and for the design of robust preclinical and clinical studies. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes the drug's mechanism of action.
Quantitative Pharmacokinetic Data
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Rat | Oral | 10 | 482 ± 170 | 7.2 ± 5.2 | 6137 ± 1542 (AUC₀-∞) | 10.3 ± 4.4 | Not Reported |
| Dog | Oral | 10 | Not Reported | 3.5 | 9267 ± 10182 (AUC₀-t) | 115 | 14.6 |
| Dog | Intravenous | 1 | Not Reported | Not Applicable | Not Reported | 101 | Not Applicable |
Note: Data are presented as mean ± standard deviation where available. The significant variability in the reported AUC for dogs after oral administration should be noted.
Experimental Protocols
This section outlines the typical methodologies employed in pharmacokinetic studies of this compound in animal models.
Animal Models
-
Mice: Nude or Swiss mice are commonly used for efficacy studies, which can also include pharmacokinetic assessments.[2]
-
Rats: Wistar or Sprague-Dawley rats are frequently used for pharmacokinetic and toxicology studies.[3]
-
Dogs: Beagle dogs are a common non-rodent species for pharmacokinetic and safety assessment.
Administration of this compound
-
Oral Administration (Mice and Rats):
-
Method: Oral gavage is the standard method for precise dose administration.
-
Formulation: this compound is typically prepared as a suspension in a vehicle such as 0.5% (w/v) aqueous methylcellulose (B11928114) or a solution in an appropriate solvent.
-
Volume: The administration volume is generally around 10 mL/kg for rats and can be up to 10 mL/kg for mice, though lower volumes are often recommended to avoid complications. For mice, a volume of 0.2 mL per mouse is commonly used.[2]
-
Fasting: Animals are often fasted overnight prior to dosing to reduce variability in absorption.
-
-
Oral Administration (Dogs):
-
Method: Oral gavage is used for accurate dosing.
-
Formulation: this compound is administered as a suspension.
-
Fasting: Dogs are typically fasted overnight before oral administration.
-
-
Intravenous Administration (Dogs):
-
Method: A bolus injection is administered, typically into a cephalic or saphenous vein.
-
Formulation: For intravenous administration, this compound is dissolved in a suitable vehicle to ensure solubility and compatibility with blood.
-
Volume: The injection volume is kept low, for example, 1 mL/kg.
-
Sample Collection
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing.
-
Common sampling sites include the tail vein or retro-orbital sinus in rodents and cephalic or saphenous veins in dogs.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its major metabolites (e.g., M2) in plasma.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction step is typically employed to remove plasma proteins and isolate the drug and internal standard.
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity.
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to an internal standard against a calibration curve prepared in blank plasma.
Mechanism of Action Visualization
This compound exerts its potent antimycobacterial effect by targeting a crucial enzyme in the energy metabolism of Mycobacterium tuberculosis. The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
References
Validating Biomarkers for Bedaquiline Treatment Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals at the forefront of combating multidrug-resistant tuberculosis (MDR-TB), the effective monitoring of Bedaquiline treatment response is paramount. This guide provides a comparative analysis of potential biomarkers, supported by experimental data and detailed methodologies, to aid in the validation and selection of robust indicators of therapeutic efficacy.
This compound, a cornerstone in the treatment of MDR-TB, necessitates precise monitoring to ensure optimal patient outcomes and mitigate the development of drug resistance. This guide synthesizes current research on various biomarker classes, offering a framework for their evaluation and implementation in clinical and research settings.
Comparative Performance of Biomarker Panels
The validation of biomarkers for this compound treatment response is a multifaceted process, with evidence suggesting that an integrated approach, combining pharmacokinetic data with host-derived markers, may offer superior predictive power compared to individual markers alone. A study in diabetic MDR-TB patients highlighted that a multi-biomarker model incorporating this compound trough concentrations, inflammatory markers (C-reactive protein [CRP], Interleukin-6 [IL-6], Tumor Necrosis Factor-alpha [TNF-α]), and glycemic indices (HbA1c) demonstrated superior discrimination in predicting treatment response[1].
While comprehensive, head-to-head comparisons of different biomarker classes specifically for this compound are still emerging, the available data allows for an initial assessment of their potential utility.
| Biomarker Class | Biomarker Examples | Sample Type | Measurement Principle | Key Performance Characteristics | Supporting Evidence |
| Pharmacokinetic | This compound, N-monodesmethyl-Bedaquiline (M2) | Plasma, Serum | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity and sensitivity for drug and metabolite quantification. Essential for assessing drug exposure. | A study in diabetic MDR-TB patients showed that higher this compound trough concentrations were associated with a positive treatment response[1]. |
| Inflammatory | C-reactive protein (CRP), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | Plasma, Serum | Immunoassay (e.g., ELISA) | Generally reflect the systemic inflammatory response to infection. Levels are expected to decrease with effective treatment. | In diabetic MDR-TB patients on this compound, baseline CRP was a predictor of treatment response in an integrated model[1]. For general TB treatment, levels of CRP, IL-6, and TNF-α have been shown to decrease during the first 8 weeks[2]. |
| Transcriptomic | Host RNA signatures (e.g., specific gene expression panels) | Whole Blood | RNA Sequencing (RNA-seq) | Can provide a comprehensive view of the host's immune response to treatment. Specific signatures may correlate with treatment success or failure. | Studies on general TB treatment have identified transcriptomic signatures that change during therapy[3][4]. Research is ongoing to identify this compound-specific signatures. |
| Proteomic | Host proteins (e.g., cytokines, chemokines, acute phase reactants) | Plasma, Serum | Mass Spectrometry (MS)-based proteomics, Immunoassays | Can identify specific proteins or protein panels that are modulated by this compound treatment and correlate with clinical outcomes. | While numerous proteomic biomarkers have been explored for general TB diagnosis and monitoring, specific validated markers for this compound response are still under investigation[4]. |
| Metabolomic | Small molecule metabolites | Plasma, Urine | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy | Can reveal changes in metabolic pathways in response to this compound, potentially identifying markers of drug efficacy and host response. | Metabolomic and lipidomic profiling have been used to identify biomarkers for anti-tuberculosis drug-induced liver injury, suggesting the potential of this approach for monitoring treatment response[5]. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable validation of biomarkers. Below are methodologies for key experiments cited in this guide.
Quantification of this compound and M2 Metabolite in Plasma by LC-MS/MS
This protocol outlines the steps for the sensitive and specific measurement of this compound and its major metabolite, M2, in human plasma.
1. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound, M2, and the internal standard.
-
Optimize collision energies and other MS parameters for maximum sensitivity.
-
3. Data Analysis:
-
Quantify the concentrations of this compound and M2 by comparing the peak area ratios of the analytes to the internal standard against a standard curve prepared in a drug-free plasma matrix.
Transcriptomic Analysis of Whole Blood using RNA-Sequencing
This protocol describes the workflow for analyzing gene expression changes in whole blood from patients undergoing this compound treatment.
1. Sample Collection and RNA Extraction:
-
Collect whole blood in PAXgene Blood RNA tubes.
-
Isolate total RNA using a PAXgene Blood RNA Kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
2. Library Preparation and Sequencing:
-
Deplete globin mRNA from the total RNA samples to enrich for other transcripts.
-
Prepare sequencing libraries using a stranded mRNA-seq library preparation kit.
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
3. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Identify genes that are significantly differentially expressed between different time points of treatment or between treatment responders and non-responders using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify biological pathways that are significantly altered during treatment.
Visualizing Key Pathways and Workflows
Diagrams are provided to illustrate the signaling pathways influenced by this compound and a general workflow for biomarker validation.
References
- 1. Multi-biomarker integration in predicting this compound treatment response among diabetic MDR-TB patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Landscape of Host Biomarkers for Diagnosis and Monitoring of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
In Vitro Showdown: Bedaquiline vs. Fluoroquinolones for Multidrug-Resistant Tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) has critically challenged global public health efforts, necessitating the development and strategic use of novel and repurposed therapeutics. Among the most significant recent additions to the anti-TB armamentarium is bedaquiline, the first drug in the new diarylquinoline class. This guide provides an in-depth, data-supported comparison of the in vitro performance of this compound against that of the fluoroquinolone class, a cornerstone of MDR-TB treatment regimens. We present a synthesis of experimental data on their efficacy, mechanisms of action, and resistance profiles, intended to inform research and drug development endeavors.
Efficacy Against MDR-TB Strains: A Quantitative Comparison
The in vitro potency of an antimicrobial agent is a key indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a fundamental measure of this activity. The following tables summarize MIC data for this compound and various fluoroquinolones against MDR-TB and extensively drug-resistant tuberculosis (XDR-TB) isolates from several in vitro studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MDR/XDR-TB Isolates
| Study Population | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| MDR-TB | 5036 | ≤0.008 - 2 | - | - | [1] |
| XDR-TB | 90 | - | - | - | [2] |
| MDR-TB (including XDR) | Not Specified | 0.004 - 0.13 | - | - | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Fluoroquinolones against MDR/XDR-TB Isolates
| Drug | Study Population | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |
| Ofloxacin | MDR-TB | 5036 | - | - | - | 35.1 | [4] |
| Levofloxacin | MDR-TB | 5036 | - | - | - | 34.2 | [4] |
| Moxifloxacin (B1663623) | MDR-TB | 5036 | - | - | - | 33.3 | [4] |
| Moxifloxacin | XDR-TB | 90 | - | - | - | 91.1 | [2] |
| Gatifloxacin (B573) | XDR-TB | 90 | - | - | - | 84.4 | [2] |
Note: MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
The data indicates that this compound generally exhibits very low MICs against MDR-TB strains.[3] A large surveillance study found this compound-resistant rates to be low in treatment-naïve populations.[4] In contrast, resistance to fluoroquinolones is more prevalent among MDR-TB isolates and significantly higher in XDR-TB populations.[2][4]
Mechanisms of Action: Distinct Cellular Targets
The divergent cellular targets of this compound and fluoroquinolones underpin their different activities and resistance profiles.
This compound introduces a novel mechanism of action, specifically inhibiting the proton pump of mycobacterial ATP synthase.[5] This enzyme is critical for generating cellular energy in the form of ATP.[5] By binding to the c subunit of the ATP synthase, this compound disrupts this energy production, leading to bacterial cell death.[5] This mechanism is effective against both replicating and non-replicating mycobacteria.[5]
Fluoroquinolones, on the other hand, target DNA gyrase, a type II topoisomerase responsible for DNA supercoiling and replication.[6] This enzyme is composed of two A and two B subunits, encoded by the gyrA and gyrB genes, respectively.[7] By binding to this complex, fluoroquinolones inhibit DNA replication, leading to bactericidal effects.[8]
Figure 1: Mechanisms of action for this compound and Fluoroquinolones.
Drug Interactions: Synergy and Antagonism
Investigating the in vitro interactions between antimicrobial agents is crucial for designing effective combination therapies. Studies on the combination of this compound and fluoroquinolones have produced mixed results. One study reported no synergistic effects when this compound was combined with moxifloxacin or gatifloxacin against XDR-TB isolates.[9] In fact, antagonism was observed in a significant portion of isolates when this compound was combined with moxifloxacin.[9] Conversely, another study found a synergistic effect between this compound and moxifloxacin against rifampicin-monoresistant and pre-XDR clinical isolates.[10] These conflicting findings highlight the need for further research to elucidate the interaction profiles of these drugs against diverse genetic backgrounds of M. tuberculosis.
Mechanisms of Resistance
The development of drug resistance is a major concern in TB therapy. The mechanisms of resistance to this compound and fluoroquinolones are distinct and do not confer cross-resistance.
This compound Resistance: Resistance to this compound is primarily associated with mutations in two genes:
-
atpE: This gene encodes the c-subunit of ATP synthase, the direct target of this compound.[11] Mutations in this gene can prevent the drug from binding effectively.
-
Rv0678: This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[11][12] Mutations in Rv0678 lead to the overexpression of this efflux pump, which actively removes this compound from the bacterial cell.[11]
Fluoroquinolone Resistance: Resistance to fluoroquinolones in M. tuberculosis is predominantly caused by mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes.[6][7] The most common mutations are found in gyrA, particularly at codons 90, 91, and 94.[7] Efflux pumps may also contribute to fluoroquinolone resistance, although their role is considered secondary to target gene mutations.[7][13]
Figure 2: Primary resistance mechanisms for this compound and Fluoroquinolones.
Experimental Protocols
Standardized and reproducible in vitro drug susceptibility testing (DST) is paramount for both clinical diagnostics and drug development research. Below are overviews of common methodologies used to determine the MICs of this compound and fluoroquinolones against M. tuberculosis.
Broth Microdilution (BMD) Method
This method involves preparing serial dilutions of the antimicrobial agent in a liquid culture medium, such as Middlebrook 7H9 broth, in a 96-well microplate.[14] Each well is then inoculated with a standardized suspension of M. tuberculosis. The plates are incubated at 37°C, and the MIC is determined as the lowest drug concentration that prevents visible bacterial growth.
Figure 3: Workflow for the Broth Microdilution (BMD) Method.
Microplate Alamar Blue Assay (MABA)
MABA is a colorimetric method that utilizes the redox indicator Alamar Blue to assess bacterial viability. The assay is set up similarly to the BMD method, with serial drug dilutions in a 96-well plate.[14] After incubation, Alamar Blue is added to each well. In wells with viable bacteria, the indicator changes from blue to pink. The MIC is defined as the lowest drug concentration that prevents this color change.
Resazurin (B115843) Microtiter Assay (REMA)
REMA is another colorimetric assay that functions similarly to MABA, but uses resazurin as the viability indicator.[10] Resazurin is reduced by viable bacteria, resulting in a color change. This method is often favored for its speed and cost-effectiveness in determining MICs for a large number of isolates.
Conclusion
In the landscape of MDR-TB treatment, both this compound and fluoroquinolones play vital, albeit different, roles. In vitro data consistently demonstrates the high potency of this compound against MDR-TB strains, with resistance remaining relatively uncommon in naïve populations. Fluoroquinolones, while still effective, face the challenge of increasing resistance rates. The distinct mechanisms of action and resistance pathways of these two drug classes mean that there is no cross-resistance between them, a critical consideration for the design of combination regimens. The potential for antagonistic interactions between this compound and some fluoroquinolones, as suggested by some in vitro studies, warrants further investigation to optimize their combined use. Continued surveillance of resistance patterns and further research into drug interactions are essential to preserving the efficacy of these crucial anti-tubercular agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound for the treatment of multidrug-resistant tuberculosis: great promise or disappointment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shea-online.org [shea-online.org]
- 5. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 6. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Fluoroquinolone Efficacy against Tuberculosis Is Driven by Penetration into Lesions and Activity against Resident Bacterial Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. No in vitro synergistic effect of this compound combined with fluoroquinolones, linezolid, and clofazimine against extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Study of this compound Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and clofazimine resistance in Mycobacterium tuberculosis: an in-vitro and in-silico data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chinagene.cn [chinagene.cn]
- 14. benchchem.com [benchchem.com]
Benchmarking New Bedaquiline Analogues Against the Parent Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bedaquiline, a diarylquinoline antibiotic, marked a significant breakthrough in the fight against multidrug-resistant tuberculosis (MDR-TB) with its novel mechanism of action targeting the mycobacterial ATP synthase.[1] However, concerns regarding its long half-life and potential for cardiotoxicity, associated with hERG channel inhibition, have spurred the development of new analogues aimed at improving the safety and pharmacokinetic profile while retaining or enhancing efficacy.[2][3] This guide provides an objective comparison of recently developed this compound analogues with the parent compound, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Analysis of this compound and its Analogues
The following tables summarize the in vitro activity and key physicochemical and safety-related properties of selected this compound analogues compared to the parent drug. The data has been compiled from various structure-activity relationship (SAR) studies.
Table 1: In Vitro Anti-tubercular Activity and Lipophilicity of this compound Analogues
| Compound | Modification | MIC (µg/mL) vs. M. tuberculosis H37Rv | clogP | Reference |
| This compound | Parent Compound | 0.03 - 0.06 | 7.25 | [4] |
| Analogue 1 | Naphthalene (B1677914) C-unit replaced with Indole | 0.12 | 5.8 | [4] |
| Analogue 2 | Naphthalene C-unit replaced with Benzofuran | 0.25 | 5.5 | [4] |
| Analogue 3 | Phenyl B-unit replaced with 2-Thiophene | 0.06 | 6.5 | [2] |
| Analogue 4 | Phenyl B-unit replaced with 3-Thiophene | 0.12 | 6.5 | [2] |
| Analogue 5 | Phenyl B-unit replaced with 2-Furan | 0.25 | 6.1 | [2] |
| Analogue 6 | 6-Bromo on quinoline (B57606) replaced with 6-Cyano | 0.12 | 6.0 | [5] |
Table 2: hERG Inhibition of this compound Analogues
| Compound | Modification | hERG IC50 (µM) | Reference |
| This compound | Parent Compound | 1.6 | [3] |
| Analogue 7 | C-unit replaced with 3,5-dimethoxy-4-pyridyl | >30 | [3] |
| Analogue 8 | C-unit replaced with 3-methoxy-4-pyridyl | 8.5 | [6] |
| Analogue 9 | Naphthalene C-unit replaced with Quinoline | 2.5 | [4] |
| Analogue 10 | Naphthalene C-unit replaced with Benzothiophene | 1.8 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogues.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Mycobacterium tuberculosis H37Rv strain.
-
Alamar Blue reagent.
-
96-well microplates.
-
Test compounds (this compound and analogues) dissolved in DMSO.
Procedure:
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted in supplemented 7H9 broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are serially diluted two-fold in the 96-well plates using supplemented 7H9 broth to achieve a range of final concentrations.
-
Inoculation: 100 µL of the prepared bacterial inoculum is added to each well containing the diluted compounds, resulting in a final volume of 200 µL.
-
Controls: Drug-free wells (inoculum only) and media-only wells (sterility control) are included on each plate.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Alamar Blue Addition: After the initial incubation, 30 µL of Alamar Blue reagent is added to each well.
-
Second Incubation: The plates are re-incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.
hERG Inhibition Assay (Automated Patch Clamp)
This assay is used to assess the potential of compounds to block the hERG potassium channel, a key indicator of potential cardiotoxicity.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Appropriate internal and external solutions for patch-clamp recording.
-
Automated patch-clamp system.
-
Test compounds dissolved in a suitable solvent.
Procedure:
-
Cell Preparation: hERG-expressing cells are harvested and prepared for the automated patch-clamp system according to the manufacturer's instructions.
-
Compound Application: The test compounds are prepared at various concentrations and applied to the cells.
-
Electrophysiological Recording: The automated patch-clamp system measures the hERG channel current in response to a specific voltage pulse protocol before and after the application of the test compound.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of the compound.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined by fitting the concentration-response data to a suitable equation.
Mandatory Visualization
This compound's Mechanism of Action
This compound targets the ATP synthase enzyme in Mycobacterium tuberculosis, an essential enzyme for energy production. Specifically, it binds to the c-subunit of the F0 rotor ring, effectively stalling the rotation of the ring and inhibiting ATP synthesis.[7][8][9] This leads to a depletion of cellular energy and ultimately bacterial cell death.
Caption: Mechanism of action of this compound on mycobacterial ATP synthase.
Experimental Workflow for Benchmarking this compound Analogues
The following diagram illustrates a typical workflow for the synthesis and evaluation of new this compound analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of analogues of the tuberculosis drug this compound containing heterocyclic B-ring units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dialkoxypyridine analogues of this compound are potent antituberculosis agents with minimal inhibition of the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for analogs of the tuberculosis drug this compound with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Cyano Analogues of this compound as Less Lipophilic and Potentially Safer Diarylquinolines for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
Comparative In Vitro Safety Profiling of Bedaquiline and Other Second-Line Tuberculosis Drugs
A guide for researchers and drug development professionals providing an objective comparison of the in vitro safety profiles of Bedaquiline and other second-line anti-tuberculosis drugs, supported by experimental data and detailed methodologies.
Introduction
The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the use of second-line drugs, which are often associated with a higher incidence of adverse effects compared to first-line therapies. This compound, a diarylquinoline antimycobacterial agent, represents a significant advancement in the treatment of MDR-TB. However, concerns regarding its safety profile, particularly cardiotoxicity and hepatotoxicity, warrant a thorough comparative evaluation with other second-line agents. This guide provides an in vitro comparative safety profile of this compound against other key second-line tuberculosis drugs, including fluoroquinolones (moxifloxacin), oxazolidinones (linezolid), phenazines (clofazimine), and others, to aid researchers and drug development professionals in making informed decisions.
Quantitative Analysis: In Vitro Cytotoxicity
The following tables summarize the 50% cytotoxic concentration (CC50) values of this compound and other second-line TB drugs in various human cell lines relevant to their potential toxicity profiles. The data has been compiled from multiple in vitro studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity (CC50, µM) in HepG2 (Hepatocellular Carcinoma) Cell Line
| Drug | CC50 (µM) | Reference |
| This compound | 17.4 | [1] |
| Moxifloxacin | >100 | Data not found |
| Linezolid | >100 | Data not found |
| Clofazimine (B1669197) | ~10 | [2] |
| Ethionamide | >1000 | [3] |
| Cycloserine | >1000 | Data not found |
Table 2: Comparative Cytotoxicity (CC50, µM) in A549 (Lung Carcinoma) Cell Line
| Drug | CC50 (µM) | Reference |
| This compound | >50 | [4] |
| Moxifloxacin | >500 | [5] |
| Linezolid | Data not found | |
| Clofazimine | Data not found | |
| Ethionamide | Data not found | |
| Cycloserine | Data not found |
Table 3: Comparative Cytotoxicity (CC50, µM) in THP-1 (Monocytic Leukemia) Cell Line
| Drug | CC50 (µM) | Reference |
| This compound | Data not found | |
| Moxifloxacin | Data not found | |
| Linezolid | Data not found | |
| Clofazimine | ~10 µg/mL (~21 µM) | [2] |
| Ethionamide | Data not found | |
| Cycloserine | Data not found |
Mechanisms of Toxicity and Signaling Pathways
Understanding the molecular mechanisms underlying the toxicity of these drugs is crucial for predicting and mitigating adverse effects.
This compound
-
Cardiotoxicity: The primary mechanism of this compound-induced cardiotoxicity is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6][7] This blockade leads to a delay in cardiac repolarization, which manifests as QT interval prolongation on an electrocardiogram.[6][8]
-
Hepatotoxicity: The mechanism of this compound-induced hepatotoxicity is not fully elucidated but is thought to involve the production of a toxic intermediate during its metabolism by cytochrome P450 enzymes, primarily CYP3A4.[9] Some evidence suggests the involvement of the CYP2E1/NF-κB and PI3K-Akt signaling pathways.[10][11]
Fluoroquinolones (e.g., Moxifloxacin)
Fluoroquinolone-induced toxicity is often linked to the induction of oxidative stress and mitochondrial dysfunction.[12] This can lead to damage to various cellular components, including DNA, proteins, and lipids.[13]
Linezolid
The primary mechanism of Linezolid toxicity is the inhibition of mitochondrial protein synthesis.[14] Due to the similarity between bacterial and mitochondrial ribosomes, Linezolid can bind to the mitochondrial ribosome, leading to impaired synthesis of essential mitochondrial proteins and subsequent mitochondrial dysfunction.[15]
Clofazimine
Clofazimine has been shown to induce apoptosis in macrophages.[16][17] This process involves the activation of caspases, key enzymes in the apoptotic pathway.[13] Some studies also suggest the involvement of phospholipase A2 activation.[18]
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, A549, or THP-1) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and other second-line drugs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells, indicating a loss of membrane integrity.
-
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is proportional to the amount of LDH released and is measured colorimetrically.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH) and a negative control (spontaneous LDH release).
-
References
- 1. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of resistance and treatment efficacy of clofazimine and this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding properties of the anti-TB drugs this compound and TBAJ-876 to a mycobacterial F-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Linezolid-induced inhibition of mitochondrial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shea-online.org [shea-online.org]
- 10. Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular characterization of multidrug-resistant tuberculosis against levofloxacin, moxifloxacin, this compound, linezolid, clofazimine, and delamanid in southwest of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis-inducing activity of clofazimine in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis-Inducing Activity of Clofazimine in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bedaquiline: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the anti-tuberculosis agent, Bedaquiline, tailored for research, scientific, and drug development professionals.
The proper disposal of this compound, a potent diarylquinoline antimycobacterial agent sold under the brand name Sirturo, is critical to ensure the safety of personnel, prevent environmental contamination, and comply with regulatory standards. While specific, universally mandated disposal procedures for this compound are not extensively detailed in public literature, a framework of best practices can be established based on guidelines for potent pharmaceutical compounds, anti-infective agents, and the known chemical properties of the drug.
All disposal procedures must adhere to local, regional, and national regulations governing pharmaceutical and hazardous waste.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Summary of Disposal Methods
The following table summarizes recommended disposal methods for this compound based on general guidelines for hazardous and pharmaceutical waste.
| Disposal Method | Applicability to this compound | Key Considerations |
| High-Temperature Incineration | Highly Recommended | Considered the most effective and safest method for destroying active pharmaceutical ingredients (APIs).[2][3][4] Should be carried out in a licensed hazardous waste incineration facility. |
| Encapsulation | Recommended Alternative | Involves immobilizing the pharmaceutical waste within a solid, inert matrix before landfilling.[5] Suitable for solid dosage forms. |
| Inertization | Recommended Alternative | A process of grinding the pharmaceutical, mixing it with cement, lime, and water to form a paste, which then solidifies.[5][6] Renders the drug non-retrievable. |
| Chemical Degradation | For consideration by qualified personnel only | This compound is susceptible to degradation under acidic and photolytic conditions.[7][8][9][10][11] This method requires expert knowledge and a controlled laboratory setting. Not a standard disposal procedure. |
| Landfill | Not Recommended without prior treatment | Direct landfilling of untreated this compound is not advised due to the potential for environmental contamination.[5] |
| Sewer Disposal | Strictly Not Recommended | Flushing this compound down the drain can lead to contamination of water systems and is strongly discouraged.[3][12][13] |
Detailed Disposal Protocols
The following protocols provide a step-by-step guide for the primary recommended disposal methods for this compound.
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate PPE is mandatory to prevent exposure. This includes:
-
Double chemotherapy gloves
-
A disposable gown
-
Eye protection (safety glasses or goggles)
-
A respirator, if indicated by a risk assessment or the Safety Data Sheet (SDS)[14]
Protocol 1: High-Temperature Incineration
This is the preferred method for the complete destruction of this compound.
-
Segregation and Collection:
-
Collect all this compound waste, including unused tablets, contaminated labware (e.g., vials, pipettes), and used PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Use containers specifically designated for pharmaceutical or chemotherapy waste, often color-coded (e.g., black for hazardous pharmaceutical waste).[14]
-
-
Labeling:
-
Affix a hazardous waste label to the container with the words "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a secure, designated Satellite Accumulation Area (SAA) away from general laboratory traffic.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company that operates a high-temperature incineration facility. Ensure the contractor provides documentation of proper disposal (i.e., a certificate of destruction).
-
Protocol 2: Encapsulation
This method is a viable alternative when high-temperature incineration is not accessible.
-
Preparation:
-
Obtain a suitable container, such as a high-density polyethylene (B3416737) (HDPE) or metal drum.
-
-
Filling:
-
Fill the container to approximately 75% capacity with solid this compound waste (e.g., tablets).
-
-
Encapsulating Mixture:
-
Prepare a mixture of cement, lime, and water. A common ratio is 15:15:5 by weight.
-
Pour the mixture into the container, filling the remaining 25% of the space.
-
-
Sealing:
-
Seal the container securely. For metal drums, the lid should be tightly fastened.
-
-
Curing and Disposal:
-
Allow the contents to solidify over a period of several days to weeks.
-
The sealed and cured container can then be disposed of in an approved sanitary landfill.
-
Protocol 3: Inertization
This process makes the pharmaceutical waste unusable and non-retrievable.
-
De-blistering and Grinding:
-
Wearing appropriate PPE, remove this compound tablets from their packaging.
-
Grind the tablets into a fine powder. This should be done in a well-ventilated area or a containment device to avoid dust inhalation.
-
-
Mixing:
-
Create a homogenous paste by mixing the powdered this compound with water, cement, and lime.
-
-
Transport and Disposal:
-
The resulting paste is transported in a liquid state to an approved landfill and decanted into the municipal solid waste.
-
The paste will then solidify, dispersing the this compound within the landfill mass.[5]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Chemical Stability and Potential for Degradation
Studies on the chemical stability of this compound have shown that it is relatively stable under thermal, alkaline, and oxidative conditions.[7][8][9] However, it is susceptible to degradation under the following conditions:
-
Acidic Conditions: this compound degrades in the presence of acid.[7][8][9][10][11]
-
Photolytic Conditions: Exposure to light can also lead to the degradation of this compound.[7][8]
While this information suggests that chemical degradation could be a potential disposal method, there are no established protocols for this purpose. Attempting chemical inactivation without a validated procedure could be hazardous and may produce byproducts of unknown toxicity. Therefore, any exploration of chemical degradation for this compound disposal should only be undertaken by qualified chemists in a controlled laboratory setting with appropriate safety measures and analysis of the final products to ensure complete and safe degradation.
By adhering to these guidelines and consulting with institutional safety professionals, researchers and scientists can ensure the proper and safe disposal of this compound, thereby protecting themselves, the community, and the environment.
References
- 1. tbcindia.mohfw.gov.in [tbcindia.mohfw.gov.in]
- 2. iwaste.epa.gov [iwaste.epa.gov]
- 3. Destruction or disposal of drugs — definition and meaning [gmp-inspection.com]
- 4. washinhcf.org [washinhcf.org]
- 5. emro.who.int [emro.who.int]
- 6. cdsco.gov.in [cdsco.gov.in]
- 7. Characterization of stress degradation products of this compound fumarate and this compound by LC-PDA and LC-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation and Characterization of Novel Degradation and Process Related Impurities of this compound Bulk Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. safemedicinedrop.com [safemedicinedrop.com]
- 13. pfizer.com [pfizer.com]
- 14. benchchem.com [benchchem.com]
Comprehensive Safety and Handling Protocols for Bedaquiline
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Bedaquiline is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on the handling task.
| Task | Recommended Personal Protective Equipment |
| Handling Powders | Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with a HEPA filter is recommended.[1] A fit-tested N95 or higher-level respirator should be considered based on a risk assessment.[1] Hand Protection: Double-gloving with nitrile gloves is mandatory.[1] Eye/Face Protection: Chemical safety goggles and a face shield are required.[1] Body Protection: A disposable, low-linting coverall (e.g., Tyvek) with elasticated cuffs should be worn over laboratory clothing. A plastic apron should be worn when there is a risk of splashing.[1] Footwear: Closed-toe shoes and disposable shoe covers are required.[1] |
| Handling Solutions | Respiratory Protection: A fit-tested N95 or higher-level respirator should be considered based on a risk assessment, especially when not working in a fume hood.[1] Hand Protection: Double-gloving with nitrile gloves is mandatory.[1] Eye/Face Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.[1] Body Protection: A laboratory coat is required. A disposable gown or coverall and a plastic apron should be worn when there is a risk of splashing.[1][2] Footwear: Closed-toe shoes are required.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Pre-Handling Preparation:
-
Training: All personnel must receive training on the specific hazards of this compound, proper PPE use, and emergency procedures.[1]
-
Designated Area: All handling of solid this compound should occur within a designated area with controlled access.
-
Engineering Controls: Primary containment, such as a glove box, isolator, or ventilated balance enclosure, is the most critical line of defense.[3] For handling solutions, a certified chemical fume hood should be used.
2. Handling Procedures:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before entering the designated handling area.
-
Weighing (Powder): Conduct all weighing of this compound powder within a primary containment device to prevent aerosolization.[3]
-
Solution Preparation: Prepare solutions within a chemical fume hood.
-
General Handling: Avoid direct contact with the skin and eyes.[4] Do not eat, drink, or smoke in the handling area.[2][3][4] Wash hands thoroughly after handling.[2][3]
3. Spill Management:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Containment: Prevent further leakage or spillage.[3]
-
Cleanup: For liquid spills, absorb with an inert material. For solid spills, carefully sweep or vacuum (with HEPA filtration) to avoid dust formation.[6] Decontaminate the spill area with an appropriate solvent like alcohol.[3]
-
Waste Disposal: Collect all contaminated materials in a sealed, labeled container for proper disposal.[3]
4. Disposal Plan:
-
Waste Segregation: Segregate all this compound waste, including contaminated PPE, labware, and cleaning materials, from general laboratory waste.[1]
-
Containerization: Place all this compound waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal Method: Dispose of contents and container in accordance with local, state, and federal regulations.[2][4] This may involve incineration by a licensed hazardous waste disposal company.
Experimental Workflow for Safe this compound Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
